Methyl 3-amino-5-bromobenzoate
Description
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Properties
IUPAC Name |
methyl 3-amino-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXLJDUZJCMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596068 | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706791-83-5 | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-amino-5-bromobenzoate (CAS 706791-83-5): A Versatile Building Block for Modern Synthesis
Introduction: The Strategic Value of a Disubstituted Aminobenzoate
In the landscape of medicinal chemistry and advanced materials science, the strategic selection of molecular building blocks is paramount. Methyl 3-amino-5-bromobenzoate, registered under CAS number 706791-83-5, has emerged as a highly valuable intermediate.[1] Its structure, featuring a benzene ring substituted with amino, bromo, and methyl ester groups at the 1, 3, and 5 positions, presents a trifecta of reactive sites. This unique arrangement offers chemists a versatile scaffold for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in biologically active compounds.[2][3] This guide provides an in-depth analysis of its synthesis, spectroscopic profile, core reactivity, and applications, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. This compound is typically a yellow or white crystalline solid, soluble in common organic solvents like ethanol and chloroform, with limited solubility in water.[3]
Data Presentation: Key Properties and Spectroscopic Signatures
The empirical data for this compound are summarized below for quick reference.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 706791-83-5 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Yellow to white solid | [3] |
| Melting Point | 83-88 °C | [3] |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, sealed in dry, dark place |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Data | Source(s) |
| ¹H NMR | δ (ppm) in Methanol-d₄: 7.10 (t, 1H), 6.83 (t, 1H), 6.57 (t, 1H), 3.46 (s, 3H) | [4] |
| ¹³C NMR | δ (ppm) in CDCl₃: 166.0, 147.7, 132.6, 122.9, 122.3, 121.6, 114.6, 52.3 | [4] |
| Mass Spec. | m/z (ESI, MH⁺): 231 | [4] |
The ¹H NMR spectrum is characteristic of a 1,3,5-trisubstituted benzene ring, showing three distinct signals in the aromatic region, each appearing as a triplet due to meta-coupling. The singlet at 3.46 ppm corresponds to the three protons of the methyl ester group. The ¹³C NMR confirms the presence of eight distinct carbon environments, consistent with the molecule's structure.
Synthesis: Fischer Esterification of 3-Bromo-5-aminobenzoic Acid
The most direct and commonly cited synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-Bromo-5-aminobenzoic acid.[4] This acid-catalyzed reaction uses an excess of methanol, which serves as both the solvent and the nucleophile. Thionyl chloride (SOCl₂) is an excellent choice as the acid catalyst as it reacts with methanol to generate HCl in situ, driving the reaction forward, while its byproducts (SO₂ and HCl) are gaseous and easily removed.
Diagram: Synthesis Pathway and Mechanism
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Bromo-5-aminobenzoic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid).
-
Catalyst Addition: Cool the stirring suspension in an ice bath to 0°C. Add thionyl chloride (approx. 12 eq) dropwise over 20-30 minutes. Causality Insight: This slow addition is critical to control the exothermic reaction between thionyl chloride and methanol, preventing potential side reactions and ensuring safety.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture again to 0°C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral or slightly basic. Trustworthiness: This step neutralizes the HCl catalyst and any unreacted thionyl chloride, which is essential for a clean extraction.
-
Isolation: Remove the methanol under reduced pressure. Suspend the remaining residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to afford the crude product.
-
Purification: The resulting solid is often of high purity (~98%).[4] If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, the nucleophilic amino group allows for the construction of nitrogen-containing rings, and the ester can be readily modified.
A) Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds, which are foundational transformations in drug discovery.[5]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond.[6][7] This is a premier method for synthesizing biaryl structures, which are common motifs in pharmaceuticals. A general protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system like dioxane/water.[6][8]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[9][10] This allows for the synthesis of complex diaryl amines or the introduction of various nitrogen-containing side chains. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., X-Phos, BINAP), and a strong base (e.g., NaOt-Bu).[11][12]
B) Reactions of the Amino Group
The primary amine at the 3-position is a versatile nucleophile and a precursor for various heterocycles.[13] It can undergo:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Cyclization Reactions: The amine can act as an intramolecular nucleophile after modification of the ester group or coupling at the bromide position, leading to the formation of benzo-fused N-heterocycles like quinazolinones or benzodiazepines.[14]
Diagram: Synthetic Transformations
Caption: Potential synthetic pathways using this compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| STOT - SE | H335 | May cause respiratory irritation. |
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and dark place to ensure its stability.
-
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers a reliable and versatile entry point into a vast chemical space. Its well-defined synthesis, characterized spectroscopic properties, and, most importantly, its capacity for high-value transformations like Suzuki and Buchwald-Hartwig couplings make it an indispensable tool for chemists in pharmaceutical and materials research. By understanding the causality behind its synthesis and the scope of its reactivity, researchers can fully leverage this building block to accelerate the discovery and development of novel molecules.
References
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Aribo Biotechnology. (n.d.). 706791-83-5 | this compound. Retrieved January 12, 2026, from [Link]
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MDPI. (2022). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
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MDPI. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved January 12, 2026, from [Link]
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TÜBİTAK Academic Journals. (2007). Synthesis of Nitrogen-Containing Heterocycles from the Reaction of Amidrazones with α-Haloesters. Retrieved January 12, 2026, from [Link]
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Frontiers in Chemistry. (n.d.). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved January 12, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
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Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]
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A Technical Guide to Methyl 3-amino-5-bromobenzoate: Molecular Weight, Characterization, and Applications
Executive Summary: Methyl 3-amino-5-bromobenzoate is a substituted aromatic compound with significant utility as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a detailed examination of its core physicochemical properties, with a primary focus on its molecular weight and the analytical methods used for its verification. Authored for researchers, chemists, and professionals in drug development, this document outlines a reliable synthesis protocol, discusses methods for structural confirmation, and summarizes key safety and handling procedures.
Core Physicochemical Properties
This compound is a solid organic compound whose utility is defined by its precise molecular structure and mass. Understanding these fundamental properties is the first step in its successful application in research and development.
Molecular Formula and Weight
The identity of a molecule is fundamentally defined by its constituent atoms and their total mass.
The molecular weight is calculated by summing the atomic weights of all atoms in the empirical formula (eight carbons, eight hydrogens, one bromine, one nitrogen, and two oxygens). The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is a critical parameter for high-resolution mass spectrometry analysis.
Chemical Structure and Identification
The arrangement of atoms in this compound provides a reactive scaffold for further chemical modification.
-
IUPAC Name: this compound[1]
-
Synonyms: 3-amino-5-bromo-benzoic acid methyl ester, Methyl 3-bromo-5-aminobenzoate[1][3]
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
A summary of key identifiers and computed properties is essential for laboratory use.
| Property | Value | Source |
| CAS Number | 706791-83-5 | PubChem[1] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 230.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 228.97384 Da | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Synthesis and Purification
The most common and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 3-amino-5-bromobenzoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed for high yield and purity.[4]
Materials:
-
3-Amino-5-bromobenzoic acid (1.0 g, 4.62 mmol)
-
Methanol (15 mL)
-
Thionyl chloride (4.00 mL, 55.0 mmol)[4]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend 3-Amino-5-bromobenzoic acid in methanol (15 mL) within a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is critical to control the exothermic reaction with thionyl chloride.
-
Reagent Addition: Add thionyl chloride (4.00 mL) dropwise over a period of 20 minutes. Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, facilitating esterification by methanol. A slow addition rate prevents a dangerous temperature increase.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight to ensure complete conversion.
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C until gas evolution ceases. This step neutralizes the excess thionyl chloride and the HCl byproduct.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Suspend the remaining residue in ethyl acetate (200 mL). Transfer to a separatory funnel and wash the organic layer with brine (100 mL) to remove water-soluble impurities.
-
Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum to yield the final product, typically as a yellow solid.[4]
Analytical Characterization and Molecular Weight Verification
Confirming the identity and purity of the synthesized product is a non-negotiable step. The following methods provide orthogonal validation of the structure and molecular weight.
Mass Spectrometry (MS)
Mass spectrometry is the most direct technique for confirming the molecular weight of a compound.
-
Expected Result: Using electrospray ionization (ESI), the compound is expected to show a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 231.[4] The presence of bromine would also result in a characteristic isotopic pattern, with a second peak of nearly equal intensity at [M+2+H]⁺ (m/z 233), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of a monobrominated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy validates the precise chemical structure, ensuring the correct connectivity of atoms.
-
¹H NMR: The proton NMR provides information on the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
¹³C NMR: The carbon NMR confirms the carbon skeleton of the molecule. Expected chemical shifts include signals for the methyl carbon, the four distinct aromatic carbons, the ester carbonyl carbon, and the carbon atom bonded to the bromine.[4]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile building block for more complex molecules.
-
Pharmaceutical Intermediate: The molecule's structure, featuring an amine, a bromine atom, and a methyl ester, presents three distinct points for chemical modification. This makes it a valuable scaffold in medicinal chemistry for synthesizing libraries of compounds in the search for new active pharmaceutical ingredients (APIs).[5] The aminobenzoate core is present in numerous drug candidates.
-
Organic Synthesis: In broader organic synthesis, it can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) via its bromine atom to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]
-
Recommended Handling Procedures:
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents and bases.[6]
References
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This compound | C8H8BrNO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Methyl 4-amino-3-bromobenzoate | C8H8BrNO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery. (n.d.). Acme Pharmatech. Retrieved January 12, 2026, from [Link]
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2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physical properties, specifically the melting and boiling points, of the chemical compound Methyl 3-amino-5-bromobenzoate. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information for the accurate characterization and handling of this compound. This document will delve into the established physical constants, the methodologies for their experimental verification, and the scientific principles that underpin these techniques.
Introduction to this compound
This compound, identified by the CAS number 706791-83-5, is a substituted aromatic compound.[1] Its molecular structure, comprising a benzene ring with amino, bromo, and methyl ester functional groups, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Accurate knowledge of its physical properties, such as melting and boiling points, is paramount for its purification, identification, and ensuring its suitability for subsequent reactions.
Physicochemical Properties of this compound
The melting and boiling points are critical physical constants that provide insights into the purity and identity of a substance.
| Property | Value | Data Type | Source(s) |
| Melting Point | 83-88 °C | Experimental | [2] |
| ~76-77 °C | Experimental | [3] | |
| Boiling Point | 332.3 ± 22.0 °C | Predicted | [2][4][3] |
It is crucial to note that while the melting point is based on experimental data from multiple chemical suppliers, the boiling point is a predicted value and should be confirmed experimentally. The slight variation in the reported melting point ranges may be attributed to differences in the purity of the samples or the methodologies used for determination.
Experimental Determination of Physical Properties
To ensure the identity and purity of a sample of this compound, experimental verification of its melting and boiling points is essential.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.
The choice of the capillary method for melting point determination is based on its requirement for a small sample size and its ability to provide an accurate and reproducible measurement. The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
A standard and reliable method for determining the melting point of a crystalline solid like this compound is the capillary tube method using a melting point apparatus.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range.
Caption: Workflow for the experimental determination of melting point.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is expected to be significantly higher and is often determined under reduced pressure to prevent decomposition. The reported value is a predicted normal boiling point.
For high-boiling point compounds, determination under vacuum is preferred to avoid thermal decomposition at atmospheric pressure. The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid. The inverted capillary tube traps a small amount of air, which expands upon heating. The boiling point is observed when the external pressure equals the vapor pressure of the liquid, indicated by the cessation of bubble evolution and the liquid being drawn into the capillary.
Step-by-Step Methodology:
-
Sample Preparation: A small amount (a few milliliters) of the molten this compound is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
-
Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Sources
"Methyl 3-amino-5-bromobenzoate" solubility in organic solvents
An In-depth Technical Guide: Solubility Profile of Methyl 3-amino-5-bromobenzoate in Organic Solvents
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its utility in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is well-established. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, process chemists, and formulation scientists. Solubility dictates critical process parameters, including reaction kinetics, purification strategies such as recrystallization, and the ultimate bioavailability of a drug substance.
This technical guide provides a comprehensive overview of the solubility of this compound, moving from theoretical principles to practical experimental protocols. It is designed to equip researchers and drug development professionals with the foundational knowledge and actionable methods required to effectively handle this compound in a laboratory and scale-up setting. We will explore the molecular features governing its solubility, predict its behavior in different solvent classes, and detail robust methodologies for both qualitative and quantitative solubility determination.
Section 1: Molecular Profile and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of polar and nonpolar functional groups that dictate its interaction with different solvents.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Reported as a yellow solid | [2] |
| SMILES | COC(=O)C1=CC(=CC(=C1)Br)N | [1] |
Structural Analysis of Solubility-Governing Moieties
The molecule's structure reveals a classic case of competing intermolecular forces:
-
Polar Functional Groups:
-
Amino Group (-NH₂): This primary amine acts as a strong hydrogen bond donor and a weak hydrogen bond acceptor. Its presence significantly increases the potential for interaction with protic and polar aprotic solvents. It also imparts basic character, suggesting that solubility will be enhanced in acidic aqueous solutions due to the formation of a more soluble ammonium salt.
-
Methyl Ester Group (-COOCH₃): The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The ester group as a whole contributes significant polarity to the molecule.
-
-
Nonpolar Functional Group:
-
Brominated Benzene Ring: The aromatic ring is large, planar, and hydrophobic. The presence of the bromine atom further increases its molecular weight and contributes to van der Waals forces. This region of the molecule favors interactions with nonpolar or moderately polar solvents.
-
The interplay between the polar amine/ester groups and the nonpolar bromophenyl ring means that this compound is unlikely to be extremely soluble in either highly polar (like water) or very nonpolar (like hexane) solvents. Its optimal solubility is expected in solvents of intermediate polarity that can effectively solvate both ends of the molecule.
Figure 1: Key molecular moieties and their potential intermolecular interactions.
Section 2: Theoretical Solubility Predictions
Based on the "like dissolves like" principle, we can forecast the solubility of this compound in common classes of organic solvents.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar amino and ester groups, leading to high solubility . Methanol, in particular, has been used as a recrystallization solvent for a related isomer, suggesting high solubility at elevated temperatures.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are excellent acceptors. They will interact strongly with the amino group's hydrogens and the overall molecular dipole. Solvents like ethyl acetate are known to be effective for this compound from synthesis workups, indicating good to high solubility .[2][5]
-
Nonpolar Solvents (e.g., Hexane, Heptane): These solvents interact primarily through weak van der Waals forces. They are incapable of solvating the highly polar amino and ester groups, leading to an expectation of very low solubility .
-
Aromatic Solvents (e.g., Toluene): While largely nonpolar, the π-system of toluene can interact with the compound's benzene ring (π-π stacking). This may afford slightly better solubility than aliphatic hydrocarbons, but overall solubility is still predicted to be low to moderate .
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate dipole moment and can act as very weak hydrogen bond acceptors. They represent a middle ground and are likely to show moderate solubility .
-
Aqueous Systems: As a neutral organic molecule with a significant hydrophobic component, solubility in pure water is expected to be very low . A related compound, Methyl 3-aminobenzoate, is only slightly soluble in water (0.1-1%).[6] However, due to the basicity of the amino group, solubility should increase significantly in dilute aqueous acid (e.g., 5% HCl) as the protonated ammonium salt is far more polar and readily solvated by water.
Section 3: Experimental Protocols for Solubility Determination
Theoretical predictions require empirical validation. The following section provides standardized, self-validating protocols for determining solubility in a research setting.
Protocol for Qualitative Solubility Assessment
This rapid screening method helps classify the compound's solubility and aids in selecting solvents for further quantitative analysis or for processes like recrystallization.
Methodology:
-
Preparation: Add approximately 20-30 mg of this compound to a small, clean test tube or vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.
-
Classification:
-
Soluble: Complete dissolution in <1 mL of solvent.
-
Slightly Soluble: Partial dissolution, with some solid remaining.
-
Insoluble: No visible dissolution of the solid.
-
Figure 2: Workflow for qualitative solubility assessment.
Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[7] It involves creating a saturated solution and measuring the concentration of the dissolved analyte after equilibrium has been reached.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a sealed vial (e.g., 5-10 mg of solid to 1 mL of the selected solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant-temperature shaker bath or on a rotator. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution has reached saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifuge: Spin the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filter: Carefully draw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF). This is a critical step to avoid transferring any solid particles.
-
-
Dilution: Carefully pipette a known volume of the clear supernatant into a clean vial and dilute with a known volume of an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical technique, such as UV-Vis Spectroscopy or HPLC.
Figure 3: Workflow for quantitative shake-flask solubility determination.
Analytical Quantification via UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and accessible method for quantifying the concentration of chromophoric compounds like this compound.[8]
Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer (e.g., from 220-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare Stock Solution: Accurately weigh a known mass of the compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Create Calibration Curve: Perform a series of serial dilutions of the stock solution to create at least five calibration standards of known, decreasing concentrations.
-
Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.
-
Plot Data: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.
-
Measure Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment (Section 3.2).
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the final solubility of the original saturated solution.
Section 4: Solubility Data and Interpretation
While specific, experimentally-derived quantitative data for this compound is not widely published, the following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a practical starting point for experimental design.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent H-bond donor/acceptor capabilities to solvate both -NH₂ and -COOCH₃ groups. |
| Polar Aprotic | DMSO, Ethyl Acetate | High | Strong H-bond acceptors and dipoles effectively solvate the polar functional groups. |
| Chlorinated | Dichloromethane | Moderate | Moderate dipole moment provides some solvation for polar groups without strongly disfavoring the nonpolar ring. |
| Aromatic | Toluene | Low to Moderate | π-π interactions with the bromophenyl ring offer some affinity, but poor solvation of polar groups. |
| Nonpolar Aliphatic | n-Hexane | Very Low | Lacks any effective mechanism to solvate the polar -NH₂ and -COOCH₃ groups. |
| Aqueous (Acidic) | 5% aq. HCl | High | Protonation of the basic -NH₂ group forms a highly polar and water-soluble ammonium salt. |
| Aqueous (Neutral) | Water | Very Low | The large, hydrophobic bromophenyl ring dominates, leading to poor water solubility.[6] |
Interpreting the Data for Application:
-
For Recrystallization: An ideal solvent system would be one in which the compound has high solubility when hot and low solubility when cold. Based on the predictions, solvents like ethanol or a mixed solvent system like ethyl acetate/hexane would be excellent candidates to screen for recrystallization.[9]
-
For Reaction Chemistry: Solvents predicted to have high solubility, such as DMF, DMSO, or ethanol, would be suitable choices to ensure reactants are in a single phase, promoting efficient reaction kinetics.
-
For Chromatography: A combination of a poor solvent (like hexane) and a good solvent (like ethyl acetate) is typically used as the mobile phase in normal-phase column chromatography. Understanding the solubility helps in selecting the appropriate starting solvent ratio.
Conclusion
The solubility of this compound is governed by the balance between its polar amino and ester functionalities and its nonpolar brominated aromatic ring. This molecular dichotomy leads to high solubility in polar protic and aprotic organic solvents, moderate solubility in chlorinated solvents, and very poor solubility in nonpolar aliphatic hydrocarbons and neutral water. The basicity of the amino group allows for a significant increase in solubility in acidic aqueous solutions. While theoretical predictions provide a strong framework, this guide emphasizes the necessity of empirical validation through robust, standardized protocols like the shake-flask method coupled with UV-Vis analysis. A comprehensive understanding of these solubility characteristics is an indispensable tool for any scientist working with this versatile chemical intermediate, enabling optimized reaction conditions, efficient purification, and rational formulation design.
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¹H NMR and ¹³C NMR spectra of "Methyl 3-amino-5-bromobenzoate"
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-amino-5-bromobenzoate
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂.[1] Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a bromine atom at positions 1, 3, and 5, respectively. This substitution pattern leads to a unique electronic environment for each proton and carbon atom, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its structural elucidation and purity assessment.
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for the characterization of small organic molecules. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a standard protocol for data acquisition, and offer a comprehensive interpretation of the spectral data.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the atoms of this compound are numbered as shown in the diagram below. This standardized numbering will be used for the assignment of all NMR signals.
Caption: IUPAC numbering of this compound.
Experimental Protocol for NMR Data Acquisition
The reliability of NMR data hinges on a meticulously executed experimental protocol. The following procedure is a validated, standard workflow for acquiring high-quality NMR spectra for small molecules like this compound.
Workflow Diagram
Sources
Mass spectrometry analysis of "Methyl 3-amino-5-bromobenzoate"
An In-Depth Technical Guide:
Mass Spectrometry Analysis of Methyl 3-amino-5-bromobenzoate
Introduction
This compound is a key substituted aromatic compound, often utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, featuring an amino group, a methyl ester, and a bromine atom, presents a distinct analytical profile. Accurate and reliable characterization of this molecule is paramount for process chemistry, quality control, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. We will move beyond rote procedures to explore the causality behind methodological choices, ensuring that the described protocols are not only robust but also fundamentally understood. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate a rigorous analytical method for this and structurally similar compounds.
Analyte Profile: Physicochemical and Spectrometric Properties
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The structural features of this compound directly inform our approach to sample preparation, chromatography, and mass spectrometric detection.
The molecular formula of this compound is C8H8BrNO2.[1] Its molecular weight is approximately 230.06 g/mol , with a monoisotopic mass of 228.97384 Da.[1] Two structural characteristics are of critical importance for its mass spectrometric analysis:
-
The Bromine Isotope Pattern : Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio (50.5% to 49.5%).[2][3] This results in a highly characteristic isotopic signature in the mass spectrum. Any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.[2][4] This "M/M+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[2]
-
Protonation Sites : The molecule possesses two primary sites susceptible to protonation under the positive-mode electrospray ionization (ESI) conditions typically used for such analyses: the basic nitrogen atom of the amino group and the carbonyl oxygen of the ester group.[5][6] While the amino group is generally the more favorable site of protonation in solution, the conditions of the ESI process can influence the final gas-phase ion structure.[5][6][7] For this guide, we will primarily consider protonation at the amino group, forming the [M+H]⁺ ion, as the most probable event.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |
| Average Molecular Weight | 230.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 228.97384 Da | PubChem[1] |
| Key Functional Groups | Aromatic Ring, Amine, Ester, Halogen (Br) | N/A |
A Systematic Experimental Workflow
A robust analytical workflow ensures reproducibility and minimizes sources of error.[8] The analysis of this compound follows a logical progression from sample preparation to final data interpretation. Each step is designed to isolate the analyte, generate high-quality data, and provide unambiguous identification.
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Introduction: The Vibrational Signature of a Multifunctional Molecule
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3-amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a unique "molecular fingerprint" based on the vibrational modes of a compound's functional groups. For a molecule such as this compound, which possesses a confluence of aromatic, amine, ester, and halogen functionalities, IR spectroscopy serves as a rapid, non-destructive method for structural confirmation, purity assessment, and quality control. This guide provides a detailed exploration of the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this compound, grounded in established spectroscopic principles and field-proven methodologies.
The interaction of infrared radiation with a molecule induces transitions between vibrational energy levels. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in a spectrum of absorption bands. The position, intensity, and shape of these bands provide a wealth of information about the molecular architecture. In the context of drug development, this technique is critical for verifying the identity of starting materials, intermediates like this compound, and final active pharmaceutical ingredients (APIs).
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups. Each group has characteristic vibrational modes (stretching and bending) that are expected to absorb in specific regions of the mid-infrared spectrum (4000–400 cm⁻¹).[1][2]
This compound comprises:
-
Aromatic Primary Amine (-NH₂): This group is distinguished by its N-H stretching and bending vibrations. Primary amines typically exhibit two distinct N-H stretching bands due to symmetric and asymmetric modes.[2][3][4]
-
Aromatic Ester (-COOCH₃): The ester functionality is characterized by a very strong carbonyl (C=O) stretching absorption and two distinct C-O stretching bands.[5][6][7][8] Conjugation with the aromatic ring influences the exact position of the C=O stretch.[5][8]
-
Substituted Benzene Ring: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring, and out-of-plane (OOP) C-H bending vibrations that are indicative of the substitution pattern.
-
Bromo Substituent (C-Br): The carbon-bromine bond has a characteristic stretching vibration that typically appears in the far-infrared or low-wavenumber region of the fingerprint range.
-
Methyl Group (-CH₃): The ester's methyl group will display characteristic aliphatic C-H stretching and bending modes.
Experimental Protocols for Spectral Acquisition
The choice of sampling technique is critical for obtaining a high-quality IR spectrum of a solid sample like this compound. Two prevalent methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method A: Potassium Bromide (KBr) Pellet Transmission Spectroscopy
This traditional method involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[9][10] KBr is used because alkali halides are plastic under pressure and become transparent to infrared radiation.[9][10]
Detailed Protocol:
-
Material Preparation:
-
Use spectroscopy-grade KBr powder. Crucially, KBr is hygroscopic and readily absorbs atmospheric moisture, which introduces a strong, broad O-H absorption band (~3400 cm⁻¹) that can obscure the N-H stretching region of the analyte.[11][12] Dry the KBr in an oven (e.g., at 110°C) for several hours and store it in a desiccator prior to use.[11][13]
-
Ensure the agate mortar and pestle, die set, and anvils are scrupulously clean and dry to prevent contamination.[9][11]
-
-
Sample Grinding and Mixing:
-
Place approximately 1-2 mg of this compound into a clean agate mortar.[9]
-
Grind the sample into a fine, consistent powder. This step is vital to reduce particle size, which minimizes scattering of the IR beam and improves spectral quality.
-
Add 100-200 mg of the dried KBr powder to the mortar.[9][10]
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to uniformly disperse the sample particles within the KBr matrix.[11]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die body.
-
Assemble the die and place it into a hydraulic press.
-
If available, connect the die to a vacuum line to remove trapped air and residual moisture, which can cause the pellet to be opaque.[13]
-
Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes.[11][12] This pressure causes the KBr to "cold-flow" and fuse into a transparent disc.[11]
-
-
Spectral Acquisition:
-
Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber to ratio against the sample spectrum, thus removing contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
Method B: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[14][15] It operates on the principle of total internal reflection. An IR beam is passed through a high-refractive-index crystal (e.g., diamond or germanium). The beam creates an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal surface.[14][15]
Detailed Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal surface is clean. Wipe it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal. This is crucial as it accounts for the absorbance of the crystal itself and the ambient atmosphere.
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Lower the press arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for generating a strong, high-quality spectrum.[15]
-
Acquire the sample spectrum.
-
-
Post-Measurement:
-
Retract the press arm, and the sample can often be recovered.[15]
-
Thoroughly clean the crystal surface to prevent cross-contamination between samples.
-
Workflow for KBr Pellet Preparation and Analysis
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The IR spectrum of this compound is a composite of the absorption bands from its various functional groups. The following table summarizes the expected key absorptions.
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Assignment | Functional Group |
| 3480 - 3380 | Medium | Asymmetric N-H Stretch | Aromatic Primary Amine |
| 3390 - 3300 | Medium | Symmetric N-H Stretch | Aromatic Primary Amine |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Benzene Ring |
| 2990 - 2940 | Weak | Asymmetric C-H Stretch | Methyl Group (-OCH₃) |
| 2880 - 2840 | Weak | Symmetric C-H Stretch | Methyl Group (-OCH₃) |
| 1730 - 1715 | Very Strong | C=O Stretch | Aromatic Ester |
| 1625 - 1590 | Medium-Strong | N-H Bending (Scissoring) | Aromatic Primary Amine |
| 1600 - 1450 | Medium-Weak | C=C Ring Stretching | Benzene Ring |
| 1310 - 1250 | Strong | Asymmetric C-C-O Stretch | Aromatic Ester |
| 1130 - 1100 | Strong | Symmetric O-C-C Stretch | Aromatic Ester |
| 900 - 675 | Strong | C-H Out-of-Plane Bending | Substituted Benzene Ring |
| 690 - 500 | Medium-Strong | C-Br Stretch | Bromo Substituent |
Detailed Analysis:
-
N-H Stretching Region (3500 - 3300 cm⁻¹): The presence of two distinct, sharp to medium-intensity bands in this region is the most definitive evidence of the primary amine group (-NH₂).[3][4] These correspond to the asymmetric and symmetric N-H stretches. Their appearance immediately confirms the presence of the amino functionality.
-
C-H Stretching Region (3100 - 2800 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring. Weaker bands below 3000 cm⁻¹ are assigned to the C-H stretching of the methyl ester group.[16]
-
Carbonyl (C=O) Stretching Region (~1725 cm⁻¹): The spectrum will be dominated by an intense, sharp absorption band between 1730 and 1715 cm⁻¹.[5][8] This is the characteristic C=O stretch of the ester. Its position is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to electronic conjugation with the adjacent aromatic ring.[5][6]
-
Fingerprint Region (< 1650 cm⁻¹): This region contains a high density of complex vibrational absorptions that are unique to the molecule's overall structure.
-
N-H Bend (1625 - 1590 cm⁻¹): A medium to strong absorption corresponding to the NH₂ scissoring vibration will be present.[3][4]
-
Aromatic C=C Stretches (1600 - 1450 cm⁻¹): A series of bands of varying intensity appear in this range, arising from the stretching of the carbon-carbon bonds within the benzene ring.
-
Ester C-O Stretches (1310 - 1100 cm⁻¹): Aromatic esters display two characteristic strong bands in this region. The higher frequency band (~1310-1250 cm⁻¹) is due to the C-C-O asymmetric stretch, while the lower frequency band (~1130-1100 cm⁻¹) arises from the O-C-C symmetric stretch.[6] The presence of both strong bands, in conjunction with the C=O peak, confirms the ester group.
-
C-H Out-of-Plane (OOP) Bending: The pattern of strong bands between 900 and 675 cm⁻¹ can provide information about the 1,3,5- (meta) substitution pattern on the benzene ring.
-
C-Br Stretch (< 700 cm⁻¹): A medium to strong absorption for the C-Br stretch is expected in the lower wavenumber region, typically between 690 and 500 cm⁻¹. Its definitive assignment can sometimes be challenging due to overlap with other fingerprint absorptions.
-
Conclusion
The infrared spectrum of this compound provides a rich and definitive set of data for its structural elucidation and identification. The key diagnostic features are the dual N-H stretching bands of the primary amine, the exceptionally strong C=O stretching band of the aromatic ester, and the two prominent C-O stretching bands in the fingerprint region. By employing standardized and meticulous experimental techniques such as the KBr pellet or ATR-FTIR methods, researchers and drug development professionals can reliably use IR spectroscopy as a cornerstone analytical tool for ensuring the identity and quality of this important chemical intermediate.
References
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-
Shimadzu. KBr Pellet Method. Available at: [Link]
-
PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]
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Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]
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Giannini, S., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
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International Journal of Academic Research and Development. (2021). Study of the composition of amines using IR spectroscopy. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Available at: [Link]
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Crystal structure of "Methyl 3-amino-5-bromobenzoate"
An In-Depth Technical Guide to the Crystal Structure of Methyl 3-amino-5-bromobenzoate: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its molecular framework, featuring a bromine atom, an amino group, and a methyl ester, presents a rich landscape for diverse intermolecular interactions that dictate its solid-state properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline state—the crystal structure—is paramount for controlling polymorphism, predicting solubility, and designing novel derivatives with tailored functionalities.[2][3]
While a definitive published crystal structure for this compound is not publicly available as of this writing, this guide provides a comprehensive technical overview based on predictive analysis and established experimental protocols. By examining the known structure of its isomer, Methyl 2-amino-5-bromobenzoate, we can infer the likely structural characteristics and intermolecular forces that govern the crystal packing of the title compound.[4] This document serves as both a predictive guide to its structural chemistry and a practical manual for its experimental determination via single-crystal X-ray diffraction.
Part 1: Predicted Structural Characteristics of this compound
The molecular structure of this compound allows for several key intermolecular interactions that are critical in directing the formation of a stable crystal lattice. These non-covalent interactions are the cornerstone of crystal engineering.[5]
Expected Intermolecular Interactions
-
Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen of the methyl ester group (-COOCH₃) is an effective hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds are a dominant structure-directing motif, leading to the formation of chains or dimeric assemblies.[6]
-
Halogen Bonding and Interactions: The bromine atom introduces the possibility of halogen bonding and other significant intermolecular contacts. The electron density around the bromine atom is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis, which can interact favorably with nucleophiles like the carbonyl oxygen or the amino nitrogen of an adjacent molecule.[7] Furthermore, Br···Br interactions, primarily driven by dispersion forces, are common in the crystal packing of brominated organic compounds and play a crucial role in stabilizing the lattice.[8][9]
-
π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions. These interactions, arising from the alignment of phenyl rings in either a face-to-face or offset fashion, are expected to contribute significantly to the overall packing stability.[10]
Comparative Analysis with an Isomer: The Crystal Structure of Methyl 2-amino-5-bromobenzoate
To ground our predictions, we can analyze the published crystal structure of a closely related isomer, Methyl 2-amino-5-bromobenzoate.[4] In this known structure, the molecules are linked into zigzag chains along the b-axis via intermolecular N-H···O hydrogen bonds. An intramolecular N-H···O hydrogen bond also helps to stabilize the molecular conformation.[4] This precedent strongly supports the hypothesis that hydrogen bonding will be a defining feature in the crystal structure of the 3-amino isomer as well.
Table 1: Crystallographic Data for the Isomer Methyl 2-amino-5-bromobenzoate [4]
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈BrNO₂ |
| Formula Weight | 230.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.9852 (2) |
| b (Å) | 9.1078 (5) |
| c (Å) | 12.1409 (7) |
| β (°) | 95.238 (3) |
| Volume (ų) | 438.83 (4) |
| Z | 2 |
This data provides a tangible reference point for what might be expected upon successful crystallization and analysis of this compound.
Part 2: Experimental Workflow for Crystal Structure Determination
The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[3][11] This technique provides unambiguous information on bond lengths, bond angles, and the packing of molecules.[12] The primary bottleneck, however, is often the growth of high-quality single crystals suitable for diffraction.[13]
Step 1: Synthesis and Purification
The target compound can be synthesized via Fischer esterification of 3-amino-5-bromobenzoic acid using methanol and a catalyst such as thionyl chloride or sulfuric acid.[14][15]
Protocol:
-
Suspend 3-amino-5-bromobenzoic acid in methanol in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.[14]
-
Purification via column chromatography or recrystallization is essential to remove impurities that can inhibit crystal growth.
Step 2: Single Crystal Growth
Growing diffraction-quality crystals is often described as an art, but it is governed by the principles of solubility and supersaturation.[16] Several techniques should be attempted in parallel to maximize the chances of success.
Common Crystallization Techniques: [17][18][19]
-
Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) and left in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.[18][19]
-
Vapor Diffusion: This technique is excellent for small quantities of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17][18]
-
Solvent Layering: A solution of the compound is carefully overlaid with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another.[18]
Caption: Workflow for obtaining single crystals.
Step 3: Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer.[11]
Experimental Protocol:
-
Mounting: The crystal is carefully mounted on a glass fiber or loop and placed on the goniometer head of the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source) while being rotated. A detector collects the diffraction pattern, which consists of thousands of reflections of varying intensities.[12]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.
Caption: From crystal to structure: the SCXRD pipeline.
Part 3: Data Interpretation and Structural Insights
A successful crystal structure determination yields a Crystallographic Information File (CIF), which contains all the information about the structure.
Key Information Derived: [2][12]
-
Molecular Geometry: Precise bond lengths and angles, confirming the molecular connectivity and conformation.
-
Crystal Packing: Visualization of how molecules arrange themselves in the unit cell, revealing motifs like layers, chains, or helices.
-
Intermolecular Interactions: Identification and quantification of all non-covalent interactions, such as the distances and angles of hydrogen bonds, halogen bonds, and π-π stacking, which validate the predictions made in Part 1.
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A Technical Guide to the Synthesis of Methyl 3-amino-5-bromobenzoate via Fischer Esterification
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis of methyl 3-amino-5-bromobenzoate, a valuable building block in pharmaceutical and materials science research.[1] The primary method detailed is the Fischer-Speier esterification of 3-amino-5-bromobenzoic acid using methanol with an acid catalyst.[2] This document offers a thorough examination of the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. The content is designed for researchers, chemists, and professionals in drug development, providing the necessary technical insights for a successful and reproducible synthesis.
Introduction: Significance of this compound
This compound (CAS No. 706791-83-5) is an aromatic ester of significant interest in organic synthesis.[3] Its bifunctional nature, possessing both an amine and a bromo group on the benzene ring, makes it a versatile intermediate. These functional groups allow for a wide range of subsequent chemical modifications, such as N-acylation, diazotization, and various cross-coupling reactions. Consequently, this compound serves as a crucial precursor in the synthesis of complex bioactive molecules, including anti-inflammatory and analgesic agents, and in the development of specialty polymers and dyes.[1]
The synthesis route from 3-amino-5-bromobenzoic acid is a fundamental and cost-effective method, primarily relying on the classic Fischer esterification reaction. This guide focuses on providing a robust and optimized protocol for this transformation.
Reaction Overview and Mechanism
The synthesis is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] In this case, 3-amino-5-bromobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to yield the corresponding methyl ester and water.[3][4]
Overall Reaction:
Mechanism of Fischer Esterification
The Fischer esterification is a reversible, multi-step process.[5][6] Understanding the mechanism is key to optimizing reaction conditions.
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5][7]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2][4]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).[5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.[4][5]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst.[5][6]
Because the reaction is in equilibrium, it is crucial to shift the equilibrium towards the products. This is typically achieved by using a large excess of the alcohol (methanol) or by removing water as it is formed.[8][9]
Experimental Protocol
This protocol is based on established laboratory procedures for Fischer esterification, adapted for this specific substrate.[3][8][10]
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 3-Amino-5-bromobenzoic acid | 42237-85-4 | 216.03 | 4.62 mmol (1.0 g) | Starting material. Purity ≥97%.[11] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 15 mL | Reagent and solvent. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 55.0 mmol (4.0 mL) | Catalyst. Alternative: Conc. H₂SO₄. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For neutralization/quench. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | For extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~100 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying organic phase. |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-5-bromobenzoic acid (1.0 g, 4.62 mmol) in methanol (15 mL).
-
Catalyst Addition: Cool the flask in an ice-water bath (0 °C). While stirring, slowly add thionyl chloride (4.0 mL, 55.0 mmol) dropwise over a period of 20 minutes.[3] Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood. A precipitate may form, which is the hydrochloride salt of the amino group.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture overnight (approx. 16-18 hours). The solid should dissolve as the reaction progresses.
-
Work-up - Quenching: After the reaction is complete, cool the flask again in an ice bath. Carefully and slowly quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases and the pH is neutral or slightly basic (~pH 8).[3][8]
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Suspend the remaining aqueous residue in ethyl acetate (200 mL). Transfer the mixture to a separatory funnel. Wash the organic phase with brine (100 mL).[3]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]
Purification
The crude product, obtained as a yellow solid, is often of high purity (yields up to 98% have been reported).[3] If further purification is required, recrystallization can be performed using a suitable solvent system like ethanol/water or by column chromatography on silica gel using an eluent such as petroleum ether:ethyl acetate (10:1).[12][13]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Figure 1. Synthesis Workflow
Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: The literature melting point for the starting material, 3-amino-5-bromobenzoic acid, is 217-221 °C. The product ester will have a different, lower melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons and a characteristic singlet for the methyl ester protons (-OCH₃) around 3.5-3.9 ppm.[3][14] A reported spectrum shows peaks at δ 7.10, 6.83, and 6.57 for the aromatic protons and a singlet at 3.46 ppm for the methyl group (in Methanol-d₄).[3]
-
¹³C NMR: Expect signals for the aromatic carbons, the ester carbonyl carbon (~166 ppm), and the methyl carbon (~52 ppm).[3]
-
-
Mass Spectrometry (MS): To confirm the molecular weight (230.06 g/mol ).[15] The ESI-MS should show a peak for [M+H]⁺ at m/z 231, exhibiting the characteristic isotopic pattern for a bromine-containing compound.[3]
Safety Precautions
-
3-Amino-5-bromobenzoic acid: Classified as acutely toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a fume hood.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Concentrated Acids (e.g., H₂SO₄): Extremely corrosive and cause severe burns.[16] Add slowly and cautiously to solutions.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure the catalyst is active and added in the correct amount. Ensure methanol is anhydrous. |
| Loss during work-up. | Ensure pH is sufficiently basic (>8) during neutralization to precipitate the free amine ester before extraction.[8][18] Perform multiple extractions. | |
| Reaction does not start | Inactive catalyst. | Use a fresh bottle of thionyl chloride or sulfuric acid. |
| Water in the reaction. | Use anhydrous methanol and dry glassware. Fischer esterification is reversible and sensitive to water.[8][19] | |
| Product is impure | Incomplete reaction. | Monitor by TLC until the starting material is consumed. |
| Side reactions. | Ensure the temperature is controlled during catalyst addition. | |
| Ineffective purification. | If recrystallization is insufficient, purify using column chromatography. |
References
-
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023, December 29). Fischer–Speier esterification. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved January 12, 2026, from [Link]
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Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved January 12, 2026, from [Link]
-
Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved January 12, 2026, from [Link]
-
Chegg.com. (2020, March 31). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved January 12, 2026, from [Link]
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Prezi. (n.d.). Synthesis of Benzocaine. Retrieved January 12, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-amino-2-bromobenzoate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
YouTube. (2013, January 21). Preparation and purification of methyl-3-nitobenzoate. Retrieved January 12, 2026, from [Link]
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Spectroscopic Data for Methyl 3-amino-5-bromobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-bromobenzoate is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic ring, makes it a versatile precursor for a wide range of chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent synthetic steps. This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The guide is designed to serve as a valuable resource for researchers by not only presenting the data but also explaining the underlying principles and experimental considerations.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound (C₈H₈BrNO₂) is fundamental to understanding its spectroscopic properties. The molecule consists of a benzene ring substituted with three functional groups: an amino group (-NH₂) at position 3, a bromo group (-Br) at position 5, and a methoxycarbonyl group (-COOCH₃) at position 1. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the signals observed in various spectroscopic techniques.
The molecular weight of this compound is 230.06 g/mol .[1]
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methyl protons of the ester group.
Experimental Data (400 MHz, Methanol-d₄) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 | t, J = 1.6 Hz | 1H | H-4 |
| 6.83 | t, J = 1.6 Hz | 1H | H-2 |
| 6.57 | t, J = 1.6 Hz | 1H | H-6 |
| 3.46 | s | 3H | -OCH₃ |
Interpretation and Causality:
-
Aromatic Protons (H-2, H-4, H-6): The three aromatic protons appear as distinct signals in the downfield region (6.5-7.1 ppm) due to the deshielding effect of the aromatic ring current. Their multiplicities as triplets with a small coupling constant (J = 1.6 Hz) are a result of meta-coupling with their two neighboring aromatic protons. The specific chemical shifts are influenced by the electronic effects of the substituents. The amino group is electron-donating, causing an upfield shift (shielding) for the ortho and para protons. Conversely, the bromo and methoxycarbonyl groups are electron-withdrawing, leading to a downfield shift (deshielding).
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet at 3.46 ppm.[2] The singlet multiplicity indicates that there are no adjacent protons to couple with. Its relatively downfield position is due to the deshielding effect of the adjacent oxygen atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), relaxation delay, and spectral width.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹H NMR Acquisition Workflow
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.
Experimental Data (100 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Assignment |
| 166.0 | C=O (Ester) |
| 147.7 | C-NH₂ |
| 132.6 | C-COOCH₃ |
| 122.9 | C-Br |
| 122.3 | C-H |
| 121.6 | C-H |
| 114.6 | C-H |
| 52.3 | -OCH₃ |
Interpretation and Causality:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon appears at the most downfield position (166.0 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.[2]
-
Aromatic Carbons: The six aromatic carbons resonate in the range of 114-148 ppm. The carbons directly attached to the electronegative nitrogen (C-NH₂) and the ester group (C-COOCH₃) are found at downfield positions (147.7 and 132.6 ppm, respectively).[2] The carbon bonded to bromine (C-Br) is also deshielded, appearing at 122.9 ppm. The remaining three aromatic carbons that are bonded to hydrogen appear at 122.3, 121.6, and 114.6 ppm.[2]
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group is the most upfield signal at 52.3 ppm, as it is a saturated carbon atom, though slightly deshielded by the adjacent oxygen.[2]
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters.
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of solvent) than for ¹H NMR, as the ¹³C isotope has a low natural abundance.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay are typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
¹³C NMR Acquisition Workflow
Caption: Workflow for ESI-Mass Spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While an experimental IR spectrum for this compound was not available, the expected characteristic absorption bands can be predicted based on its structure. For comparison, the IR data for the isomer Methyl 5-amino-2-bromobenzoate is referenced.
Predicted and Comparative IR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference Data (Methyl 5-amino-2-bromobenzoate) (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) | Not explicitly provided in search results |
| C-H Stretch (Aromatic) | 3000-3100 | Not explicitly provided in search results |
| C-H Stretch (Aliphatic, -OCH₃) | 2850-3000 | Not explicitly provided in search results |
| C=O Stretch (Ester) | 1700-1725 | Not explicitly provided in search results |
| C=C Stretch (Aromatic) | 1450-1600 | Not explicitly provided in search results |
| C-N Stretch (Amine) | 1250-1350 | Not explicitly provided in search results |
| C-O Stretch (Ester) | 1000-1300 | Not explicitly provided in search results |
| C-Br Stretch | 500-600 | Not explicitly provided in search results |
Interpretation:
-
N-H Stretching: The primary amine group is expected to show two distinct absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.
-
C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the ester carbonyl group.
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
-
C-O and C-N Stretching: The C-O stretching of the ester and the C-N stretching of the amine will appear in the fingerprint region (below 1500 cm⁻¹).
-
C-Br Stretching: A band in the lower frequency region (500-600 cm⁻¹) can be attributed to the C-Br bond.
Experimental Protocol: IR Spectroscopy (ATR Method)
-
Instrument Setup:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
IR Spectroscopy (ATR) Workflow
Caption: Workflow for IR Spectroscopy (ATR).
Summary of Spectroscopic Data
| Technique | Key Findings |
| ¹H NMR | Aromatic protons at δ 7.10, 6.83, and 6.57 ppm; Methyl protons at δ 3.46 ppm. [2] |
| ¹³C NMR | Carbonyl carbon at δ 166.0 ppm; Aromatic carbons between δ 114.6-147.7 ppm; Methyl carbon at δ 52.3 ppm. [2] |
| Mass Spec. | Molecular ion peak [M+H]⁺ at m/z 231, confirming the molecular weight of 230 g/mol . [2] |
| IR | Expected absorptions for N-H, C=O, C=C, C-N, C-O, and C-Br functional groups. |
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable characterization of this compound. The ¹H NMR, ¹³C NMR, and mass spectrometry data are in excellent agreement with the proposed structure, confirming its identity and purity. The predicted IR absorption bands further support the presence of the key functional groups. This detailed spectroscopic information is essential for any researcher working with this compound, enabling confident quality control and facilitating its use in further synthetic applications.
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The Keystone of Stability: A Technical Guide to the Storage and Handling of Methyl 3-amino-5-bromobenzoate
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. Methyl 3-amino-5-bromobenzoate, a key building block in the synthesis of a range of pharmaceutically active compounds, is no exception. Its stability is a critical factor that can significantly impact the yield, purity, and safety profile of the final product. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights.
Unveiling the Molecular Profile: Chemical and Physical Properties
This compound is an aromatic compound featuring both an amine and a methyl ester functional group. This unique combination dictates its reactivity and susceptibility to degradation.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone.[1] |
The presence of the electron-donating amino group and the electron-withdrawing bromo and methyl ester groups on the benzene ring influences the electron density distribution, which in turn affects the compound's stability and reactivity.
Foreseeing Instability: Potential Degradation Pathways
Understanding the potential routes of degradation is fundamental to establishing effective storage and handling protocols. For this compound, the primary concerns are hydrolysis, oxidation, and photodegradation.
Hydrolysis: The Ester's Achilles' Heel
The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 3-amino-5-bromobenzoic acid and methanol. This process can be catalyzed by both acids and bases.[2]
-
Acid-Catalyzed Hydrolysis: In the presence of acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to yield the carboxylate salt and methanol.
The rate of hydrolysis is significantly influenced by pH and temperature. Extremes in pH, both acidic and basic, will accelerate this degradation pathway.
Oxidation: The Vulnerability of the Amino Group
The aromatic amino group is prone to oxidation, which can lead to a variety of degradation products, including colored impurities.[2] The presence of oxygen, especially in combination with light or trace metal ions, can initiate oxidative degradation. Potential oxidation products can include nitroso, nitro, and polymeric species. The formation of such impurities can not only reduce the purity of the material but may also introduce toxic byproducts.[3]
Photodegradation: The Impact of Light
Logical Relationship of Degradation Factors
Caption: Key environmental factors and their impact on the degradation pathways of this compound.
Best Practices for Storage and Handling: A Proactive Approach
To maintain the long-term stability and purity of this compound, the following storage and handling conditions are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, ideally refrigerated (2-8 °C) for long-term storage.[2] | Reduces the rate of all potential degradation reactions (hydrolysis, oxidation). |
| Light | Store in a dark place, using amber glass vials or other light-opaque containers.[2] | Prevents photodegradation initiated by UV and visible light. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen, thereby inhibiting oxidative degradation of the amino group. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place.[5] | Prevents hydrolysis of the ester group by excluding atmospheric moisture. |
| Container | Use tightly sealed containers, preferably with PTFE-lined caps.[2] | Prevents leakage, contamination, and exposure to air and moisture. |
| Incompatible Materials | Keep away from strong oxidizing agents, strong acids, and strong bases. | Avoids accelerated degradation through chemical reactions. |
A Framework for Stability Assessment: Experimental Protocols
A robust stability-indicating analytical method is essential to monitor the purity of this compound and to detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies: Subject the standard solution to forced degradation conditions to generate potential degradation products.[7][8][9][10][11]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified time, then dissolve in the mobile phase.
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12][13][14][15][16]
-
-
Chromatographic Conditions Development:
-
Mobile Phase: Start with a gradient elution of acetonitrile and water (with 0.1% formic acid). A typical gradient could be: 0-10 min: 20-80% Acetonitrile; 10-12 min: 80% Acetonitrile; 12-15 min: Return to 20% Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).[6]
-
Injection Volume: 10 µL.[6]
-
-
Method Optimization: Analyze the stressed samples and optimize the chromatographic conditions to achieve baseline separation between the main peak of this compound and all degradation peaks.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow for Stability-Indicating Method Development
Caption: A streamlined workflow for the development and validation of a stability-indicating HPLC method.
Conclusion: Ensuring Quality Through Vigilance
The chemical stability of this compound is a cornerstone of its utility in pharmaceutical research and development. By understanding its inherent vulnerabilities to hydrolysis, oxidation, and photodegradation, and by implementing stringent storage and handling protocols, researchers can ensure the integrity and purity of this critical intermediate. A proactive approach to stability, including the development and implementation of a robust stability-indicating analytical method, is not merely a matter of good laboratory practice; it is a fundamental requirement for the successful and safe development of new medicines.
References
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- Benchchem. (n.d.). A Comparative Guide to the Chromatographic Separation of Benzoate Ester Isomers: GC vs. HPLC.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- U.S. Food and Drug Administration. (2023). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
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- Thermo Fisher Scientific. (n.d.). Methyl 3-aminobenzoate, 98%.
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- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). CAS 4518-10-9: Methyl 3-aminobenzoate.
- ChemicalBook. (n.d.). METHYL 3-AMINOBENZOATE | 4518-10-9.
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- PubMed. (n.d.).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Sigma-Aldrich. (n.d.). Methyl 3-aminobenzoate, ≥97.0% (GC).
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Foreword: The Imperative of Purity in Synthesis Intermediates
An In-depth Technical Guide to the Purity Analysis of Methyl 3-amino-5-bromobenzoate
This compound is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. As a key intermediate, its purity is not merely a quality metric but a foundational pillar upon which the safety, efficacy, and reproducibility of the final product depend. The presence of even trace-level impurities—be they unreacted starting materials, isomeric variants, or reaction byproducts—can have cascading effects, leading to failed syntheses, altered biological activity, and potential toxicity.
This guide provides a comprehensive framework for the rigorous purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require a multi-faceted, robust, and scientifically-grounded approach. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring that each analytical step is part of a self-validating system for confident and accurate characterization.
Compound Profile and Physicochemical Fundamentals
A purity analysis begins with understanding the fundamental properties of the target compound. These characteristics not only provide a preliminary identity check but also inform the selection and optimization of subsequent analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| CAS Number | 706791-83-5 | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point | Not consistently reported; related starting material 3-Amino-5-bromobenzoic acid melts at 217-221 °C[4]. | |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and chlorinated solvents. | Inferred from synthesis[2]. |
The lack of a definitive, narrow melting point range in public literature underscores the importance of rigorous chromatographic and spectroscopic analysis, as melting point depression is a classic indicator of impurity.
The Chromatographic Core: Separation and Quantification
Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to detect and quantify the main component from its closely related impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Primary Workhorse
For a substituted aromatic ester like this compound, reversed-phase HPLC is the method of choice. Its non-volatile nature and good UV absorbance make it an ideal candidate.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for moderately polar aromatic compounds. This allows for separation based on subtle differences in polarity between the analyte and potential impurities (e.g., the more polar starting acid).
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile serves as the organic "strong" solvent. Starting with a higher water concentration allows for the retention of the main peak, while gradually increasing the acetonitrile concentration elutes more non-polar impurities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) protonates the amino group, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.
-
Detection: UV detection is ideal due to the presence of the chromophoric benzene ring. A preliminary scan from 200-400 nm should be performed to identify the wavelength of maximum absorbance (λmax), which is typically around 254 nm or 280 nm for such structures, ensuring maximum sensitivity[5].
Workflow for HPLC Purity Determination
Caption: HPLC analysis workflow from sample preparation to final report.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) with the mobile phase.
-
Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent. Filter through a 0.45 µm syringe filter prior to injection[5].
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: λmax (e.g., 254 nm)
-
Gradient Program: 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, the tailing factor should be ≤2.0, and the theoretical plates should be ≥2000. These criteria, aligned with ICH guidelines, validate that the system is performing adequately[6].
-
Analysis & Calculation: Inject the standard and sample solutions. Purity is calculated using area normalization, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 2: Example HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.25 | 3-Amino-5-bromobenzoic acid (Starting Material) |
| 2 | 9.8 | 99.55 | This compound |
| 3 | 11.2 | 0.15 | Unknown Impurity |
| 4 | 12.5 | 0.05 | Unknown Impurity |
Gas Chromatography (GC): A Confirmatory Method
GC is a powerful technique for analyzing volatile and thermally stable compounds. While the target molecule can be analyzed directly, aromatic amines often exhibit poor peak shape due to their polarity. Derivatization is a common strategy to improve performance.
Causality of Method Design:
-
Derivatization: Converting the primary amine to a less polar derivative, such as a silyl or acyl derivative, is often necessary[7]. For example, reacting the sample with heptafluorobutyric anhydride (HFBA) converts the -NH₂ group into a bulky, non-polar amide, which improves volatility and reduces tailing on standard GC columns[8].
-
Column Choice: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), provides good selectivity for a wide range of aromatic compounds and their derivatives[5].
-
Detection: A Flame Ionization Detector (FID) is excellent for quantification due to its wide linear range. However, a Mass Spectrometer (MS) is invaluable for impurity identification, providing structural information based on fragmentation patterns.
Workflow for GC-MS Impurity Profiling
Caption: GC-MS workflow for the identification of volatile impurities.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Standard/Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Derivatization (If required): To the solution, add 100 µL of a derivatizing agent like HFBA and 10 µL of a catalyst (e.g., pyridine). Heat at 60°C for 30 minutes. Cool to room temperature before injection.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250°C (Splitless mode)
-
Oven Program: Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)[5].
-
MS Transfer Line: 280°C
-
Ion Source: 230°C (Electron Impact, 70 eV)
-
Scan Range: 40-450 m/z
-
-
Analysis: Inject the prepared sample. The resulting total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be compared against spectral libraries (like NIST) and analyzed for fragmentation patterns to identify impurities.
Spectroscopic Confirmation: Identity and Structure
While chromatography separates components, spectroscopy provides unequivocal structural confirmation of the main peak and helps identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Interpretation of Spectra:
-
¹H NMR: The spectrum for this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The integration (area under each peak) should correspond to the number of protons, confirming the structure's stoichiometry. Impurities would appear as extra peaks.
-
¹³C NMR: This spectrum reveals the number of unique carbon environments in the molecule.
Table 3: Expected NMR Spectral Data (Based on Literature)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
| ¹H NMR | ~7.10 | triplet | Aromatic C-H | [2] |
| ~6.83 | triplet | Aromatic C-H | [2] | |
| ~6.57 | triplet | Aromatic C-H | [2] | |
| ~3.46 | singlet | -OCH₃ | [2] | |
| ¹³C NMR | ~166.0 | - | Carbonyl (C=O) | [2] |
| ~147.7 | - | C-NH₂ | [2] | |
| ~132.6 | - | C-COOCH₃ | [2] | |
| ~122.9 | - | Aromatic C-H | [2] | |
| ~122.3 | - | C-Br | [2] | |
| ~121.6 | - | Aromatic C-H | [2] | |
| ~114.6 | - | Aromatic C-H | [2] | |
| ~52.3 | - | -OCH₃ | [2] |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and compare chemical shifts to reference data to confirm identity and identify any impurity signals.
Mass Spectrometry (MS)
When coupled with a direct infusion inlet or, more powerfully, with chromatography (LC-MS/GC-MS), MS provides the molecular weight of the compound and its impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in a characteristic M and M+2 peak of nearly equal intensity.
-
Expected Mass: For C₈H₈BrNO₂, the expected mass for the protonated molecule [M+H]⁺ would be approximately 230 and 232 Da[2]. The observation of this isotopic doublet is strong evidence for the presence of a single bromine atom in the molecule.
Integrated Purity Assessment Strategy
No single technique can provide a complete purity profile. A robust, self-validating strategy integrates multiple orthogonal methods.
Decision Tree for Purity Analysis
Caption: An integrated strategy for comprehensive purity assessment.
This integrated approach ensures that the material is not only of high purity (via HPLC) but is also structurally correct (via NMR and MS) and free from significant levels of identified (via LC-MS) and volatile (via GC-MS) impurities. This multi-technique validation provides the highest level of confidence required for drug development and other high-stakes applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18763420, this compound. Available at: [Link]
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Butt, U., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1515280, Methyl 4-amino-3-bromobenzoate. Available at: [Link]
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Bryan Research & Engineering, LLC (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress. Available at: [Link]
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Muscalu, A. M., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH. Available at: [Link]
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Kataoka, H. (2000). Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
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German Social Accident Insurance (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245495, Methyl 5-amino-2-bromobenzoate. Available at: [Link]
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The Royal Society of Chemistry (2015). Supplementary Information for a related publication. Available at: [Link]
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Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. World Journal of Pharmaceutical Research. Available at: [Link]
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NIST (2024). Benzoic acid, 3-amino-, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
GISSMO (2024). Methyl 3-aminobenzoate NMR Spectrum. Available at: [Link]
-
Suneetha, D., et al. (2012). Method development and validation of cis-bromobenzoate by RP-HPLC in pure and pharmaceutical dosage form. International Research Journal of Pharmacy. Available at: [Link]
-
Royal Society of Chemistry (2016). Analytical Methods. Manuscript. Available at: [Link]
-
Schmidt, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Sciencemadness.org (2016). Forum discussion on the reduction of Methyl 3-Nitrobenzoate. Available at: [Link]
-
Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E. Available at: [Link]
-
Everson, D. A., et al. (2021). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]
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A Technical Guide to the Safe Handling of Methyl 3-amino-5-bromobenzoate for Research Applications
This guide provides an in-depth examination of the safety, handling, and emergency protocols for Methyl 3-amino-5-bromobenzoate (CAS No. 706791-83-5). As a key building block in medicinal chemistry and drug development, its utility as a synthetic intermediate is well-established.[1][2][3] A comprehensive understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling procedures, empowering researchers to make informed risk assessments.
Chemical and Physical Identity
A foundational aspect of laboratory safety is the unambiguous identification of a substance and its physical characteristics. These properties dictate storage, handling, and emergency response measures. This compound is a white crystalline solid.[1] Its limited solubility in water but good solubility in common organic solvents like ethanol and chloroform are critical considerations for reaction quenching and extraction procedures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 706791-83-5 | [1][4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [1][4] |
| Molecular Weight | 230.06 g/mol | [1][4][6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 83-88 °C | [1] |
| Boiling Point | 332.3 ± 22.0 °C (Predicted) | [1] |
| Density | ~1.578 g/cm³ | [1][6] |
| Solubility | Soluble in ethanol, ether, chloroform. Insoluble in water. | [1] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance, warranting specific precautions. The primary risks are associated with irritation and acute toxicity if swallowed.
-
Signal Word: Warning
-
GHS Hazard Pictogram: GHS07 (Exclamation Mark)
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The causality behind these classifications stems from the molecule's structure. The aromatic amine and bromo-substituents can interact with biological tissues, leading to irritant effects. The fine, crystalline nature of the solid means it can easily become airborne, posing an inhalation risk. A systematic approach to risk management is therefore non-negotiable.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering and administrative controls must be in place. These controls are designed to minimize exposure by removing the hazard at its source or isolating the worker from it.
-
Primary Engineering Control: Chemical Fume Hood. All manipulations of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[8][9] This is the most critical step to mitigate the respiratory irritation hazard (H335) by capturing dust and preventing it from entering the breathing zone of the researcher.
-
Administrative Controls:
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. This prevents cross-contamination and unintentional exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound. SOPs ensure procedural consistency and reinforce safety measures.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
-
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be directly correlated with the hazards identified. The rationale for each piece of equipment is to prevent contact with skin, eyes, and the respiratory system.
Step-by-Step PPE Protocol
-
Pre-Donning Inspection: Before entering the designated handling area, inspect all PPE for defects (e.g., tears in gloves, cracks in safety glasses).
-
Body Protection: Don a clean, long-sleeved laboratory coat. Ensure it is fully buttoned.
-
Hand Protection: Wear nitrile or other chemically-resistant gloves.[1][8][9] If a glove is contaminated, remove it immediately using the proper technique, wash hands, and don a new glove.
-
Eye and Face Protection: Wear snug-fitting safety goggles with side shields.[1][8][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Respiratory Protection: For tasks where dust generation is unavoidable despite fume hood use (e.g., cleaning a large spill), an N95-rated dust respirator is required.[11]
-
Doffing: Remove PPE in the reverse order, taking care not to contaminate skin or clothing. Dispose of single-use items in the appropriate hazardous waste stream.
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is essential for maintaining chemical purity and preventing accidents.
Handling Protocol (Solid)
-
Preparation: Ensure the fume hood sash is at the appropriate height. Place an absorbent, disposable bench liner on the work surface.
-
Weighing: Use a tared weigh boat or glassine paper. Use a spatula to carefully transfer the solid, avoiding any actions that could create dust clouds.
-
Transfer: If adding to a reaction vessel, gently tap the weigh boat or use a powder funnel to guide the solid.
-
Dissolving: When dissolving the solid, add the solvent to the vessel containing the solid slowly to prevent splashing.
Storage Requirements
The stability of this compound is maintained under specific conditions. Improper storage can lead to degradation, impacting experimental results.
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Keep the container tightly sealed and dry.[10]
-
Light: Protect from light by using an amber vial or storing it in a dark location.[1]
-
Incompatibilities: Segregate from strong oxidizing agents to prevent potentially vigorous reactions.[9]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms of respiratory irritation persist, seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[8][11]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious and alert, give them a small amount of water to drink. Seek immediate medical attention.[11]
Accidental Release Measures
For a small laboratory spill of the solid compound:
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with a dry, absorbent material from a spill kit to prevent further dispersal.
-
Collection: Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.[11]
-
Decontamination: Clean the spill area with an appropriate solvent and wipe with a damp cloth.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Considerations
Disposal of this compound and any associated contaminated materials must be conducted in strict accordance with all federal, state, and local environmental regulations.[11] It should be treated as hazardous chemical waste. A common disposal method for organic compounds of this nature is controlled incineration in a facility equipped with an afterburner and scrubber to handle hazardous combustion products like hydrogen bromide and nitrogen oxides.[11] Never dispose of this chemical down the drain or in regular trash.
References
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Methyl 3-bromobenzoate | CAS#:618-89-3 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | C8H8BrNO2 | CID 18763420 - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
706791-83-5 - ChemBK. (2024, April 9). Retrieved January 12, 2026, from [Link]
-
Methyl 3-bromo-5-nitrobenzoate | CAS#:6307-87-5 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
-
methyl 3-amino-5-hydroxybenzoate - Safety Data Sheet. (n.d.). Retrieved January 12, 2026, from [Link]
-
METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Methyl 3-amino-5-bromobenzoate: A Core Building Block for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Scaffolding Molecule
Methyl 3-amino-5-bromobenzoate (CAS No. 706791-83-5) is a substituted aromatic compound of significant interest in the field of medicinal chemistry and drug discovery.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups: an amine, a bromine atom, and a methyl ester. This trifecta of functionalities allows for sequential and selective chemical modifications, making it a versatile starting material for the synthesis of complex molecules.[3] The strategic placement of the bromo and amino groups on the benzene ring facilitates a wide range of cross-coupling and amination reactions, respectively. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and a detailed protocol for a common synthetic application, underscoring its role as a pivotal building block in modern pharmaceutical research. The presence of both a nucleophilic amino group and a bromine atom suitable for organometallic cross-coupling reactions makes this molecule a valuable scaffold for creating diverse chemical libraries.[3]
Physicochemical Properties
This compound is typically a white to yellow crystalline solid.[2][4] Its solubility in organic solvents like ethanol, ether, and chloroform, coupled with its poor solubility in water, dictates the choice of reaction and purification conditions.[2]
| Property | Value | Source |
| Molecular Formula | C8H8BrNO2 | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| CAS Number | 706791-83-5 | [1] |
| Appearance | White to yellow crystalline solid | [2][4] |
| Melting Point | 76-77 °C | [2] |
| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water | [2] |
| SMILES String | COC(=O)C1=CC(=CC(N)=C1)Br | [5] |
| InChI Key | MNXLJDUZJCMJCI-UHFFFAOYSA-N | [1] |
Commercial Availability and Sourcing
This compound is readily available from a variety of commercial chemical suppliers, catering to both research and bulk quantity needs. The choice of supplier may depend on factors such as required purity, available quantity, lead time, and cost. Below is a comparative table of notable suppliers.
| Supplier | Noted Purity/Grade | CAS Number |
| Sigma-Aldrich | AldrichCPR | Not specified, but product is available |
| ChemicalBook | Varies by listing (e.g., 95%, 98%) | 706791-83-5 |
| Echemi | Varies by listing (e.g., 99%, Pharmaceutical Grade) | 1000342-11-9 (for a related isomer) |
| PubChem | Lists multiple vendors | 706791-83-5 |
| ChemBK | Not specified | 706791-83-5 |
| American Custom Chemicals Corporation | 95.00% | 706791-83-5 |
| Henan Fengda Chemical Co., Ltd. | 98% | 706791-83-5 |
| Shanghai Macklin Biochemical Co., Ltd. | Not specified | 706791-83-5 |
It is crucial for researchers to obtain and consult the Safety Data Sheet (SDS) from their chosen supplier prior to handling this chemical.[6][7] The SDS provides comprehensive information on safe handling, storage, and disposal procedures.[6][7]
Key Synthetic Applications: A Gateway to Novel Chemical Entities
The unique arrangement of functional groups in this compound makes it an ideal substrate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The bromine atom serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the amino group can be a site for acylation, alkylation, or further coupling reactions.
A prime example of its application is in the synthesis of P2Y14 receptor antagonists, where it serves as a key intermediate.[8] In this context, the ester can be hydrolyzed to a carboxylic acid, and the bromo group can be functionalized via a Suzuki coupling reaction.[8]
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol details a representative Suzuki-Miyaura cross-coupling reaction using this compound. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.
Rationale: The Suzuki-Miyaura reaction is chosen for its high tolerance of functional groups, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling of the aryl bromide with the boronic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).[8] The use of an excess of the boronic acid helps to drive the reaction to completion.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Degassed solvents, such as a mixture of DMF and water (e.g., 10:1 ratio), are added.[8] The presence of water is often beneficial for the transmetalation step. The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.), is then added under a positive pressure of the inert gas.
-
Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 85-90 °C and stirred vigorously.[8]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Safety and Handling
This compound is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact with skin, wash immediately with plenty of water.[6] If in eyes, rinse cautiously with water for several minutes.[6] Seek medical attention if irritation persists.
Conclusion
This compound is a high-value building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its commercial availability and well-defined reactivity make it an attractive starting material for medicinal chemists. A thorough understanding of its properties, safe handling procedures, and synthetic applications, such as the Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the development of novel therapeutics.
References
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Costanzi, S., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 61(15), 6733-6753. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (n.d.). 706791-83-5. Retrieved from [Link]
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- 4. This compound | 706791-83-5 [chemicalbook.com]
- 5. Methyl 3-amino-5-bromo-2-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling reaction using "Methyl 3-amino-5-bromobenzoate"
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 3-amino-5-bromobenzoate for Biaryl Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This application note offers a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical application of this reaction using this compound as a key building block. The presence of amino and ester functionalities on this substrate provides critical handles for subsequent molecular diversification, while the bromine atom serves as the reactive site for palladium-catalyzed arylation.[3] This guide delves into the mechanistic underpinnings of the reaction, provides a robust, step-by-step experimental protocol, and discusses the critical roles of each reaction component to empower users to optimize this transformation for the synthesis of complex 3-amino-5-biaryl-benzoate intermediates. These products are foundational scaffolds for a wide array of biologically active molecules.[3][4][5]
Scientific Foundation: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism and the function of each reagent is paramount for successful and reproducible outcomes. The Suzuki-Miyaura reaction is not merely a mixture of reagents but a finely tuned catalytic system.
The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][6] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a new organopalladium(II) complex.[6] This is often the rate-determining step, particularly with electron-deficient or sterically hindered aryl halides.[7]
-
Transmetalation: The organic moiety from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][6][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Critical Roles of Reaction Components
The success of the Suzuki coupling is highly dependent on the judicious selection of four key components:
-
The Palladium Catalyst & Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, the trifunctional nature of this compound presents a challenge.[9] The amino group's lone pair can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9][10] To mitigate this, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often recommended. These ligands promote the desired oxidative addition and reductive elimination steps while sterically shielding the metal center from inhibitory coordination.[9][11]
-
The Base: The base is not a mere spectator; it is essential for the transmetalation step.[1][12] Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion (R-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium complex.[8][13] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[12] The choice is critical: strong bases like hydroxides could saponify the methyl ester group on the substrate, whereas carbonates and phosphates are generally milder and more compatible.
-
The Solvent System: Solvents play a multifaceted role by solubilizing the various polar and nonpolar reactants, stabilizing the catalyst, and influencing reaction rates.[14][15][16] Biphasic solvent systems, such as 1,4-dioxane/water or toluene/water, are frequently employed.[3][15] The aqueous phase helps dissolve the inorganic base, facilitating the formation of the active boronate species, while the organic phase dissolves the aryl halide and the catalyst.[2][17] Thoroughly degassing the solvent immediately before use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]
-
The Organoboron Reagent: Arylboronic acids are the most common coupling partners due to their commercial availability, relative stability to air and moisture, and the low toxicity of their byproducts.[2][8] Boronic esters, such as pinacol esters, are also widely used and can offer enhanced stability for certain substrates.[18]
Experimental Application: A Step-by-Step Protocol
This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging or novel coupling partners.
Reagents and Conditions
The following table summarizes the typical reagents and conditions for this transformation.
| Component | Reagent Example | Stoichiometry / Loading | Purpose |
| Aryl Halide | This compound | 1.0 equivalent | Electrophilic coupling partner |
| Boronic Acid | Phenylboronic Acid | 1.2 - 1.5 equivalents | Nucleophilic coupling partner |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 3 - 5 mol% | Forms the active Pd(0) species |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | Activates the boronic acid |
| Solvent System | 1,4-Dioxane / Degassed Water | 4:1 or 5:1 v/v | Reaction medium |
| Temperature | 80 - 100 °C | N/A | Provides activation energy |
| Atmosphere | Argon or Nitrogen | N/A | Prevents catalyst oxidation |
Detailed Laboratory Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[3]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[9]
-
Solvent Addition: Through the septum via syringe, add the degassed 1,4-dioxane, followed by the degassed water (e.g., in a 4:1 ratio).
-
Degassing: Bubble the inert gas directly into the stirred reaction mixture for 15-20 minutes to thoroughly remove any remaining dissolved oxygen.[3]
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.[3]
-
Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent system such as ethyl acetate in hexanes, to afford the pure biaryl product.[3][19]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
For challenging substrates or when yields are low, consider the following troubleshooting steps:
-
Catalyst/Ligand System: If catalyst deactivation is suspected (due to the amino group), switch to a more robust pre-catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos.[9]
-
Base Selection: The choice of base can be critical. Screen other bases such as K₃PO₄ or Cs₂CO₃, as they can sometimes offer superior results depending on the specific boronic acid used.[9]
-
Solvent Choice: While dioxane/water is a good starting point, other solvents like toluene, DMF, or 2-MeTHF can be explored. Solvent choice can significantly impact reaction kinetics and solubility.[15][16]
By understanding the fundamental principles and following a carefully executed protocol, the Suzuki-Miyaura coupling of this compound can be a reliable and high-yielding method for the synthesis of valuable biaryl compounds, paving the way for further discoveries in drug development and materials science.
References
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-C
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Suzuki reaction. Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzo
- Technical Support Center: Suzuki Coupling Reactions with Halogen
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki cross-coupling reaction. Chem Help ASAP, YouTube.
- Technical Support Center: Suzuki Coupling of 5-Amino-2-bromobenzoic acid. Benchchem.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
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Application Notes and Protocols for the Heck Reaction of Methyl 3-amino-5-bromobenzoate
Introduction: The Heck Reaction in Pharmaceutical Synthesis
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a pillar of modern organic synthesis.[1] Its capacity to form carbon-carbon bonds with high functional group tolerance and stereoselectivity has made it an invaluable tool, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[2][3]
Methyl 3-amino-5-bromobenzoate is a versatile building block in drug discovery. The aryl bromide moiety serves as a reactive handle for derivatization via the Heck reaction, enabling the introduction of a wide array of vinyl groups. The resulting products are key intermediates in the synthesis of various biologically active compounds. The amino and ester functionalities offer further opportunities for molecular elaboration, making this substrate a valuable starting point for generating diverse chemical libraries for high-throughput screening.
This document provides a comprehensive guide to the Heck reaction conditions specifically tailored for "this compound," offering detailed protocols and insights into the critical parameters that govern the success of this transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] Understanding this mechanism is crucial for optimizing reaction conditions.
The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex, forming an arylpalladium(II) intermediate.[5][6] This is often the rate-determining step.[5] Subsequently, the alkene coordinates to the palladium center, followed by a migratory insertion of the alkene into the aryl-palladium bond.[4] This step is typically stereospecific, occurring in a syn manner.[7] The final steps involve β-hydride elimination to yield the substituted alkene product and a hydridopalladium(II) species, followed by reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst and complete the cycle.[4][5]
Caption: General catalytic cycle of the Heck reaction.
Critical Reaction Parameters for this compound
The electronic properties of this compound, specifically the presence of the electron-donating amino group and the electron-withdrawing ester group, influence its reactivity in the Heck coupling. While the bromo-substituent is sufficiently reactive, careful optimization of the following parameters is essential for achieving high yields and selectivity.
Catalyst and Ligand Selection
The choice of the palladium source and the supporting ligand is paramount for a successful Heck reaction.
-
Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used precatalysts.[2][4] Pd(OAc)₂ is often preferred due to its stability and in situ reduction to the active Pd(0) species.[8]
-
Phosphine Ligands: For aryl bromides, phosphine ligands are generally required to stabilize the palladium catalyst and facilitate the oxidative addition step.[9]
-
Monodentate Ligands: Triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are standard choices.[2][10] Electron-rich and bulky phosphines can enhance the rate of oxidative addition.[11]
-
Bidentate Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be effective, particularly in more challenging couplings.[12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can offer high stability and activity, especially for less reactive aryl halides.[13]
-
Base
A stoichiometric amount of base is necessary to neutralize the hydrogen halide (HBr) generated during the catalytic cycle and regenerate the Pd(0) catalyst.[10]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are common choices.[5][10]
-
Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are frequently employed, particularly when a homogeneous reaction mixture is desired.[2][10]
Solvent
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and outcome.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for the Heck reaction due to their high boiling points and ability to dissolve a wide range of substrates and salts.[9][10][14] Green alternatives like ethylene and propylene carbonate are also emerging.[15]
-
Other Solvents: Acetonitrile (MeCN) and toluene are also viable options, sometimes used in combination with other solvents.[10]
Temperature
Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to facilitate the oxidative addition and other steps in the catalytic cycle.[13][16]
Alkene Coupling Partner
The nature of the alkene significantly impacts the reaction. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.[2]
Tabulated Reaction Conditions
The following table summarizes various reported conditions for the Heck reaction of aryl bromides with functionalities similar to this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | Styrene | >90 | General Conditions |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMAc | 120 | n-Butyl acrylate | High | [17] |
| Pd₂(dba)₃ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2) | Toluene | 110 | n-Butyl acrylate | High | [18] |
| Pd(OAc)₂ (5) | dppf (10) | Et₃N (2) | DMF | 80 | Substituted alkene | 71 | [12] |
| Pd(OAc)₂ (0.5) | P(o-tol)₃ (1.5) | NaOAc (1.2) | Toluene/NMP | 95 | Ethyl acrylate | High | [9] |
L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a detailed, step-by-step methodology for the Heck reaction between this compound and styrene.
Materials and Equipment
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Workflow
Caption: General experimental workflow for a Heck coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), triphenylphosphine (0.04 mmol, 4 mol%), and anhydrous N,N-dimethylformamide (5 mL).
-
Degassing: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove any dissolved oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) to the reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., with a bulkier, more electron-rich phosphine ligand), or ensuring the reagents and solvent are scrupulously dry and deoxygenated. The quality of the solvent, particularly NMP, can be critical, as hydroperoxide impurities can deactivate the phosphine ligand.[9]
-
Side Reactions: Alkene isomerization can be a potential side reaction.[8] The choice of base and the addition of certain salts can sometimes mitigate this issue.[10]
-
Substrate Purity: Ensure the purity of this compound, as impurities can potentially poison the catalyst.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary. While a 2:1 ratio of monodentate phosphine to palladium is common, higher ratios can sometimes be detrimental.[19]
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
ACS Publications. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. [Link]
-
RSC Publishing. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. [Link]
-
ACS Publications. (n.d.). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]
-
Wiley Online Library. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]
-
ACS Publications. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ResearchGate. (n.d.). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. [Link]
-
Thieme. (n.d.). A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
NROChemistry. (n.d.). Heck Coupling. [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
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Application Notes & Protocols: Methyl 3-amino-5-bromobenzoate as a Strategic Building Block for Novel Kinase Inhibitors
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets in modern medicine.[3][4] The development of small molecule kinase inhibitors has accordingly become a cornerstone of targeted therapy. A successful strategy in this field is scaffold-based drug design, which relies on a core molecular framework that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[5]
This document provides a detailed guide to the strategic use of Methyl 3-amino-5-bromobenzoate (CAS: 706791-83-5), a versatile and highly valuable building block for the synthesis of next-generation kinase inhibitors. Its unique trifunctional nature—an aniline amine, a reactive bromine, and a modifiable methyl ester—provides three distinct points for chemical elaboration, enabling rapid exploration of chemical space to address the complex challenge of kinase drug discovery.
Physicochemical Profile and Strategic Reactivity
The utility of this compound stems from its distinct reactive sites, which can be addressed with high chemoselectivity. Understanding these properties is critical to designing efficient and robust synthetic routes.
| Property | Value | Source |
| CAS Number | 706791-83-5 | [6][7] |
| Molecular Formula | C₈H₈BrNO₂ | [8] |
| Molecular Weight | 230.06 g/mol | [8] |
| Appearance | Yellow to light-brown solid | [9] |
| Purity | Typically ≥98% | [6] |
The true power of this building block lies in its three orthogonal points of reactivity, which allow for a modular and strategic approach to inhibitor synthesis.
-
The Amino Group (Position 3): This nucleophilic amine is the primary site for forming the "hinge-binding" motif common to many ATP-competitive kinase inhibitors. It readily undergoes acylation, alkylation, or can be used to construct heterocyclic cores.
-
The Bromo Group (Position 5): As a halogen on an aromatic ring, this is an ideal handle for modern cross-coupling chemistry. Palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings enable the introduction of a vast array of aryl, heteroaryl, or alkyl groups. This position is often directed toward the solvent-exposed region of the kinase active site, making it a key point for modulating solubility and selectivity.
-
The Methyl Ester (Position 1): This group can serve as a hydrogen bond acceptor in the final compound. Alternatively, it can be easily hydrolyzed to the corresponding carboxylic acid, providing a new reactive handle for amide bond formation, or reduced to an alcohol for further derivatization.
Synthetic Protocol: Construction of a Pyridopyrimidine Kinase Inhibitor Scaffold
This section details a representative, field-proven protocol for synthesizing a core kinase inhibitor scaffold. The strategy leverages the orthogonal reactivity of this compound, beginning with a Buchwald-Hartwig amination followed by an intramolecular cyclization.
Workflow Overview
Protocol 1: Synthesis of Diarylamine Intermediate via Buchwald-Hartwig Amination
This first step utilizes the bromo- handle to couple the building block with a hinge-binding fragment, in this case, 2-aminopyridine. The choice of a Buchwald-Hartwig reaction is based on its exceptional functional group tolerance and high yields for this type of transformation.
Materials:
-
This compound (1.0 equiv)
-
2-Aminopyridine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 2-aminopyridine, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired diarylamine intermediate.
Self-Validation & Trustworthiness: The reaction's endpoint is confirmed by the disappearance of the starting materials on LC-MS and the emergence of a new peak corresponding to the product's mass. The purified product's structure should be unequivocally confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Intramolecular Cyclization to Form the Pyridopyrimidinone Core
This step transforms the linear diarylamine into the rigid, tricyclic core of the inhibitor. This cyclization is often crucial for pre-organizing the molecule into the correct conformation for binding to the kinase active site.
Materials:
-
Diarylamine intermediate from Protocol 1 (1.0 equiv)
-
Triphosgene (0.5 equiv) or a similar cyclizing agent
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the diarylamine intermediate in anhydrous DCM in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine or DIPEA to the solution.
-
In a separate flask, dissolve triphosgene in anhydrous DCM and add it dropwise to the main reaction mixture over 30 minutes. Caution: Triphosgene is highly toxic; handle with extreme care in a fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can often be purified by trituration with ether or recrystallization to yield the pure pyridopyrimidinone core.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold is an excellent platform for systematic SAR studies. The following table and diagram illustrate how modifications at each key position can influence biological activity, using hypothetical data for a generic kinase target.
| Compound ID | R¹ (from Ester) | R² (from Bromo) | IC₅₀ (nM) | Rationale for Change |
| Lead-01 | -COOCH₃ | -H (de-brominated) | 1500 | Initial scaffold |
| Lead-02 | -COOCH₃ | 4-Fluorophenyl | 250 | Suzuki coupling introduces aryl group for hydrophobic interaction. |
| Lead-03 | -COOCH₃ | 4-Morpholinophenyl | 80 | Addition of morpholine improves solubility and adds H-bond acceptor. |
| Lead-04 | -CONH(CH₃) | 4-Morpholinophenyl | 35 | Ester hydrolysis and amide coupling to explore new interactions. |
| Lead-05 | -CONH(cyclopropyl) | 4-Morpholinophenyl | 15 | Cyclopropyl group can improve metabolic stability and potency (LLE). |
This iterative process of design, synthesis, and testing allows for the rapid optimization of the initial hit into a potent and drug-like lead candidate.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for a modular, "plug-and-play" approach to drug design, enabling chemists to rapidly generate diverse libraries of compounds. By strategically employing modern synthetic methodologies like palladium-catalyzed cross-coupling and robust cyclization reactions, researchers can efficiently navigate the complex structure-activity landscape to develop potent, selective, and clinically viable therapeutic agents. The protocols and insights provided herein serve as a foundational guide for leveraging this scaffold to its full potential in any kinase-targeted drug discovery program.
References
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381–14443. Retrieved from [Link]
-
Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Retrieved from [Link]
-
Oreate AI. (2025). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. Retrieved from [Link]
-
Cozza, G., Bonvini, P., & Pinna, L. A. (2006). Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wagner, G. K., & Laufer, S. (2006). The structure-activity relationship of Rho kinase inhibitors. PubMed. Retrieved from [Link]
-
Fancelli, D., Moll, J., Varasi, M., & Vianello, P. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Retrieved from [Link]
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The Versatile Role of Methyl 3-amino-5-bromobenzoate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-amino-5-bromobenzoate, a trifunctional aromatic scaffold, has emerged as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of an amino group, a bromine atom, and a methyl ester allows for a programmed and regioselective introduction of various substituents and the formation of fused ring systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and field-proven protocols for the synthesis of key heterocyclic cores, including quinolines, benzodiazepines, and benzimidazoles. The causality behind experimental choices and the mechanistic underpinnings of these transformations are elucidated to empower researchers in their synthetic endeavors.
I. Strategic Importance in Heterocyclic Synthesis
The inherent functionalities of this compound offer three key reactive sites for molecular elaboration:
-
The Amino Group: Serves as a nucleophile for the construction of nitrogen-containing heterocycles through condensation and cyclization reactions.
-
The Bromine Atom: Acts as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions.
-
The Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing an additional point for diversification.
This multi-faceted reactivity makes it an ideal starting material for generating libraries of compounds with diverse pharmacological profiles. Heterocyclic compounds are a cornerstone of pharmaceuticals, with a vast number of approved drugs containing these structural motifs.[1][2][3][4]
II. Synthesis of Quinolines: The Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for the construction of quinoline and polycyclic quinoline derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. While direct application to this compound requires prior modification, its isomeric precursor, 2-aminobenzophenone, is a common starting point for related benzodiazepine synthesis, highlighting the importance of the relative positioning of the amino and carbonyl functionalities.[5]
A plausible synthetic route to a 7-bromoquinoline derivative starting from this compound would first involve the conversion of the ester to a ketone, for example, through a Weinreb amide intermediate followed by the addition of an organometallic reagent. The resulting 2-amino-5-bromobenzophenone derivative can then undergo a Friedländer condensation.
III. Synthesis of Benzodiazepines: A Cornerstone of CNS Drug Discovery
Benzodiazepines are a critical class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[5][6][7] The synthesis of 7-bromo-1,4-benzodiazepine derivatives, which are structurally analogous to commercial drugs like diazepam, can be envisioned starting from this compound.
Protocol: Synthesis of a 7-Bromo-1,4-Benzodiazepin-2-one Derivative
This protocol outlines a general, multi-step synthesis that leverages the functionalities of this compound.
Step 1: Acylation of the Amino Group
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a solution of ammonia in methanol (excess) or another suitable nitrogen source.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 7-bromo-1,4-benzodiazepin-2-one derivative by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Acylation: The protection of the amino group with a chloroacetyl group serves a dual purpose: it deactivates the amino group towards unwanted side reactions and introduces an electrophilic center for the subsequent intramolecular cyclization.
-
Base: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the acylation without competing with the amino group as a nucleophile.
-
Cyclization: The intramolecular nucleophilic substitution of the chlorine atom by the newly formed amide nitrogen leads to the formation of the seven-membered benzodiazepine ring.
IV. Synthesis of Benzimidazoles: Accessing a Privileged Scaffold
Benzimidazoles are another "privileged" heterocyclic motif found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[8][9][10][11][12] A common route to benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. To utilize this compound, it must first be converted to a suitable o-phenylenediamine derivative.
Protocol: Synthesis of a 6-Bromo-benzimidazole Derivative
Step 1: Nitration of this compound
-
Carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the dinitro derivative.
Step 2: Reduction of the Nitro Groups
-
Dissolve the dinitro compound (1.0 eq) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (excess) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux if necessary and monitor by TLC.
-
After completion, neutralize the reaction mixture and extract the o-phenylenediamine product.
Step 3: Cyclization to the Benzimidazole
-
Dissolve the o-phenylenediamine derivative (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add the desired aldehyde (1.0 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Upon completion, cool the reaction and isolate the 6-bromo-benzimidazole product by filtration or extraction.
Data Summary Table:
| Heterocyclic Core | Key Synthetic Strategy | Starting Material Modification | Important Reagents |
| Quinoline | Friedländer Annulation | Conversion of ester to ketone | Base, compound with active methylene |
| Benzodiazepine | Intramolecular Cyclization | Acylation of the amino group | 2-Chloroacetyl chloride, Ammonia |
| Benzimidazole | Condensation/Cyclization | Nitration and subsequent reduction | Nitrating mixture, Reducing agent, Aldehyde |
V. Advanced Synthetic Applications: Palladium-Catalyzed Reactions
The bromine atom on the this compound scaffold is a powerful tool for further diversification through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.
General Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.
General Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (1.2-2.0 eq), a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP, Xantphos).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.
-
Purify the desired N-arylated product by column chromatography.
VI. Visualizing Synthetic Pathways
To illustrate the synthetic strategies discussed, the following diagrams outline the key transformations.
Caption: Synthetic pathways to key heterocyclic cores.
Caption: Palladium-catalyzed diversification strategies.
VII. Conclusion
This compound is a highly versatile and strategically important building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its trifunctional nature allows for a modular and efficient approach to constructing complex molecular scaffolds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling the exploration of novel chemical space and the advancement of therapeutic innovation. The judicious application of classical cyclization strategies in concert with modern cross-coupling methodologies unlocks the full potential of this valuable synthetic precursor.
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Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-alpha]-benzimidazole Derivatives and their Biological Activities. (2025). Semantic Scholar. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. (n.d.). PubMed Central. [Link]
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Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). (n.d.). Scribd. [Link]
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Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. (n.d.). PubMed. [Link]
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Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH. [Link]
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Synthesis and selectivity of 1 methoxycarbonylmethyl 3 arylamino 7 bromo 5 phenyl 1,2 dihydro 3H 1,4 benzodi azepin 2 ones binding for CNS benzodiazepine receptors. (n.d.). Ukrainica Bioorganica Acta. [Link]
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Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2025). ResearchGate. [Link]
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Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2025). Semantic Scholar. [Link]
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The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]
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Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). CiteSeerX. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]
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Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Organic Chemistry Portal. [Link]
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MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. (n.d.). IIP Series. [Link]
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6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. (1993). PubMed. [Link]
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Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. (n.d.). MDPI. [Link]
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Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). PMC - NIH. [Link]
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Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). SpringerLink. [Link]
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Three-component bis-heterocycliation for synthesis of 2-aminobenzo[5][13]thieno[3,2-d]thiazoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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Palladium-catalyzed cross-coupling of "Methyl 3-amino-5-bromobenzoate"
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Methyl 3-amino-5-bromobenzoate: Protocols and Mechanistic Insights
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern drug discovery and development, the strategic synthesis of complex molecular architectures is paramount. This compound stands out as a particularly valuable trifunctional building block. Its structure offers a unique combination of reactive sites: an electron-rich aromatic amine, a versatile methyl ester, and a strategically positioned bromine atom ripe for palladium-catalyzed cross-coupling. This arrangement allows for sequential and diverse functionalization, making it a cornerstone intermediate in the synthesis of novel pharmaceutical agents, from kinase inhibitors to central nervous system agents.[1][2][3]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful transformations in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and the underlying scientific rationale for leveraging this compound in several key cross-coupling reactions.
Core Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. Most of these transformations operate via a Pd(0)/Pd(II) catalytic cycle, a well-established process involving three primary steps.[5][6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the palladium center from the 0 to the +2 state, forming a square planar Aryl-Pd(II)-Halide complex.
-
Transmetalation (for C-C Couplings) or Amine Association/Deprotonation (for C-N Couplings):
-
In reactions like the Suzuki or Sonogashira coupling, an organometallic reagent (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.[4][5]
-
In Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium complex, followed by deprotonation with a base to form a palladium-amido complex.[9][10]
-
-
Reductive Elimination: The two organic fragments bound to the palladium center couple together, forming the new C-C or C-N bond in the final product. This step reduces the palladium from the +2 to the 0 state, regenerating the active catalyst to re-enter the cycle.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, forming biaryl motifs that are ubiquitous in pharmaceuticals.[8][11][12] Its popularity stems from the use of mild conditions and stable, commercially available, and generally non-toxic organoboron reagents.[11][13]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is common. For general-purpose coupling, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable choice as it is a pre-formed, air-stable Pd(0) complex.[11]
-
Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which readily transfers its aryl group to the palladium center.[12][14] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and economical.
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often employed.[11][13] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with Phenylboronic acid.
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 230.06 | 1.0 | 1.0 | 230 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water (deionized) | - | - | - | 2 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction that allows for the coupling of amines with aryl halides, providing direct access to substituted anilines that are often difficult to synthesize via classical methods like nucleophilic aromatic substitution.[10][15][16]
Causality Behind Experimental Choices
-
Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are critical.[9] They promote the challenging C-N reductive elimination step and stabilize the monoligated Pd(0) species that initiates the catalytic cycle. Ligands like XantPhos are excellent for a broad range of substrates due to their wide bite angle.[17][18] Pre-catalysts, such as XantPhos Pd G3, are often used for convenience and improved reactivity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice, although others like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[18]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[9]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with Morpholine.
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 230.06 | 1.0 | 1.0 | 230 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 106 µL |
| XantPhos Pd G3 | 994.49 | 0.02 | 0.02 | 20 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add this compound (1.0 mmol), XantPhos Pd G3 pre-catalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube or vial with a stir bar.
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (quenching a small aliquot with water/EtOAc before analysis). The reaction is typically complete in 2-16 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water (10 mL). Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-aryl product.
Application 3: Sonogashira Coupling for Aryl Alkyne Synthesis
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, producing substituted alkynes that are valuable intermediates for constructing more complex molecules, including heterocycles and polymers.[7][19][20]
Causality Behind Experimental Choices
-
Dual Catalyst System: The reaction classically employs a dual catalytic system.[19] The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[19][21]
-
Role of Copper: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the Aryl-Pd(II)-Halide complex than the alkyne itself, significantly accelerating the reaction.[19]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose. It neutralizes the HBr byproduct formed during the reaction and can also act as the solvent. Its role is crucial for regenerating the active form of both the copper and palladium catalysts.[19][21]
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with Phenylacetylene.
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 230.06 | 1.0 | 1.0 | 230 mg |
| Phenylacetylene | 102.13 | 1.1 | 1.1 | 120 µL |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 8 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube with a stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and Copper(I) Iodide (0.04 mmol).
-
Inerting: Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Solvent/Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) via syringe, followed by phenylacetylene (1.1 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish. The reaction is often rapid and can be monitored by the disappearance of the starting materials on TLC (typically 1-4 hours).
-
Workup: Once the reaction is complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).
-
Filtration & Washing: Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts (2 x 15 mL), followed by water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the pure aryl alkyne.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Wiley Online Library.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery. (n.d.). Autech.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary. (n.d.). Thieme Connect.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck reaction. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. (n.d.). BenchChem.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (n.d.). BenchChem.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- [Application of methyl in drug design]. (2013). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- This compound. (n.d.).
- Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. (2015).
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Einleitung: Die strategische Bedeutung der Derivatisierung der Aminogruppe
Anwendungsleitfaden und Protokolle: Derivatisierung der Aminogruppe in „Methyl-3-amino-5-brombenzoat“
Anwendungsleitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Methyl-3-amino-5-brombenzoat ist ein vielseitiges trifunktionelles Molekül, das als wichtiger Baustein in der organischen Synthese und der medizinischen Chemie dient. Seine Struktur, die eine Aminogruppe, einen Bromsubstituenten und eine Methylestergruppe an einem Benzolring aufweist, ermöglicht eine selektive Modifikation an jeder dieser Positionen. Dieser Anwendungsleitfaden konzentriert sich speziell auf die Derivatisierung der nukleophilen Aminogruppe, eine Schlüsselstrategie zur Erzeugung von Molekülbibliotheken für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) in der Arzneimittelentwicklung. Wir stellen detaillierte Protokolle für drei grundlegende Transformationen bereit: Acylierung, Sulfonylierung und reduktive Aminierung, und erläutern die wissenschaftlichen Grundlagen für die experimentellen Entscheidungen.
Die Aminogruppe des Methyl-3-amino-5-brombenzoats ist ein primärer Angriffspunkt für die molekulare Diversifizierung. Ihre Umwandlung in Amide, Sulfonamide und substituierte Amine führt zu Verbindungen mit einem breiten Spektrum an physikochemischen und pharmakologischen Eigenschaften. Diese Derivate sind in der pharmazeutischen Forschung von großem Interesse, da sie häufig in biologisch aktiven Molekülen vorkommen.[1][2] Die Wahl der Derivatisierungsmethode hängt von den gewünschten Eigenschaften des Endprodukts und der Kompatibilität mit den anderen funktionellen Gruppen im Molekül ab. Die inhärente Herausforderung bei der Arbeit mit multifunktionellen Molekülen wie diesem liegt in der Chemoselektivität – der Fähigkeit, eine funktionelle Gruppe in Gegenwart anderer reaktiver Stellen gezielt zu modifizieren.[3]
Teil 1: Acylierung – Synthese von Amiden
Die Acylierung der Aminogruppe zur Bildung einer Amidbindung ist eine der fundamentalsten und am weitesten verbreiteten Reaktionen in der organischen Chemie.[4] Amide sind chemisch stabile Gruppen, die als Wasserstoffbrückendonoren und -akzeptoren fungieren können, was für die molekulare Erkennung an biologischen Zielen entscheidend ist.
Wissenschaftliche Begründung
Die Reaktion beinhaltet den nukleophilen Angriff des freien Elektronenpaars am Stickstoff der Aminogruppe auf das elektrophile Carbonylkohlenstoffatom eines Acylierungsmittels, typischerweise eines Säurechlorids oder -anhydrids.[5] Die Reaktion wird oft in Gegenwart einer Base durchgeführt, um den als Nebenprodukt entstehenden Säure (z. B. HCl) zu neutralisieren und die Reaktion voranzutreiben. Die Wahl des Lösungsmittels ist entscheidend; aprotische Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) sind üblich, da sie die Reaktanten lösen und nicht mit ihnen reagieren.
Experimentelles Protokoll: N-Acetylierung von Methyl-3-amino-5-brombenzoat
Materialien:
-
Methyl-3-amino-5-brombenzoat
-
Acetylchlorid oder Essigsäureanhydrid
-
Triethylamin (TEA) oder Pyridin
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäurelösung (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Tropftrichter
Sicherheitshinweise: Arbeiten Sie in einem gut belüfteten Abzug. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe. Acetylchlorid und Pyridin sind korrosiv und giftig.
Verfahren:
-
Lösen Sie Methyl-3-amino-5-brombenzoat (1,0 Äquiv.) in wasserfreiem DCM (ca. 10 ml pro Gramm Substrat) in einem Rundkolben.
-
Fügen Sie Triethylamin (1,5 Äquiv.) hinzu, um als Base zu dienen.
-
Kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam und tropfenweise Acetylchlorid (1,2 Äquiv.) über einen Tropftrichter hinzu, während Sie die Temperatur unter 10 °C halten.
-
Lassen Sie die Reaktion nach vollständiger Zugabe auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM.
-
Waschen Sie die organische Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das gewünschte N-Acetyl-Derivat zu erhalten.
Tabelle 1: Parameter für die Acylierungsreaktion
| Parameter | Bedingung | Begründung |
| Temperatur | 0 °C bis Raumtemperatur | Kontrolle der exothermen Reaktion und Minimierung von Nebenreaktionen. |
| Base | Triethylamin/Pyridin | Neutralisiert die entstehende Säure und katalysiert die Reaktion. |
| Lösungsmittel | DCM (wasserfrei) | Inert und löst die Reaktanten gut. |
| Stöchiometrie | Leichter Überschuss an Acylierungsmittel und Base | Gewährleistet die vollständige Umsetzung des Ausgangsmaterials. |
Diagramm 1: Arbeitsablauf der Acylierung
Bildunterschrift: Schematischer Arbeitsablauf für die N-Acylierung.
Teil 2: Sulfonylierung – Synthese von Sulfonamiden
Die Sulfonylierung der Aminogruppe führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, einschließlich antibakterieller und antidiabetischer Eigenschaften.[2]
Wissenschaftliche Begründung
Ähnlich wie bei der Acylierung reagiert die Aminogruppe als Nukleophil mit einem elektrophilen Sulfonylierungsmittel, typischerweise einem Sulfonylchlorid.[6][7] Die Reaktion wird in der Regel in Gegenwart einer Base wie Pyridin durchgeführt, die sowohl als Katalysator als auch als Säurefänger dient.[6][7] Die resultierende Sulfonamidbindung ist metabolisch sehr stabil. Die Hinsberg-Reaktion ist ein klassisches Beispiel für diese Transformation.[6]
Experimentelles Protokoll: Synthese von N-Benzolsulfonyl-Methyl-3-amino-5-brombenzoat
Materialien:
-
Methyl-3-amino-5-brombenzoat
-
Benzolsulfonylchlorid
-
Pyridin oder Triethylamin (TEA)
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäurelösung (HCl)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Verfahren:
-
Lösen Sie Methyl-3-amino-5-brombenzoat (1,0 Äquiv.) in einer Mischung aus wasserfreiem DCM und Pyridin (2,0 Äquiv.).
-
Kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam und tropfenweise Benzolsulfonylchlorid (1,1 Äquiv.) zu der gerührten Lösung hinzu.
-
Lassen Sie die Reaktion nach der Zugabe langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht (12-16 Stunden).
-
Überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion gießen Sie die Mischung in 1 M HCl und extrahieren Sie sie mit DCM.
-
Waschen Sie die kombinierte organische Phase mit Wasser und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das gewünschte Sulfonamid zu erhalten.[6]
Tabelle 2: Parameter für die Sulfonylierungsreaktion
| Parameter | Bedingung | Begründung |
| Temperatur | 0 °C bis Raumtemperatur | Mäßigt die Reaktivität des Sulfonylchlorids. |
| Base | Pyridin/TEA | Dient als Katalysator und neutralisiert die entstehende HCl. |
| Lösungsmittel | DCM | Inert und bietet gute Löslichkeit. |
| Reaktionszeit | 12-16 Stunden | Aromatische Amine sind weniger nukleophil und erfordern längere Reaktionszeiten. |
Diagramm 2: Logik der Sulfonylierung
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of Methyl 3-amino-5-bromobenzoate: A Comprehensive Guide to Theory and Practice
Introduction: Navigating the Hydrolysis of a Multifunctional Aromatic Ester
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the unmasking of carboxylic acids from their protected ester forms. This guide provides an in-depth exploration of the hydrolysis of Methyl 3-amino-5-bromobenzoate to its corresponding carboxylic acid, 3-amino-5-bromobenzoic acid. This particular transformation is of significant interest to researchers in medicinal chemistry and materials science, as the product is a valuable building block for the synthesis of bioactive molecules and functional polymers.[1][2]
The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the aromatic ring introduces a layer of complexity to this reaction. This guide will dissect the mechanistic underpinnings of both acidic and basic hydrolysis pathways, offering a rationale for procedural choices and providing detailed, field-tested protocols for successful execution in a laboratory setting.
Mechanistic Insights: The Dichotomy of Acidic and Basic Hydrolysis
The hydrolysis of an ester can be effectively achieved under either acidic or basic conditions, with each approach presenting distinct mechanistic pathways and practical considerations.[3]
Acid-Catalyzed Hydrolysis: A Reversible Pathway
Under acidic conditions, the hydrolysis of an ester is the reverse of the Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water, leading to a tetrahedral intermediate. A series of proton transfers facilitates the departure of methanol as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.
A critical aspect of acid-catalyzed hydrolysis is its reversible nature. To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically employed. However, for a substrate like this compound, the basicity of the amino group must be considered. In a strongly acidic medium, the amino group will be protonated to form an ammonium salt. This can influence the electronic properties of the aromatic ring and potentially affect the reaction rate.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification): An Irreversible Process
Base-catalyzed hydrolysis, commonly known as saponification, is generally the preferred method for ester hydrolysis due to its irreversible nature. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of an alkoxide (in this case, methoxide) as the leaving group. The newly formed carboxylic acid is then immediately deprotonated by the strongly basic methoxide ion in an acid-base reaction. This final deprotonation step is essentially irreversible and drives the reaction to completion.[3]
For this compound, saponification is a highly effective method. The amino group remains unreactive under these conditions, and the electron-withdrawing nature of the bromine atom can slightly increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.
Caption: Base-catalyzed hydrolysis (Saponification) of the ester.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the base-catalyzed hydrolysis of this compound. This method is recommended for its high yield and irreversible nature.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >98% | Commercial supplier |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reagent Grade | Standard chemical supplier |
| Methanol (MeOH) | ACS Grade | Standard chemical supplier |
| Deionized Water | High Purity | In-house or purchased |
| Hydrochloric Acid (HCl), concentrated | Reagent Grade | Standard chemical supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous, Reagent Grade | Standard chemical supplier |
Protocol 1: Standard Saponification using Sodium Hydroxide
This protocol is a robust and widely applicable method for the saponification of this compound.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol. A typical concentration is in the range of 0.2-0.5 M.
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH). Use approximately 2-3 equivalents of NaOH relative to the ester.
-
Add the NaOH solution to the stirred solution of the ester in the round-bottom flask.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65-70 °C for methanol) and maintain the reflux for 2-4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting ester spot and the appearance of a more polar spot (which may remain at the baseline) for the carboxylate salt indicates the completion of the reaction.
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water.
-
If any non-polar impurities are present, wash the aqueous solution with a water-immiscible organic solvent like diethyl ether or dichloromethane and discard the organic layer.
-
Cool the aqueous solution in an ice bath and slowly acidify it by the dropwise addition of concentrated hydrochloric acid (HCl) with vigorous stirring. The product, 3-amino-5-bromobenzoic acid, will precipitate out of the solution. The optimal pH for precipitation is the isoelectric point of the amino acid. For 3-aminobenzoic acid, the pKa of the carboxylic acid is around 3.07 and the pKa of the conjugate acid of the amino group is about 4.79.[4] Therefore, adjusting the pH to around 4 should maximize the precipitation of the zwitterionic form.
-
Continue adding HCl until the pH of the solution is between 3.5 and 4.5. Check the pH using pH paper.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
4. Purification:
-
The crude 3-amino-5-bromobenzoic acid can be purified by recrystallization. Water or a mixture of ethanol and water are suitable solvent systems.[5]
-
Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
5. Characterization:
-
The identity and purity of the final product can be confirmed by measuring its melting point (literature value for 3-amino-5-bromobenzoic acid is around 217-221 °C[3]) and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Mild Saponification using Lithium Hydroxide
For substrates that may be sensitive to harsher conditions, a milder saponification using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water can be employed.[6]
1. Reaction Setup:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) to the solution.
2. Reaction Execution:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC as described in Protocol 1.
3. Work-up, Isolation, Purification, and Characterization:
-
Follow the same procedures as outlined in Protocol 1 for work-up, isolation, purification, and characterization.
Data Summary and Expected Results
| Parameter | Expected Value/Observation |
| Reaction Time | 2-4 hours (NaOH/MeOH, reflux) or 12-24 hours (LiOH/THF/H₂O, RT) |
| TLC (Starting Material) | Higher Rf value in non-polar eluent systems (e.g., EtOAc/Hexanes) |
| TLC (Product) | Lower Rf value (often at baseline as the salt) in non-polar eluent systems |
| Product Precipitation pH | Approximately 3.5 - 4.5 |
| Crude Yield | Typically >90% |
| Purified Yield | 70-90% after recrystallization |
| Melting Point | 217-221 °C |
| Appearance | Off-white to light tan solid |
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, the temperature (for the LiOH protocol), or the equivalents of the base. Ensure that the starting ester is fully dissolved.
-
Low Yield of Precipitate: The pH of the solution during acidification is critical. If the pH is too low, the amino group will be fully protonated, increasing the solubility of the product in water. If the pH is too high, the carboxylic acid will remain as the carboxylate salt, which is also water-soluble. Careful and slow addition of acid with constant pH monitoring is key.
-
Product is an Oil or Gummy Solid: This can occur if the product precipitates too quickly from a supersaturated solution or if impurities are present. Ensure slow cooling during recrystallization to promote the formation of well-defined crystals. If an oil forms, try to redissolve it by heating and then cool it down more slowly, possibly with scratching the inside of the flask with a glass rod to induce crystallization.
-
Colored Product: The presence of colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal before filtration.[5]
Conclusion
The hydrolysis of this compound is a straightforward yet illustrative example of a saponification reaction. By understanding the underlying chemical principles and carefully controlling the reaction and work-up conditions, researchers can reliably obtain high yields of the valuable 3-amino-5-bromobenzoic acid. The protocols and insights provided in this guide are intended to empower scientists in their synthetic endeavors, ensuring a robust and reproducible approach to this important chemical transformation.
References
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
- BenchChem. (2025). In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid.
- BenchChem. (2025).
- Filo. (2025).
- Green Chemistry. (n.d.).
- Master Organic Chemistry. (2022, October 27).
- Monash University. (n.d.). Organic reactions: Hydrolysis. Student Academic Success.
- OperaChem. (2024, April 27).
- Pharmacy 180. (n.d.).
- PubChem. (n.d.). 3-Aminobenzoic acid.
- Quora. (2021, January 27).
- RSC Publishing. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Amino-5-bromobenzoic acid 97.
- Stenutz. (n.d.). 3-amino-5-bromobenzoic acid.
- Wikipedia. (n.d.). 3-Aminobenzoic acid.
- Chem-Impex. (n.d.). 3-Amino-5-bromobenzoic acid.
- J&K Scientific. (n.d.). 3-Amino-5-bromobenzoic acid | 42237-85-4.
- CalTech GPS. (n.d.). Saponification (Base Hydrolysis)
- Wikipedia. (n.d.). 3-Aminobenzoic acid.
- YouTube. (2021, February 9).
- ChemScene. (n.d.). 3-Amino-5-bromobenzoic acid | 42237-85-4.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Alfa Chemistry. (n.d.).
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- 6. Saponification-Typical procedures - operachem [operachem.com]
Application Notes & Protocols: Methyl 3-amino-5-bromobenzoate as a Versatile Precursor for the Synthesis of Substituted Benzamides
Abstract
Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Their prevalence is due to the amide bond's unique ability to act as a stable structural scaffold and a hydrogen bond donor/acceptor, facilitating crucial interactions with biological targets. This document provides a detailed guide for researchers and drug development professionals on the strategic use of Methyl 3-amino-5-bromobenzoate , a trifunctional synthetic building block, for the efficient construction of diverse benzamide libraries. We will explore key synthetic transformations, provide validated, step-by-step protocols, and explain the chemical principles underpinning these methodologies.
Introduction: The Strategic Value of this compound
This compound is a highly valuable precursor in organic synthesis due to its three distinct functional groups, which can be addressed with high chemo-selectivity:
-
C3-Amino Group: A primary aromatic amine that serves as a nucleophilic handle for direct amide bond formation.
-
C5-Bromo Group: An aryl bromide that is an ideal electrophile for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.[1][2]
-
C1-Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or can be carried through various synthetic steps.
This trifunctionality allows for the development of complex molecular architectures through sequential and orthogonal synthetic strategies, making it a powerful tool for generating novel chemical entities for drug discovery programs.[3]
Physicochemical Properties & Safety
A thorough understanding of the precursor's properties is essential for safe handling and successful experimentation.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 706791-83-5 | [4] |
| Molecular Formula | C₈H₈BrNO₂ | [4] |
| Molecular Weight | 230.06 g/mol | [4] |
| Appearance | Yellow to off-white solid | [5] |
| IUPAC Name | This compound | [4] |
| SMILES | COC(=O)C1=CC(=CC(=C1)Br)N | [4] |
Safety & Handling
This compound and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood.[6]
-
Hazards: Causes skin and serious eye irritation.[7] May be harmful if swallowed or inhaled.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8] For operations that may generate dust, use respiratory protection.[7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[8] In case of eye contact, rinse cautiously with water for several minutes.[7][8] If irritation persists, seek medical attention.
Core Synthetic Strategies & Mechanisms
Two primary strategies allow for the elaboration of the this compound scaffold into a diverse range of substituted benzamides.
Caption: Key synthetic strategies for elaborating the precursor.
Strategy 1: Acylation of the C3-Amino Group via Carbodiimide Coupling
The most direct method for forming the benzamide linkage is the coupling of the C3-amino group with a carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this transformation.[9]
Mechanism of Action: The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to nucleophilic attack by the primary amine of this compound. The attack forms the desired amide bond and releases a soluble urea byproduct.[11] To improve efficiency and suppress side reactions like the formation of a stable N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included.[11][12]
Caption: Mechanism of EDC-mediated amide bond formation.
Strategy 2: C-N Cross-Coupling at the C5-Bromo Position
For the synthesis of N⁵-substituted benzamides, the Buchwald-Hartwig amidation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine.[2]
Mechanism of Action: This reaction proceeds via a catalytic cycle involving a palladium(0) species.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step, where the new C-N bond is formed, yielding the substituted benzamide product and regenerating the active Pd(0) catalyst. The choice of ligand (e.g., Xantphos, BINAP) is critical for stabilizing the catalyst and promoting the reductive elimination step.[2][13]
Caption: General catalytic cycle for Buchwald-Hartwig amidation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide clear, step-by-step instructions for key transformations.
Protocol 1: Synthesis of Methyl 3-benzamido-5-bromobenzoate via EDC Coupling
This protocol details the formation of an amide bond at the C3-amino position using benzoic acid as a model coupling partner.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
-
Standard glassware for aqueous workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 230 mg) and benzoic acid (1.1 mmol, 134 mg).
-
Dissolve the solids in anhydrous DCM (10 mL).
-
Add HOBt (1.2 mmol, 162 mg) and DIPEA (3.0 mmol, 522 µL) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC hydrochloride (1.5 mmol, 287 mg) portion-wise over 5 minutes. Causality Note: Slow addition of EDC at 0°C helps to control the exotherm and minimize the formation of undesired N-acylurea byproduct.[14]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). Causality Note: The acid wash removes excess DIPEA, while the base wash removes unreacted benzoic acid and HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of Methyl 3-amino-5-(phenylamino)benzoate via Buchwald-Hartwig Amidation
This protocol describes the palladium-catalyzed coupling of the C5-bromo position with aniline as a model amine.
Materials & Equipment:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed vial, magnetic stirrer, argon/nitrogen line, heating mantle
Procedure:
-
To a dry Schlenk flask or vial, add this compound (1.0 mmol, 230 mg), Cs₂CO₃ (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and Xantphos (0.05 mmol, 29 mg).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive, and rigorous exclusion of air is critical for catalytic activity.[2]
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 110 µL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low yield in Protocol 1 | Incomplete reaction; degradation of EDC. | Ensure reagents are anhydrous. Check the quality of EDC. Allow longer reaction time or gentle heating (40 °C). |
| Formation of N-acylurea byproduct. | Ensure the reaction is run at 0 °C during EDC addition. Use of HOBt or NHS should minimize this.[12] | |
| Low yield in Protocol 2 | Inactive catalyst. | Use fresh Pd₂(dba)₃ and ligand. Ensure the reaction is rigorously deoxygenated before heating. |
| Base is not effective. | Ensure Cs₂CO₃ is dry. Other bases like K₃PO₄ or NaOtBu can be screened. | |
| Multiple products observed | Side reactions or decomposition. | Lower the reaction temperature. Screen different ligands or solvent systems. |
| Difficulty in purification | Byproducts have similar polarity to the product. | Optimize the chromatography eluent system. Consider recrystallization as an alternative purification method. |
Conclusion
This compound is a robust and versatile starting material for the synthesis of substituted benzamides. By leveraging well-established methodologies such as carbodiimide-mediated acylation and palladium-catalyzed C-N cross-coupling, researchers can efficiently access a wide chemical space. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and synthesis of novel benzamide derivatives for applications in pharmaceutical and materials science research.
References
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]
-
Li, J., et al. (2011). Synthesis of amides via palladium-catalyzed amidation of aryl halides. Organic Letters. Available at: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]
-
Sphaera Pharma. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Available at: [Link]
-
Shen, Q., et al. (2006). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. The Journal of Organic Chemistry. Available at: [Link]
-
Vorogushin, A. V., et al. (2003). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Li, J., et al. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Application Notes and Protocols for the Use of Methyl 3-amino-5-bromobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. Methyl 3-amino-5-bromobenzoate is a trifunctional aromatic building block of significant interest in medicinal chemistry. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a central benzene ring offers a versatile platform for the synthesis of a diverse array of pharmacologically relevant compounds, particularly in the realm of kinase inhibitors.
The presence of three distinct functional groups allows for a modular and convergent approach to library synthesis. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of various aryl, heteroaryl, and amino substituents. The amino group can be acylated, alkylated, or used to construct heterocyclic rings, while the methyl ester provides a site for amide bond formation or can be hydrolyzed to the corresponding carboxylic acid for further functionalization. This multi-faceted reactivity makes this compound a valuable scaffold for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. This compound has emerged as a key starting material in the synthesis of inhibitors targeting several important kinases, including Protein Arginine Methyltransferase 5 (PRMT5) and Spleen Tyrosine Kinase (SYK).
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in gene regulation and is overexpressed in various cancers.[1] Inhibitors of PRMT5, such as GSK3326595, have shown promise as anti-cancer agents.[2] The synthesis of PRMT5 inhibitor precursors often involves the construction of a biaryl or amino-aryl core, for which this compound is an ideal starting point.
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that is a key mediator of signal transduction in hematopoietic cells.[3] SYK inhibitors, such as Entospletinib, are being investigated for the treatment of hematological malignancies and inflammatory diseases.[4][5] The core structures of many SYK inhibitors feature a substituted aminopyrimidine or a related heterocyclic system, which can be readily accessed through synthetic routes starting with this compound.
Experimental Protocols: Synthesis of a Key Biaryl Intermediate for Kinase Inhibitors
The following protocols provide a detailed methodology for the synthesis of a key biaryl intermediate, Methyl 3-amino-5-(4-fluorophenyl)benzoate, a common structural motif in various kinase inhibitors. This intermediate can then be further elaborated to access a range of final target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Fluorophenylboronic Acid
This protocol details a palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond between the aryl bromide of this compound and an exemplary arylboronic acid. The choice of a fluorinated coupling partner is common in medicinal chemistry to modulate pharmacokinetic properties.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings, known for its effectiveness with a broad range of substrates.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting transmetalation in the catalytic cycle without causing hydrolysis of the ester.
-
Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Degas the resulting mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 3-amino-5-(4-fluorophenyl)benzoate.
Data Presentation:
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Consistent with the structure of Methyl 3-amino-5-(4-fluorophenyl)benzoate |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a representative secondary amine, such as piperidine. This reaction is crucial for introducing diverse amino functionalities found in many kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered phosphine ligand such as XPhos is highly effective for the amination of aryl bromides, especially with less reactive amines.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous toluene is a common aprotic solvent for Buchwald-Hartwig aminations, providing good solubility for the reagents and stability for the catalyst.
-
Inert Atmosphere: Essential to protect the sensitive Pd(0) catalyst from oxidation.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound to the tube.
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous toluene, followed by the piperidine via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Data Presentation:
| Parameter | Expected Value |
| Yield | 60-85% |
| Appearance | Solid or viscous oil |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Consistent with the structure of the aminated product |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |
Visualization of Synthetic Workflow and Biological Pathway
Synthetic Workflow Diagram
Caption: Synthetic utility of this compound.
Illustrative Kinase Signaling Pathway
Caption: Inhibition of the SYK signaling pathway.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the efficient synthesis of complex molecules, particularly kinase inhibitors. The protocols outlined herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination demonstrate the practical application of this reagent in constructing key intermediates for drug discovery programs. By leveraging the strategic placement of its functional groups, researchers can rapidly generate diverse libraries of compounds for SAR exploration, ultimately accelerating the development of novel therapeutics. The continued application of this and similar scaffolds will undoubtedly contribute to the discovery of next-generation targeted therapies.
References
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Jiangsu Hengrui Medicine Co. Ltd. and Shanghai Hengrui Pharmaceutical Co. Ltd. (2025). Hengrui patent divulges new PRMT5 inhibitors. BioWorld. [Link]
-
Liddle, J., et al. (2011). Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor. Bioorg. Med. Chem. Lett. 21(20), 6188-94. [Link]
-
PubChem. (n.d.). Entospletinib. Retrieved from [Link]
-
Varghese, A. M., et al. (2018). Highly selective SYK inhibitor, GSK143, abrogates survival signals in chronic lymphocytic leukaemia. Br. J. Haematol. 182(6), 927-930. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules 27(15), 4995. [Link]
-
PubChem. (n.d.). Entospletinib. Retrieved from [Link]
-
Varghese, A. M., et al. (2018). Highly selective SYK inhibitor, GSK143, abrogates survival signals in chronic lymphocytic leukaemia. British Journal of Haematology, 182(6), 927-930. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules, 27(15), 4995. [Link]
-
Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib. (2021). Cancers, 13(16), 4089. [Link]
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- 3. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Entospletinib | C23H21N7O | CID 59473233 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Building Block: Methyl 3-amino-5-bromobenzoate in the Synthesis of Novel Organic Materials
In the relentless pursuit of advanced organic materials with tailored electronic, optical, and biological properties, the strategic selection of molecular building blocks is paramount. Methyl 3-amino-5-bromobenzoate, a trifunctional aromatic compound, has emerged as a highly versatile precursor for the synthesis of a diverse array of novel organic materials. Its unique substitution pattern, featuring an amine, a bromine atom, and a methyl ester on a central benzene ring, offers a powerful handle for chemists to construct complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and mechanistic insights.
The Strategic Advantage of this compound
The utility of this compound (CAS No: 706791-83-5) lies in the orthogonal reactivity of its functional groups.[1][2] The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The amino group can be a nucleophile, a directing group, or a precursor to other functionalities. The methyl ester provides a site for further modification, such as hydrolysis to a carboxylic acid or amidation. This trifecta of reactivity allows for a modular and convergent approach to the synthesis of complex target molecules.
Key Synthetic Transformations and Applications
The true potential of this compound is unlocked through a series of powerful palladium-catalyzed cross-coupling reactions. These methods are the cornerstones of modern organic synthesis and are instrumental in the construction of the extended π-conjugated systems often found in organic electronic materials.[3][4]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[3][4] In the context of this compound, this reaction is employed to introduce new aryl or heteroaryl substituents at the 5-position, creating extended π-systems that are crucial for charge transport in organic semiconductors and for tuning the emission properties of organic light-emitting diodes (OLEDs).[5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3][6]
Materials:
| Reagent | Amount (equivalents) | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic acid | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1 - 5 mol% | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates the boronic acid |
| Anhydrous, degassed solvent | - | Reaction medium (e.g., Toluene, Dioxane) |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3] Degas the resulting solution by bubbling with the inert gas for 15-20 minutes.
-
Catalyst Introduction: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 3-5 mol%).[3]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, the reaction must be carried out under an inert atmosphere.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[4]
-
Ligand: The choice of phosphine ligand can significantly impact the efficiency of the reaction by stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7][8] This reaction allows for the introduction of vinyl groups onto the aromatic core of this compound, which is a key step in the synthesis of various organic electronic materials, including polymers for organic photovoltaics and non-linear optical materials. A notable application has been in the diastereoselective synthesis of spirooxindole-based nonnatural amino acids.[9]
Protocol 2: General Procedure for the Heck-Mizoroki Reaction
This protocol provides a general procedure for the Heck-Mizoroki reaction of this compound with an alkene.
Materials:
| Reagent | Amount (equivalents) | Purpose |
| This compound | 1.0 | Starting material |
| Alkene | 1.1 - 2.0 | Coupling partner |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 5 - 10 mol% | Catalyst |
| Ligand (e.g., dppf) | 10 mol% | Ligand for catalyst stabilization and activity |
| Base (e.g., Et₃N) | 2.0 | Halide scavenger |
| Anhydrous, degassed solvent | - | Reaction medium (e.g., DMF) |
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., dppf, 10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Reaction: Heat the mixture to 80 °C with stirring for 6 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualization of the Heck-Mizoroki Reaction Workflow:
Caption: General experimental workflow for a Heck-Mizoroki reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[10][11] This reaction is invaluable for synthesizing arylamines, which are common structural motifs in pharmaceuticals and hole-transporting materials for OLEDs. Using this compound, this reaction allows for the introduction of a second, different amino group, leading to the formation of unsymmetrical diaminobenzoate derivatives.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
| Reagent | Amount (equivalents) | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.2 | Coupling partner |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 1 - 2 mol% | Catalyst precursor |
| Ligand (e.g., XPhos) | 2 - 4 mol% | Ligand for catalyst activity |
| Base (e.g., NaOtBu) | 1.4 | Strong, non-nucleophilic base |
| Anhydrous, degassed solvent | - | Reaction medium (e.g., Toluene) |
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Reagent Addition: Add this compound, the amine, and the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Expertise & Experience Insights:
The choice of ligand is critical in Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[12] The base must be strong enough to deprotonate the amine but should be non-nucleophilic to avoid side reactions.
Visualization of the Buchwald-Hartwig Amination Logical Relationship:
Caption: Key components for a successful Buchwald-Hartwig amination.
A Case Study: Synthesis of a Photoactive Azo Compound
A practical example of the application of a related aminobromobenzoate is in the synthesis of a novel photoactive material. In a reported synthesis, methyl 3-amino-4-bromobenzoate was reacted with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid to form methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.[13] This ortho-fluoroazobenzene derivative was found to be photoactive, demonstrating the potential to create molecular photoswitches.[13] This highlights how the amino functionality of these building blocks can be utilized in reactions beyond cross-coupling to generate functional materials.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel organic materials. Its trifunctional nature allows for the selective and sequential introduction of various molecular fragments through well-established and reliable synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, researchers can leverage this precursor to construct complex molecular architectures with tailored properties for a wide range of applications in materials science and drug discovery. The protocols and insights provided in this guide serve as a robust starting point for the innovative application of this valuable synthetic intermediate.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-(hydroxymethyl)
- A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary. (n.d.).
- BenchChem. (2025).
- A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Pro. (2025).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Design and synthesis of proton-dopable organic semiconductors. (n.d.). PMC.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC.
- Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (n.d.).
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (2025).
- Tohoku University. (n.d.).
- Recent Patents on M
- ChemicalBook. (n.d.).
- PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate.
- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
- MDPI. (n.d.). Research Progress on Triarylmethyl Radical-Based High-Efficiency OLED.
- Korea University Pure. (n.d.).
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
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The Strategic deployment of Methyl 3-amino-5-bromobenzoate in Multicomponent Reactions: Application Notes and Protocols
Introduction: The Versatility of a Substituted Anthranilate in Complex Scaffold Synthesis
In the landscape of modern synthetic organic and medicinal chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the construction of intricate molecular architectures in a single, convergent step.[1] Methyl 3-amino-5-bromobenzoate is a particularly valuable building block for MCRs. Its trifunctional nature—an amine nucleophile, an aromatic ring amenable to electrophilic substitution, and a methyl ester that can be further manipulated—provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds. The presence of a bromine atom at the 5-position and an amino group at the 3-position introduces specific electronic and steric properties that can be strategically exploited to direct the course of complex reactions and to serve as a handle for post-MCR modifications, such as cross-coupling reactions.
This technical guide provides in-depth application notes and detailed protocols for the use of this compound in two exemplary and highly valuable multicomponent reactions: the Doebner-von Miller reaction for the synthesis of substituted quinolines and the Ugi four-component reaction for the generation of peptidomimetic scaffolds. The protocols are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.
I. The Doebner-von Miller Reaction: A Gateway to Substituted Quinolines
The Doebner-von Miller reaction is a robust method for the synthesis of quinolines, a privileged scaffold in medicinal chemistry due to its presence in numerous therapeutic agents.[2] The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] The use of this compound as the aniline component allows for the synthesis of quinolines with a bromine atom and a methyl ester at positions that are poised for further diversification.
Mechanistic Insight
The mechanism of the Doebner-von Miller reaction is thought to proceed through an initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[2] This is followed by an intramolecular electrophilic cyclization onto the aniline ring, dehydration, and subsequent oxidation to furnish the aromatic quinoline core. The electron-withdrawing nature of the bromo and methyl ester substituents on the aniline ring can decrease its nucleophilicity, potentially slowing the initial Michael addition. Therefore, the choice of a strong acid catalyst and appropriate reaction temperature is crucial for driving the reaction to completion.
Diagram 1: Proposed Mechanism of the Doebner-von Miller Reaction
Caption: A simplified mechanistic pathway for the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of Methyl 6-bromo-2,4-dimethylquinoline-8-carboxylate
This protocol describes the synthesis of a substituted quinoline using this compound and mesityl oxide as the α,β-unsaturated carbonyl component.
Materials:
-
This compound
-
Mesityl oxide
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, cautiously add concentrated sulfuric acid (2.0 eq) at 0 °C.
-
To this acidic solution, add mesityl oxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 6-bromo-2,4-dimethylquinoline-8-carboxylate.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 230.06 |
| Mesityl oxide | 1.2 | 98.14 |
| Concentrated Sulfuric Acid | 2.0 | 98.08 |
Expected Yield: 60-75% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
II. The Ugi Four-Component Reaction: Constructing Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, allowing for the rapid synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[1][3] These products are valuable as peptidomimetics in drug discovery. The inclusion of this compound as the amine component introduces an aromatic scaffold with a bromine handle for further functionalization.
Causality Behind Experimental Choices
The nucleophilicity of the amine is a critical factor in the Ugi reaction. The electron-withdrawing effects of the bromo and methyl ester groups in this compound reduce the nucleophilicity of the amino group. To overcome this, the pre-formation of the imine by condensing the aniline with the aldehyde before the addition of the other components can significantly improve the reaction yield.[4] Additionally, the use of a Lewis acid or a strong Brønsted acid can facilitate imine formation and the subsequent steps of the Ugi reaction.[4][5]
Diagram 2: Experimental Workflow for the Ugi Reaction
Caption: A step-by-step workflow for the Ugi four-component reaction.
Experimental Protocol: Synthesis of a Substituted α-Acylamino Amide
This protocol provides a general procedure for the Ugi four-component reaction using this compound.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
To this mixture, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.
Data Presentation:
| Component | Molar Ratio | Notes |
| Aniline Derivative | 1.0 | This compound |
| Aldehyde | 1.0 | Aromatic or aliphatic aldehydes can be used. |
| Carboxylic Acid | 1.0 | Simple carboxylic acids like acetic or benzoic acid are common. |
| Isocyanide | 1.0 | Various isocyanides can be employed to introduce diversity. |
Expected Yield: 40-60% (highly dependent on the specific components used) Characterization: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
Conclusion and Future Perspectives
This compound is a highly effective and versatile building block for the construction of complex molecular scaffolds through multicomponent reactions. The protocols detailed herein for the Doebner-von Miller and Ugi reactions provide a solid foundation for the synthesis of diverse libraries of quinolines and peptidomimetics. The strategic placement of the bromine atom allows for subsequent post-MCR modifications, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, further expanding the chemical space accessible from this singular precursor. The continued exploration of this compound in other MCRs, such as the Passerini, Biginelli, or Hantzsch reactions, will undoubtedly unlock new avenues for the efficient synthesis of novel and biologically relevant molecules.
References
-
Livinghouse, T., & Townsend, C. A. (2007). An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. PMC, 2007-October-29. Available at: [Link]
-
Domling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing, 2020-November-23. Available at: [Link]
-
Basso, A., & Banfi, L. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC, 2012-November-29. Available at: [Link]
-
Doebner–Miller reaction. (2023). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Ugi reaction. (2021, December 16). YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Methyl 3-amino-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-5-bromobenzoate is a key building block in medicinal chemistry, serving as a versatile precursor for a wide range of pharmaceutical agents. Its trifunctional nature—an aromatic amine, a bromine atom, and a methyl ester—allows for diverse and strategic chemical modifications. This guide provides a detailed examination of scalable synthetic strategies for this important intermediate. We present two primary, field-proven routes, offering comprehensive, step-by-step protocols designed for reproducibility and scale-up. The discussion emphasizes the chemical rationale behind procedural choices, safety considerations for industrial application, and methods for ensuring high purity and yield.
Introduction: The Strategic Importance of this compound
The substituted aminobenzoic acid scaffold is a privileged structure in drug discovery. The presence of an amino group provides a handle for amide bond formation, a bromine atom allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methyl ester can be readily hydrolyzed or converted to other functional groups. This compound, therefore, represents a valuable starting material for constructing complex molecular architectures. Its derivatives have been explored in various therapeutic areas, making robust and scalable access to this compound a critical objective for process chemistry and drug development pipelines.
Comparative Analysis of Synthetic Strategies
Two principal retrosynthetic pathways have been established for the large-scale production of this compound. The choice between these routes often depends on the cost and availability of starting materials, as well as considerations of process safety and waste management.
-
Route A: Bromination-Esterification Sequence. This strategy begins with the commercially available 3-aminobenzoic acid. The key steps are the regioselective bromination of the aromatic ring, followed by the esterification of the carboxylic acid. The primary challenge in this route is controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer and avoid the formation of di-brominated byproducts.
-
Route B: Nitro-Reduction Sequence. This approach starts with 3-nitrobenzoic acid. The synthesis proceeds through bromination and esterification to form the key intermediate, Methyl 3-bromo-5-nitrobenzoate. The final step is the reduction of the nitro group to the target amine. This route offers excellent control over regioselectivity, as the nitro and carboxyl groups direct the incoming bromine to the desired position.
Caption: High-level comparison of the two primary synthetic routes.
For scalability and process control, Route B is often preferred due to its more predictable regiochemical outcome during the bromination step. The following sections provide detailed protocols for this robust three-step synthesis.
Detailed Protocols for Route B: The Nitro-Reduction Pathway
This synthetic route is a reliable and scalable method, consistently delivering high yields of the target compound.
Step 1: Bromination of 3-Nitrobenzoic Acid
Principle: This step employs N-Bromosuccinimide (NBS) as a brominating agent in the presence of concentrated sulfuric acid. The strongly acidic medium protonates the nitro group, enhancing its deactivating and meta-directing effect, while also activating the NBS. This ensures highly regioselective bromination at the C-5 position, which is meta to both the nitro and carboxylic acid groups.[1]
Protocol: Synthesis of 3-Bromo-5-nitrobenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Nitrobenzoic Acid | 167.12 | 100.0 g | 0.598 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 117.0 g | 0.657 | 1.1 |
| Conc. Sulfuric Acid (98%) | 98.08 | 500 mL | - | - |
Procedure:
-
Equip a 1 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Charge the reactor with concentrated sulfuric acid (500 mL) and cool the contents to 0-5 °C using a circulating chiller.
-
Slowly add 3-nitrobenzoic acid (100.0 g, 0.598 mol) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.
-
Once a homogenous solution is achieved, add N-Bromosuccinimide (117.0 g, 0.657 mol) in small portions over 60-90 minutes, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60-65 °C and hold at this temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then slowly pour it onto 2 kg of crushed ice with vigorous stirring.
-
A white to off-white precipitate will form. Continue stirring for 1-2 hours until all the ice has melted.
-
Isolate the solid product by filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral (pH ~7).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 138-145 g (94-99%)
-
Purity (by HPLC): >98%
-
Step 2: Esterification of 3-Bromo-5-nitrobenzoic Acid
Principle: The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol in situ to generate HCl and methyl chlorosulfite, which facilitates the esterification.[1] This method is highly efficient and drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl), avoiding the equilibrium limitations of traditional Fischer esterification.[2]
Protocol: Synthesis of Methyl 3-bromo-5-nitrobenzoate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromo-5-nitrobenzoic Acid | 246.02 | 138.0 g | 0.561 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 700 mL | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 65 mL (94.8 g) | 0.797 | 1.4 |
Procedure:
-
In a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, suspend 3-bromo-5-nitrobenzoic acid (138.0 g, 0.561 mol) in anhydrous methanol (700 mL).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (65 mL, 0.797 mol) dropwise via the addition funnel over 60 minutes. The temperature should be maintained below 15 °C. Gas evolution (SO₂ and HCl) will be observed. Note: Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-4 hours. The suspension will become a clear solution.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, cool the mixture to room temperature and remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (1 L) and wash sequentially with water (500 mL), saturated aqueous sodium bicarbonate solution (2 x 500 mL, caution: CO₂ evolution ), and finally with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white to pale yellow solid.
-
Expected Yield: 135-142 g (92-97%)
-
Purity (by HPLC): >98%
-
Step 3: Reduction of Methyl 3-bromo-5-nitrobenzoate
Principle: The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. While several methods are effective, catalytic hydrogenation offers a clean, high-yield transformation with minimal byproducts.[3][4] The reaction uses hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient but requires specialized equipment and strict safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[5][6]
Caption: Workflow for the catalytic hydrogenation step.
Protocol: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 3-bromo-5-nitrobenzoate | 260.04 | 135.0 g | 0.519 | 1.0 |
| 10% Palladium on Carbon (50% wet) | - | 2.7 g | - | 2 wt% |
| Methanol | 32.04 | 1.35 L | - | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - | - |
Procedure:
-
Safety First: This procedure must be conducted in a designated area for hydrogenation, using a properly functioning hydrogenation reactor (e.g., a Parr shaker) and a fume hood. The catalyst is pyrophoric and must be handled with care, typically as a wet paste.[6]
-
Charge the pressure vessel of the hydrogenation apparatus with a solution of Methyl 3-bromo-5-nitrobenzoate (135.0 g, 0.519 mol) in methanol (1.35 L).
-
Under a stream of nitrogen, carefully add the 10% Pd/C catalyst (2.7 g, 50% wet).
-
Seal the reactor securely. Purge the system by pressurizing with nitrogen to 50 psi and then venting (repeat 3-5 times) to remove all oxygen.[7]
-
After the nitrogen purge, introduce hydrogen gas to a pressure of 50 psi.
-
Begin vigorous agitation (shaking or stirring) and maintain the hydrogen pressure at 50 psi. The reaction is typically exothermic; monitor the temperature and apply cooling if necessary to keep it below 40 °C.
-
The reaction progress can be monitored by the uptake of hydrogen. The reaction is usually complete within 4-8 hours.
-
Once hydrogen uptake ceases, stop the agitation. Vent the excess hydrogen and purge the reactor with nitrogen (3-5 times).
-
Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad can ignite upon exposure to air as it dries. Quench the filter cake with water immediately after filtration and dispose of it according to safety guidelines.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/heptane) to yield a yellow solid.
-
Expected Yield: 110-117 g (92-98%)
-
Purity (by HPLC): >99%
-
Alternative Reduction Method: Iron in Acidic Media
For laboratories not equipped for high-pressure hydrogenation, reduction with iron powder in acidic media is a classic, cost-effective, and scalable alternative.[8][9][10]
Principle: Iron metal acts as the reducing agent in the presence of an acid (like acetic acid or HCl), which protonates the nitro group and facilitates the electron transfer process.
Protocol Summary (Fe/AcOH):
-
Suspend Methyl 3-bromo-5-nitrobenzoate in a mixture of ethanol and water.
-
Add iron powder (5-10 equivalents) and a catalytic amount of acetic acid or ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, the reaction is typically basified with sodium carbonate or ammonia to precipitate iron salts.
-
The mixture is filtered (often through Celite®) to remove iron oxides, and the product is extracted from the filtrate with an organic solvent (e.g., ethyl acetate).
While effective, this method generates significant iron sludge waste and can sometimes present challenges during filtration and workup.
Conclusion
The three-step sequence starting from 3-nitrobenzoic acid provides a highly reliable and scalable route to this compound. The key intermediate, Methyl 3-bromo-5-nitrobenzoate, is readily prepared in high yield and purity. For the final nitro reduction, catalytic hydrogenation is the method of choice for achieving excellent purity and yield on a large scale, provided the necessary safety infrastructure is in place. The protocols detailed herein are robust and have been optimized for scalability, offering a clear pathway for researchers and process chemists to access this critical building block for pharmaceutical R&D.
References
-
Achieving safe conditions for hydrogenation reaction using concentrated raw materials. (2024). H.E.L Group. Retrieved January 12, 2026, from [Link]
-
Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(3), 19-27. Retrieved January 12, 2026, from [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Askin, D. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Hydrogenation: How we can make it safer. (n.d.). H.E.L Group. Retrieved January 12, 2026, from [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How to carry out the work Up of Iron-H2SO4 assisted reduction? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
What are the best reagents to reduce aromatic nitro to amine? (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of 3-amino-benzoic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
3-Amino-5-bromobenzoic acid, 97%. (n.d.). SLS. Retrieved January 12, 2026, from [Link]
-
Selective Reduction using Fe/HCl - Undergraduate Teaching Lab Experiment. (2021). YouTube. Retrieved January 12, 2026, from [Link]
-
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (n.d.). Sciencemadness.org. Retrieved January 12, 2026, from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helgroup.com [helgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. njhjchem.com [njhjchem.com]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Methyl 3-amino-5-bromobenzoate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 3-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
My Suzuki coupling of this compound is giving low to no yield. What are the most common culprits?
Low yields in the Suzuki coupling of this compound can often be attributed to a few key factors. The substrate itself presents a unique set of challenges due to the presence of both an electron-donating amino group and an electron-withdrawing methyl ester. These functionalities can influence the reactivity of the aryl bromide and potentially interfere with the catalytic cycle.
The most common issues to investigate are:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. A mismatch in any of these components can lead to a stalled or inefficient reaction.
-
Catalyst Deactivation: The free amino group on your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Side Reactions: Protodeboronation of the boronic acid and homo-coupling of the starting materials are common side reactions that consume reagents and reduce the yield of the desired product.[2][3]
-
Poor Reagent Quality: Degradation of the boronic acid, impurities in the solvent, or inactive catalyst can all contribute to poor outcomes.
Q1: I suspect my palladium catalyst is being deactivated. How can I mitigate this?
Catalyst deactivation is a frequent issue, especially with substrates containing coordinating groups like the amine in this compound. Here’s how you can address this:
The Problem: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst. This can stabilize the palladium complex in an off-cycle state, preventing it from participating in the catalytic cycle. In some cases, this can lead to the formation of inactive palladium black.[4]
Solutions:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often overcome this issue.[5][6] These ligands create a sterically hindered environment around the palladium center, which can disfavor the coordination of the amino group.[6] Furthermore, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps, helping to keep the catalytic cycle moving forward.[5][7]
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in solution. This can be more reliable than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.
-
Protecting the Amino Group: While not always necessary, if other strategies fail, protecting the amino group as an acetamide can be an effective way to prevent its coordination to the palladium catalyst.[10] This can be achieved by reacting this compound with acetic anhydride prior to the Suzuki coupling. The protecting group can then be removed under acidic or basic conditions after the coupling reaction.[10]
Troubleshooting Guide
Issue 1: No reaction or very low conversion of starting material.
If you are observing minimal to no consumption of your starting materials, it is likely that the catalytic cycle is not initiating or is being severely inhibited.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Analysis and Recommendations:
-
Catalyst and Ligand:
-
Expert Insight: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step.[7] For an electron-rich substrate like an aniline derivative, this step can be sluggish. Using a more electron-rich and bulky ligand can accelerate this step.[5][6][7]
-
Actionable Advice: If you are using a standard ligand like PPh₃, consider switching to a more advanced biarylphosphine ligand like SPhos or XPhos.[2] Ensure your palladium source is of high quality.
-
-
Base Selection:
-
Causality: The base plays a crucial role in the Suzuki coupling. It facilitates the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[11][12] The choice of base can significantly impact the reaction rate and yield.
-
Recommendations: A moderately strong inorganic base is typically a good starting point.
-
K₂CO₃ or Cs₂CO₃: Often used in aqueous solvent mixtures and are effective for a wide range of substrates.
-
K₃PO₄: A stronger base that can be beneficial, particularly in anhydrous conditions, and can sometimes help if you are experiencing significant protodeboronation.[2]
-
-
-
Solvent System:
-
Impact: The solvent must be able to dissolve the starting materials, reagents, and the catalyst.[13] For a polar substrate like this compound, a polar aprotic solvent is often a good choice.[2]
-
Common Systems:
-
1,4-Dioxane/Water: A classic and often effective solvent mixture.
-
Toluene/Water: Another common biphasic system.
-
DMF or Acetonitrile: Can be good options for more polar substrates, but be aware that coordinating solvents can sometimes interfere with the catalyst.[13]
-
-
Critical Step - Degassing: It is imperative to thoroughly degas your reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of inactive palladium species, as well as promote homo-coupling of the boronic acid.[2]
-
Issue 2: Significant formation of side products, such as debrominated starting material or boronic acid homo-coupling.
The presence of these side products points to specific competing reaction pathways that need to be suppressed.
Side Product Analysis and Mitigation:
| Side Product | Probable Cause | Recommended Action |
| Debrominated Starting Material | Hydrodehalogenation, often promoted by trace palladium hydrides. | Ensure strictly anaerobic conditions. Use a well-defined pre-catalyst to minimize the formation of off-cycle palladium species. |
| Boronic Acid Homo-coupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2] |
| Protodeboronation | Hydrolysis of the boronic acid, especially at elevated temperatures and in the presence of water and a strong base. | Use a less harsh base (e.g., NaHCO₃ if compatible).[2] Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free boronic acid.[14] Anhydrous conditions with a base like K₃PO₄ can also minimize this side reaction.[2] |
Visualizing the Suzuki Catalytic Cycle and Common Pitfalls:
Caption: The Suzuki catalytic cycle with potential deactivation and side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
SPhos (if not using a pre-catalyst, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (or the palladium source and ligand).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Wikipedia. Suzuki reaction.[Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? (2024-02-23). [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020-12-15). [Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.[Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.[Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings.[Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025-12-26). [Link]
-
Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017-12-04). [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020-05-13). [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021-12-16). [Link]
-
ACS Publications. Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. (2026-01-03). [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.[Link]
-
ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.[Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023-08-23). [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]
-
Royal Society of Chemistry. A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling.[Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.[Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[Link]
-
ACS Publications. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.[Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).[Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.[Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.[Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution.[Link]
-
ACS Publications. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology.[Link]
-
ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.[Link]
-
AMS Tesi di Dottorato. Chimica.[Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.[Link]
-
PubMed Central. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Cross-Coupling Reactions for Methyl 3-amino-5-bromobenzoate
Welcome to the technical support center for optimizing catalyst and ligand systems in cross-coupling reactions involving Methyl 3-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and enhance reaction efficiency. The question-and-answer format directly addresses specific challenges you may encounter during your experiments.
I. Catalyst & Ligand Selection: Foundational Questions
Q1: My initial cross-coupling reaction with this compound is showing low to no conversion. Where should I start my optimization?
A1: Low conversion is a common initial hurdle. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction conditions. This compound possesses an electron-donating amino group and an electron-withdrawing ester group, which can influence the electronic properties of the aryl bromide and its reactivity.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low conversion.
For challenging couplings, particularly with electron-rich or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[1] Consider screening bulky, electron-rich phosphine ligands, which are known to facilitate both the oxidative addition and reductive elimination steps.[1]
Recommended Ligand Classes for Screening:
| Ligand Class | Examples | Key Characteristics |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, excellent for challenging couplings.[1][2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable palladium complexes. |
| Bidentate Phosphines | BINAP, Xantphos, dppf | Can prevent the formation of unreactive palladium dimers.[3] |
Q2: I'm performing a Buchwald-Hartwig amination. What are the key considerations for choosing a catalyst and ligand for this specific reaction with my substrate?
A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[4] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] For your substrate, this compound, the choice of ligand is critical.
The general reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I.[6] While aryl iodides are typically more reactive in other cross-couplings, they can sometimes form inhibitory palladium iodide species in this reaction.[6]
Ligand Selection Strategy:
The Buchwald group has developed several generations of ligands, each expanding the scope of the reaction.[3] For coupling with primary or secondary amines, sterically hindered biaryl phosphine ligands are often the top choice.[7]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Understanding this cycle is crucial for troubleshooting. For example, if oxidative addition is slow, a more electron-rich ligand may be required. If reductive elimination is problematic, a bulkier ligand might be beneficial.
IV. References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. Available at: [Link]
-
A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. Available at: [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dehalogenation of "Methyl 3-amino-5-bromobenzoate" in Pd catalysis
Topic: Preventing Dehalogenation of "Methyl 3-amino-5-bromobenzoate"
For: Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving This compound . As Senior Application Scientists, we understand that while this substrate is a valuable building block, its propensity for dehalogenation can be a significant challenge, leading to reduced yields and complex purification. This guide provides field-proven insights and actionable protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Understanding the Challenge: Dehalogenation of an Electron-Deficient Aryl Bromide
This compound is an electron-deficient aryl bromide due to the presence of the electron-withdrawing methyl ester group. This electronic property makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the desired first step in most cross-coupling reactions. However, this increased reactivity also enhances the likelihood of the competing dehalogenation pathway, where the bromine atom is replaced by a hydrogen atom.
The primary culprit behind this undesired side reaction is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from various sources within the reaction mixture, including trace water, alcohol solvents, or even the amine or phosphine ligands themselves. Once formed, the Pd-H species can reductively eliminate with the aryl group, leading to the formation of the dehalogenated byproduct, methyl 3-aminobenzoate.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve dehalogenation issues based on your experimental observations.
Symptom 1: Significant formation of a byproduct with a mass corresponding to the loss of bromine and addition of hydrogen.
Probable Cause: Predominance of the hydrodehalogenation pathway. This is often exacerbated by suboptimal choices of ligand, base, or solvent, or by elevated reaction temperatures.
Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the delicate balance between the desired cross-coupling and the undesired dehalogenation.
-
Rationale: Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos, RuPhos), are often effective at preventing dehalogenation.[1] These ligands promote the desired reductive elimination step to form the C-C or C-N bond, making it kinetically more favorable than the reductive elimination leading to the Ar-H byproduct.
-
Actionable Protocol:
-
Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include XPhos, SPhos, and RuPhos, particularly for Suzuki and Buchwald-Hartwig couplings.
-
For sterically hindered substrates, consider using a catalyst system known for high activity, such as those with biarylphosphine ligands like CataXCium A Pd G3 for ortho-bromoanilines.[2]
-
Maintain a proper ligand-to-palladium ratio (typically 1:1 to 2:1) to ensure the formation of the active catalytic species and prevent catalyst decomposition.
-
-
-
Re-evaluate Your Base: The strength and nature of the base can significantly influence the reaction outcome.
-
Rationale: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation by generating Pd-H species.[3][4] Weaker inorganic bases are generally preferred for substrates prone to this side reaction.
-
Actionable Protocol:
-
Switch from strong organic bases to weaker inorganic bases.
-
Excellent alternatives include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][5]
-
If a strong base is required for your specific transformation, consider using it in combination with a ligand that accelerates reductive elimination.
-
-
-
Solvent Choice Matters: The solvent can be a source of hydrides and can influence the solubility and stability of your reactants and catalyst.
-
Rationale: Protic solvents (e.g., alcohols) and some aprotic polar solvents (e.g., DMF) can act as hydride donors, leading to hydrodehalogenation.[1]
-
Actionable Protocol:
-
If possible, switch to anhydrous, aprotic solvents like toluene, dioxane, or THF.[1]
-
Ensure your solvents are thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and promote side reactions.
-
If a mixed solvent system is necessary (e.g., for solubility in Suzuki couplings), minimize the amount of the protic component (e.g., water).
-
-
-
Lower the Temperature: Reaction kinetics can be your ally.
-
Rationale: Dehalogenation can have a different activation energy than the desired cross-coupling. In many cases, lowering the reaction temperature can selectively slow down the undesired pathway.
-
Actionable Protocol:
-
Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Monitor the reaction progress carefully, as the desired reaction will also be slower. Longer reaction times may be necessary.
-
-
Symptom 2: Low conversion of starting material and some dehalogenation observed.
Probable Cause: Catalyst inhibition or deactivation, or a slow rate of the desired cross-coupling, allowing the dehalogenation pathway to compete.
Solutions:
-
Protect the Amine Group: The free amine in your substrate can sometimes interfere with the catalytic cycle.
-
Rationale: The N-H proton of the amino group can be acidic enough to react with the base, altering the electronic properties of the substrate. In some cases, protecting the amine can lead to cleaner reactions and suppress dehalogenation.[1]
-
Actionable Protocol:
-
Consider protecting the amine with a suitable protecting group, such as a Boc group.
-
Be aware that some protecting groups may not be stable to the reaction conditions. A small-scale test reaction is recommended.
-
-
-
Optimize Catalyst Loading and Type:
-
Rationale: Insufficient catalyst loading can lead to a sluggish reaction. The choice of palladium precursor can also be important.
-
Actionable Protocol:
-
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly prone to dehalogenation?
A1: Yes. As an electron-deficient aryl bromide, it is more susceptible to dehalogenation compared to electron-rich counterparts. The presence of the electron-withdrawing ester group activates the C-Br bond for oxidative addition, but also for competing side reactions if the conditions are not carefully controlled.
Q2: Can the choice of coupling partner influence the extent of dehalogenation?
A2: Absolutely. A highly reactive coupling partner that undergoes rapid transmetalation (in Suzuki-Miyaura coupling) or oxidative addition (in other couplings) can help to push the catalytic cycle forward and outcompete the dehalogenation pathway. If your desired reaction is sluggish, there is a larger window of opportunity for the dehalogenation to occur.
Q3: I am performing a Sonogashira coupling. Are there specific considerations for this reaction?
A3: Yes. Sonogashira couplings often use an amine base, which can be a source of Pd-H species. If dehalogenation is an issue, consider using a non-amine base if possible, or a ligand that promotes the desired C-C bond formation. Amine-free conditions with a base like K₃PO₄ have been shown to be effective in some cases.[8]
Q4: What about Buchwald-Hartwig amination with this substrate?
A4: For Buchwald-Hartwig amination, the choice of a bulky, electron-rich phosphine ligand is crucial. Ligands like XPhos and DavePhos have been shown to be effective.[9] The use of a strong base like NaOtBu is common, but if dehalogenation is observed, switching to a weaker base like K₃PO₄ or Cs₂CO₃ should be explored.
Data Presentation: A Guide to Selecting Reaction Parameters
The following table summarizes key reaction parameters and their impact on minimizing dehalogenation, based on general principles for electron-deficient aryl bromides.
| Parameter | Recommended for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)[1] | Promotes rapid reductive elimination of the desired product. |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1][5] | Reduces the formation of Pd-H species. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)[1] | Minimizes potential hydride sources. |
| Temperature | The lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C) | Slows the rate of the dehalogenation side reaction. |
Experimental Protocols: Starting Points for Optimization
The following protocols are designed as robust starting points for the Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound, with a focus on minimizing dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki coupling of challenging aryl bromides.[5]
Reaction Setup:
-
To a dry, oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
Add a stir bar.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
Stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on conditions known to be effective for the amination of electron-deficient aryl bromides.[9]
Reaction Setup:
-
To a dry, oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).
-
Add a stir bar.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 eq.).
-
Add anhydrous, degassed toluene (5 mL).
-
Stir the mixture at 90-100 °C and monitor the reaction by TLC or LC-MS.
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and the competing dehalogenation pathway.
Caption: Competing cross-coupling and dehalogenation pathways in Pd catalysis.
References
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Fairlamb, I. J. (2015). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 5(1), 10-12.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660-5667.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Chen, Y., et al. (2022). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Molecules, 27(12), 3845.
- Sharma, S., & Van der Eycken, E. V. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(8), 2217-2241.
- Chemistry LibreTexts. (2023).
- Mondal, S., & Prajapati, D. (2014). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Tetrahedron Letters, 55(28), 3823-3826.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Fors, B. P., & Buchwald, S. L. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(35), 14451-14454.
- Kim, J., & Lee, S. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(12), 21722-21735.
- Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
-
Wikipedia. (2023). Heck reaction. [Link]
- Fagnou, K., & Daugulis, O. (2010). Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles.
- Ghaffari, B., & Sigman, M. S. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(36), 15454-15463.
- Buchwald, S. L., & Fors, B. P. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 138-141.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Hartwig, J. F. (2006). Palladium-Catalyzed Alpha-Arylation of Esters and Amides Under More Neutral Conditions. The Journal of Organic Chemistry, 71(16), 5921-5930.
- de Meijere, A., & von Zezschwitz, P. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Reviews, 119(4), 2114-2189.
- Beller, M., & Zapf, A. (2001). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- Skarżewski, J., & Gierczak, T. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2209.
- Glennon, R. A., et al. (2013). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 23(17), 4947-4951.
- Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(52), 31215-31228.
- Al-Masum, M., & Kumar, D. (2010). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Tetrahedron Letters, 51(20), 2731-2734.
- Frantz, D. E., & Albaneze-Walker, J. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Synthesis, 56(18), 2655-2662.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- The University of Liverpool Repository. (n.d.).
- Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.
- Larhed, M., & Hallberg, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(22), 7515-7517.
- Blakey, S. B. (2022). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. The Journal of Organic Chemistry, 87(13), 8507-8512.
- Stradiotto, M. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Agarwal, V. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
- ResearchGate. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-amino-5-bromobenzoate
Welcome to the technical support center for the purification of Methyl 3-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
This section addresses the most common issues researchers face when working with this compound.
Q1: My final product of this compound is a yellow to brown solid, not the expected off-white crystals. What are the likely impurities?
A1: A colored product often indicates the presence of impurities. The most common culprits include:
-
Unreacted Starting Material: Residual 3-Bromo-5-aminobenzoic acid can impart a yellowish tint to the final product.
-
Side-Reaction Products: The use of thionyl chloride for esterification can lead to the formation of colored byproducts. The amino group of one molecule can react with the activated carboxyl group of another, leading to dimer or oligomer formation, which are often colored.[1]
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can produce colored impurities. Exposure to air and light, especially during prolonged heating or workup, can exacerbate this issue.
-
Residual Reagents or Solvents: Incomplete removal of quenching agents (like sodium bicarbonate) or extraction solvents can affect the product's appearance and purity.
Q2: I'm observing a significant amount of unreacted 3-Bromo-5-aminobenzoic acid in my crude product. How can I improve the esterification reaction?
A2: The presence of unreacted starting material is a common issue in Fischer esterification reactions. Here’s why it happens and how to address it:
-
Reversible Reaction: Fischer esterification is an equilibrium process.[2][3] To drive the reaction towards the product side, you can:
-
Use a large excess of methanol: This shifts the equilibrium according to Le Chatelier's principle.
-
Remove water: Water is a byproduct, and its removal will push the reaction forward. While a Dean-Stark apparatus is common for higher boiling alcohols, with methanol, using a drying agent or ensuring anhydrous conditions is key.
-
-
Inactivation of the Catalyst: The amino group in your starting material is basic and will react with the acid catalyst (if used) or the thionyl chloride. This necessitates using a sufficient excess of the esterifying agent.[4]
Q3: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to:
-
High Impurity Levels: Impurities can lower the melting point of the mixture, leading to the formation of an oil.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the polarity difference between the compound and the solvent is too large.
-
Cooling Too Rapidly: Rapid cooling can cause the compound to crash out of solution as a supercooled liquid.
To troubleshoot "oiling out":
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is more soluble to reduce the supersaturation.
-
Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Try a different solvent system. A good starting point is a solvent pair, such as ethanol/water or ethyl acetate/hexane.
Section 2: Troubleshooting Purification Protocols
This section provides detailed, step-by-step protocols for the most common purification techniques for this compound, along with troubleshooting tips.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
Recommended Solvents:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | This compound is soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for this compound, while hexane is a poor solvent. This solvent pair allows for fine-tuning of the solubility to achieve good crystal growth. |
| Methanol | While used in the synthesis, it can also be a suitable recrystallization solvent if the impurities have different solubility profiles. |
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot solution, add water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a low temperature to avoid decomposition.
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| No crystals form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| Poor recovery | The compound is too soluble in the cold solvent. | Use a different solvent system or a smaller amount of the initial solvent. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Consider a preliminary purification step like a charcoal treatment or column chromatography. |
Column Chromatography
Column chromatography is an effective method for separating this compound from closely related impurities.
Choosing the Right Conditions:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the specific impurities present.
Step-by-Step Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Issue | Probable Cause | Solution |
| Poor separation | The eluent polarity is too high or too low. | Optimize the eluent system using TLC before running the column. |
| Product streaking on the column | The compound is interacting too strongly with the silica gel (acidic). | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica. |
| Cracked column bed | The column was allowed to run dry. | Always keep the silica gel covered with solvent. |
Section 3: Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: General purification workflow for this compound.
Caption: Troubleshooting the "oiling out" phenomenon during recrystallization.
Section 4: Preventing Impurity Formation
The best approach to purification is to minimize the formation of impurities in the first place.
Q4: How can I modify my synthesis of this compound to reduce the formation of byproducts?
A4: Careful control of reaction conditions is paramount:
-
Temperature Control: The esterification reaction with thionyl chloride is exothermic.[5] Maintaining a low temperature (e.g., 0 °C) during the addition of thionyl chloride can help to minimize side reactions.
-
Order of Addition: Adding the thionyl chloride dropwise to the solution of 3-Bromo-5-aminobenzoic acid in methanol ensures that the thionyl chloride reacts preferentially with the more abundant methanol rather than the amino group of the starting material.
-
Anhydrous Conditions: Ensure that all glassware is dry and use anhydrous methanol to prevent the hydrolysis of thionyl chloride and the acyl chloride intermediate.
-
Quenching: Quenching the reaction with a saturated sodium bicarbonate solution neutralizes any remaining acidic species and helps to remove some impurities during the workup.[6]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 19). Fischer–Speier esterification. [Link]
-
ResearchGate. (2022, September 22). De-esterification of amino acid esters. [Link]
- Google Patents. (n.d.).
-
University of Michigan. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
- Google Patents. (n.d.).
Sources
- 1. US3699085A - Preparation of p-benzamide polymers and intermediates thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. This compound | 706791-83-5 [chemicalbook.com]
Technical Support Center: Stability of Methyl 3-amino-5-bromobenzoate in Basic Conditions
Welcome to the technical support center for "Methyl 3-amino-5-bromobenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in the presence of bases. Our goal is to equip you with the necessary knowledge to anticipate and address challenges, ensuring the integrity of your experimental outcomes.
Introduction: Understanding the Bifunctional Nature of this compound
This compound is a versatile building block in organic synthesis, prized for its unique substitution pattern on the benzene ring. However, its utility is accompanied by chemical sensitivities that must be carefully managed. The molecule possesses two key functional groups that dictate its reactivity and stability: an aromatic amine and a methyl ester. The amine group is basic and nucleophilic, while the ester is susceptible to hydrolysis, particularly under basic conditions. This dual reactivity can lead to unintended side reactions and degradation if not properly controlled. This guide will explore the fundamental principles governing the stability of this compound and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and problems encountered when working with this compound in basic environments.
FAQ 1: My reaction yield is consistently low when using a strong base. What is the likely cause?
Answer: The most probable cause of low yield in the presence of a strong base is the degradation of your starting material, this compound, through a process called saponification. This is the base-catalyzed hydrolysis of the methyl ester functional group.
In-depth Explanation:
The ester group in this compound is an electrophilic site that is susceptible to nucleophilic attack by hydroxide ions (OH⁻) or other strong bases. This reaction, known as saponification, results in the formation of a carboxylate salt (3-amino-5-bromobenzoate) and methanol.[1][2] Once the ester is cleaved, the resulting carboxylate is generally unreactive in many subsequent coupling or substitution reactions intended for the ester, thus lowering the overall yield of your desired product. A study on the hydrolysis and saponification of methyl benzoates demonstrated that even a 2% KOH solution at elevated temperatures can lead to quantitative saponification.[3]
Troubleshooting Steps:
-
Re-evaluate Your Choice of Base: If your reaction conditions permit, consider using a weaker, non-nucleophilic base. Sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred as they are less likely to act as nucleophiles.
-
Lower the Reaction Temperature: The rate of saponification is highly temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of this unwanted side reaction.
-
Protect the Ester Group: If a strong base is essential for your desired transformation, consider a protection strategy for the ester group. However, this adds extra steps to your synthesis.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting material and the formation of the saponified byproduct.[4][5]
Diagram: Base-Catalyzed Hydrolysis (Saponification) of this compound
Caption: Base-catalyzed hydrolysis of this compound.
FAQ 2: I am observing multiple unexpected spots on my TLC plate after a reaction with an organometallic reagent and a base. What could be happening?
Answer: Besides saponification, the aromatic amine group of this compound can also participate in side reactions, especially with highly reactive reagents like organometallics. The amine's basicity and nucleophilicity can lead to several complications.
In-depth Explanation:
The lone pair of electrons on the nitrogen atom of the aromatic amine makes it a Lewis base.[6] This means it can react with Lewis acidic species. Furthermore, the N-H protons are weakly acidic and can be deprotonated by strong bases, forming a nucleophilic amide anion.
Potential Side Reactions:
-
Acid-Base Reaction with Organometallics: Organometallic reagents (e.g., Grignard or organolithium reagents) are strong bases and will readily deprotonate the amine, consuming your reagent and forming a magnesium or lithium amide salt of your starting material.
-
Reaction with Electrophiles: The amine group can act as a nucleophile and react with electrophilic starting materials or intermediates in your reaction mixture.
-
Complexation with Metal Catalysts: In transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig couplings), the amine can act as a ligand, coordinating to the metal center and potentially inhibiting catalysis.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing unexpected side reactions.
Preventative Measures:
-
Protect the Amine Group: The most effective way to prevent side reactions at the amine is to protect it. Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[7][8] These groups are generally stable to a range of basic conditions and can be removed later in the synthesis.[9]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Basic Solutions
Objective: To determine the rate of degradation of this compound in the presence of a common base (e.g., NaOH) at room temperature.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Standard volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution.
-
Prepare a Basic Solution: Prepare a 0.1 M NaOH solution in a 50:50 methanol/water mixture.
-
Initiate the Stability Study: In a clean vial, mix 5 mL of the stock solution with 5 mL of the 0.1 M NaOH solution. Start a timer immediately.
-
HPLC Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture, neutralize it with a small amount of dilute HCl, and inject it into the HPLC system.
-
Data Analysis: Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. Quantify the formation of the hydrolysis product (3-amino-5-bromobenzoic acid) if a standard is available.
Expected Outcome: This experiment will provide quantitative data on the stability of the compound under the tested basic conditions, allowing you to establish a "safe" timeframe for your reactions.
| Time (minutes) | Peak Area of this compound | % Remaining |
| 0 | (Initial Peak Area) | 100% |
| 15 | ... | ... |
| 30 | ... | ... |
| 60 | ... | ... |
| 120 | ... | ... |
| 240 | ... | ... |
Protocol 2: Boc Protection of the Amine Group of this compound
Objective: To protect the amine functionality to prevent its interference in subsequent base-mediated reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Starting Material: In a round-bottom flask, dissolve this compound (1 equivalent) in DCM or THF.
-
Add Base and Boc Anhydride: Add triethylamine or DIPEA (1.2 equivalents) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the Boc-protected product.
Confirmation of Success: The success of the protection can be confirmed by ¹H NMR spectroscopy, where a characteristic singlet for the nine protons of the Boc group will appear around 1.5 ppm.[10][11]
Conclusion
The stability of this compound in the presence of a base is a critical consideration for its successful application in organic synthesis. The primary degradation pathway is saponification of the methyl ester, while the aromatic amine can also engage in unwanted side reactions. By understanding these potential issues and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can mitigate these challenges and achieve their desired synthetic outcomes. Careful planning, including the potential use of protecting groups and diligent reaction monitoring, is paramount to ensuring the integrity and efficiency of your chemical transformations.
References
-
Oxford University. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (2024, May 29). Protecting group. In Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
- Gómez-Patiño, M. B., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8763-8772.
-
Chegg. (2020, October 25). Solved Integrated Problem 20.86 The m- and p-substituted. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
- Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry, 14(2), 147-154.
- Taft, R. W. (1952). A Hammett-Taft Polar-Steric Equation for the Saponification Rates of m- and p-Substituted Alkyl Benzoates. Journal of the American Chemical Society, 74(11), 2729-2732.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). John Wiley & Sons.
-
Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. Retrieved from [Link]
-
ResearchGate. (n.d.). The basic hydrolysis of amino acid esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
- PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
- ACS Publications. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(17), 2933-2936.
-
PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Quora. (2016, March 2). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? Retrieved from [Link]
- Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2383.
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
SLS. (n.d.). 3-Amino-5-bromobenzoic acid, 9. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- PubMed. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemical Journal, 402(2), 385-394.
-
ResearchGate. (n.d.). On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. Retrieved from [Link]
- PubMed Central. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887.
Sources
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) DOI:10.1039/A809670H [pubs.rsc.org]
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- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
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- 11. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]
Improving regioselectivity in reactions with "Methyl 3-amino-5-bromobenzoate"
Welcome to the technical support center for Methyl 3-amino-5-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective control in reactions involving this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and troubleshooting scenarios.
Understanding the Reactivity of this compound
This compound is a trifunctional aromatic compound with competing electronic effects that dictate its reactivity. A firm grasp of these principles is crucial for predicting and controlling reaction outcomes.
-
Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring through resonance (+M effect). It is a strong ortho, para-director.[1][2][3]
-
Bromo Group (-Br): A deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it possesses lone pairs that can be donated through resonance, making it an ortho, para-director.[1][4][5]
-
Methyl Ester Group (-CO₂Me): A deactivating group that withdraws electron density from the ring via both inductive and resonance effects (-I, -M). It acts as a meta-director.[6]
The interplay of these substituents creates a unique reactivity map, which we will explore in the following sections.
Frequently Asked Questions (FAQs)
Q1: In electrophilic aromatic substitution (EAS) reactions, which position on the ring is the most reactive?
A1: The regiochemical outcome of EAS reactions on this compound is primarily dictated by the powerful activating effect of the amino group. The available positions for substitution are C2, C4, and C6.
-
Position C2: ortho to the amino group and ortho to the bromo group.
-
Position C4: para to the amino group and ortho to the bromo group.
-
Position C6: ortho to the amino group and meta to the bromo group.
The amino group strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The bromo group also directs ortho and para (C2, C4). The deactivating methyl ester group directs meta to itself (C2, C6). Therefore, positions C2, C4, and C6 are all activated to some extent. However, the C2 and C4 positions are generally favored due to the synergistic directing effects of both the amino and bromo groups. Steric hindrance may play a role in favoring the C4 position over the C2 position, which is flanked by two substituents.
Q2: Why do I get a mixture of meta and para products when nitrating this compound under standard acidic conditions?
A2: This is a classic issue when working with anilines. In a strong acidic medium, such as the nitric acid/sulfuric acid mixture used for nitration, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[7] This anilinium group is strongly deactivating and a meta-director.[2] Consequently, you will get a significant amount of the undesired meta-nitro product, along with oxidation and other side reactions.[7]
To circumvent this, the reactivity of the amino group must be moderated. This is typically achieved by protecting the amine, as detailed in the troubleshooting guide below.
Q3: Can I selectively perform a cross-coupling reaction at the C-Br bond without affecting the other functional groups?
A3: Yes, the carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[8] and Buchwald-Hartwig amination.[9][10] These reactions are highly chemoselective for the C(sp²)-Br bond and are generally tolerant of the amino and ester functionalities under the right conditions.
-
Suzuki-Miyaura Coupling: Enables the formation of a new carbon-carbon bond by reacting with an organoboron compound.[8][11]
-
Buchwald-Hartwig Amination: Facilitates the formation of a new carbon-nitrogen bond by coupling with an amine.[9][12]
Careful selection of the catalyst, ligand, and base is essential to prevent side reactions and ensure high yields.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Cause: Uncontrolled activation by the amino group and/or protonation of the amine under acidic conditions.
Solution: Protect the amino group to moderate its activating effect and prevent protonation. The most common strategy is acetylation to form an amide.
Caption: Workflow for enhancing regioselectivity in EAS reactions.
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Reagent Addition: Add a mild base, such as pyridine (1.2 eq), to the solution. Cool the mixture in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and perform a standard aqueous work-up. The resulting N-acetylated compound is significantly less activated, and the amide group will direct incoming electrophiles primarily to the para position (C4).
-
Subsequent EAS: Use the protected compound in your desired electrophilic aromatic substitution reaction.
-
Deprotection: After the EAS reaction, the acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the free amine.[13][14]
| Protecting Group | Activation Level | Directing Effect | Deprotection Conditions |
| -NH₂ (unprotected) | Strongly Activating | ortho, para | N/A |
| -NHCOCH₃ (acetyl) | Moderately Activating | ortho, para (mainly para) | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) |
Problem 2: Low Yield in Suzuki-Miyaura or Buchwald-Hartwig Cross-Coupling
Cause: Catalyst deactivation, inappropriate base or ligand selection, or side reactions.
Solution: Optimize reaction parameters, including catalyst system and base.
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Choice depends on the specific coupling partners and desired reactivity. |
| Ligand | SPhos, XPhos, RuPhos | XPhos, BrettPhos, JohnPhos | Bulky, electron-rich phosphine ligands often improve catalytic activity and stability.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃, Cs₂CO₃ | The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[11][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane | Aprotic polar solvents are generally effective. The addition of water can be beneficial in Suzuki reactions. |
-
Inert Atmosphere: To a dry flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates completion (typically 4-12 hours).
-
Work-up: After cooling to room temperature, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
References
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2021, April 9). EAS Directing Groups | Organic Chemistry Lessons. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
-
Filo. (2025, April 1). Amino group is ortho, para-directing for aromatic electrophilic substitut.... Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2015, February 23). Protection of Aniline Derivatives. Retrieved from [Link]
-
YouTube. (2016, October 29). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Technical Support Center: Reaction Monitoring for Methyl 3-amino-5-bromobenzoate
Welcome to the technical support guide for monitoring reactions involving Methyl 3-amino-5-bromobenzoate. This resource is designed for researchers, chemists, and process development professionals who require robust analytical methods to track the progress of their chemical syntheses. Whether you are performing a small-scale reaction in a research lab or developing a process for large-scale production, accurate monitoring is critical for optimizing yield, minimizing impurities, and ensuring batch-to-batch consistency.
This guide provides practical, field-tested advice in a direct question-and-answer format, covering both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when setting up and executing analytical monitoring for reactions producing or consuming this compound. For context, we will consider a common synthetic route: the reduction of Methyl 3-bromo-5-nitrobenzoate (starting material, SM) to This compound (product, P).
TLC Monitoring FAQs
Q1: How do I select an appropriate TLC mobile phase (solvent system) to monitor this reaction?
A1: The key is to find a solvent system that provides good separation between your starting material (nitro compound) and your product (amino compound). The product, this compound, is significantly more polar than the starting material, Methyl 3-bromo-5-nitrobenzoate, due to the presence of the amine group.
-
Starting Point: A good initial system is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is Hexane:Ethyl Acetate (EtOAc) .
-
Rationale: Start with a ratio like 80:20 or 70:30 (Hexane:EtOAc). In this system, the less polar starting material will travel further up the plate (higher Retention Factor, Rf), while the more polar product will lag behind (lower Rf).
-
Optimization:
-
If both spots are too close to the baseline (low Rf), your eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., move to 60:40).[1]
-
If both spots are too close to the solvent front (high Rf), your eluent is too polar. Decrease the proportion of ethyl acetate (e.g., move to 90:10).[1]
-
An ideal separation will have the starting material Rf around 0.6-0.7 and the product Rf around 0.3-0.4.
-
Q2: My spots are streaking vertically on the TLC plate. What is causing this and how can I fix it?
A2: Streaking is a common TLC issue with several potential causes, especially with amines.[2][3][4]
-
Overloading: The most frequent cause is applying too much sample to the plate.[1][2][3] The stationary phase (silica gel) becomes saturated, and the compound streaks instead of forming a tight band.
-
Solution: Dilute your reaction aliquot in a suitable solvent (like EtOAc or CH2Cl2) before spotting it on the plate.
-
-
Strong Compound-Silica Interaction: Amines are basic and can interact strongly with the acidic silanol groups on the silica gel plate, causing tailing or streaking.[1][2]
-
Solution: Add a small amount of a basic modifier to your mobile phase. A few drops of triethylamine (Et3N) or 0.5-1% ammonia in methanol added to your eluent can neutralize the acidic sites on the silica, leading to sharper spots.[1]
-
-
Sample Insolubility: If the sample doesn't fully dissolve in the mobile phase as it moves up the plate, it can cause streaking. Ensure the solvent used for spotting is volatile and doesn't interfere with the chromatography.
Q3: I've run my TLC, but I can't see any spots. How do I visualize them?
A3: this compound and its nitro precursor are aromatic and will absorb UV light. However, if concentrations are low or you need confirmation, a chemical stain is necessary.
-
UV Light (Non-destructive): First, always check the plate under a UV lamp (254 nm).[5][6] The aromatic rings in your compounds will quench the fluorescence of the indicator in the TLC plate, making them appear as dark spots.[5] This is the primary, non-destructive method.
-
Potassium Permanganate (KMnO4) Stain (Destructive): This is an excellent general stain for groups that can be oxidized.[7] The amine group in your product is readily oxidized.
-
Appearance: The product spot will turn yellow-brown against a purple background. The starting nitro-compound may also react but often less intensely.
-
-
Ninhydrin Stain (Destructive): This stain is highly specific for primary and secondary amines.[6][7]
-
Appearance: After dipping the plate in the ninhydrin solution and gently heating, the product spot (this compound) will develop a characteristic pink, red or purple color.[5] The starting material will not react. This is an excellent way to confirm the presence of your desired product.
-
HPLC Monitoring FAQs
Q4: What is a good starting point for an HPLC method to monitor this reaction?
A4: A reversed-phase HPLC (RP-HPLC) method is the industry standard for this type of analysis. This separates compounds based on their polarity, with more polar compounds eluting earlier.
-
Rationale: The product (amine) is more polar than the starting material (nitro). Therefore, you should expect the product peak to have a shorter retention time than the starting material peak.
-
Starting Method Parameters: A robust starting point is outlined in the table below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, ramp to 90% B over 10 minutes, hold for 2 min, return to 40% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
-
Justification: The C18 column provides excellent retention for aromatic compounds.[8] The acidic modifier (formic acid) helps to protonate the amine, ensuring good peak shape by minimizing interactions with residual silanols on the stationary phase. A gradient elution is recommended to ensure that both the polar product and the less polar starting material elute as sharp peaks in a reasonable time.
Q5: My HPLC peaks are tailing or fronting. How can I improve the peak shape?
A5: Poor peak shape is often related to secondary chemical interactions or column issues. Symmetrical peaks are crucial for accurate quantification.
-
Peak Tailing (common with bases): This is often caused by the basic amine interacting with acidic silanol groups on the silica support of the C18 column.
-
Solution 1 (Mobile Phase pH): Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the amine to its ammonium salt (R-NH3+), which repels the negatively charged silanols and improves peak shape.
-
Solution 2 (Column Overload): Injecting too concentrated a sample can lead to tailing. Dilute your sample and re-inject.
-
-
Peak Fronting: This is less common but can be caused by injecting the sample in a solvent that is much stronger (less polar in RP-HPLC) than the mobile phase.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition (e.g., 40% Acetonitrile / 60% Water).
-
Q6: My peak retention times are shifting between injections. What is the problem?
A6: Retention time stability is critical for reliable peak identification. Drifting retention times usually point to a problem with the HPLC system or column equilibration.[9]
-
Insufficient Column Equilibration: If you are running a gradient, the column must fully return to the initial mobile phase conditions before the next injection.
-
Solution: Increase the post-run equilibration time in your method to at least 10 column volumes.
-
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing online, ensure the pump's proportioning valve is working correctly.[9] Air bubbles in the solvent lines can also cause fluctuations.
-
Solution: Degas your mobile phases thoroughly. If the problem persists, try pre-mixing the mobile phase manually to rule out a pump issue.[10]
-
-
Column Temperature Fluctuations: Small changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature (e.g., 30°C).[8]
-
Q7: How can I use HPLC to determine the percentage conversion of my reaction?
A7: HPLC is ideal for quantifying reaction progress. The most straightforward method is Area Percent Normalization .[11]
-
Principle: This method assumes that all components in the reaction mixture have a similar detector response at the chosen wavelength (e.g., 254 nm). The area of each peak is calculated as a percentage of the total area of all peaks in the chromatogram.[11]
-
Calculation: % Conversion ≈ [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
-
Important Caveat: This method provides an estimation of conversion. For true quantification, a more rigorous approach like the External Standard Method is required, where a calibration curve is created using a pure standard of the product.[11][12][13][14][15] This allows you to convert peak area directly to concentration.
Part 2: Troubleshooting Guides
TLC Troubleshooting Quick-Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaked | 1. Sample overloaded.[2][3]2. Analyte is acidic/basic (amine).[1][2]3. Sample not fully soluble in eluent. | 1. Dilute the sample before spotting.2. Add a modifier to the eluent (e.g., 1% triethylamine for amines).[1]3. Change the solvent system. |
| Spots are elongated or crescent-shaped | 1. The spotting solvent was too polar, causing the initial spot to diffuse.[2]2. The TLC plate surface was damaged during spotting. | 1. Spot in a less polar, more volatile solvent.2. Spot gently without gouging the silica layer.[2] |
| Rf values are too high or too low | 1. Mobile phase is too polar (high Rf).[1]2. Mobile phase is not polar enough (low Rf).[1] | 1. Decrease the proportion of the polar solvent in your eluent.2. Increase the proportion of the polar solvent. |
| No spots are visible under UV light | 1. Sample concentration is too low.[3]2. Compound does not have a UV chromophore. | 1. Concentrate the sample or spot multiple times in the same location (drying in between).[3]2. Use a chemical stain (e.g., KMnO4, Ninhydrin).[6] |
| Solvent front is uneven | 1. TLC chamber is not saturated with solvent vapor.2. Plate is touching the side of the chamber.[3] | 1. Place a piece of filter paper in the chamber to aid saturation.2. Ensure the plate is centered and not touching the chamber walls. |
HPLC Troubleshooting Quick-Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interaction with silica (for bases).2. Column overload.3. Column void or contamination at inlet. | 1. Lower mobile phase pH (add 0.1% Formic or Acetic Acid).2. Dilute the sample.3. Flush the column; if unresolved, replace the column. |
| Peak Fronting | 1. Sample solvent is stronger than mobile phase.2. Column overload (less common). | 1. Dissolve sample in the mobile phase or a weaker solvent.2. Dilute the sample. |
| Split Peaks | 1. Clogged frit or void at column inlet.2. Sample solvent incompatibility. | 1. Reverse and flush the column. If unresolved, replace it.2. Inject sample in a solvent matching the mobile phase. |
| Drifting Retention Times | 1. Inadequate column equilibration time.[9]2. Mobile phase composition is changing.[10]3. Temperature fluctuations. | 1. Increase equilibration time between runs.2. Degas solvents; check pump proportioning.3. Use a column oven for temperature control. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).2. Mobile phase precipitation. | 1. Systematically remove components (guard, then column) to isolate the blockage.2. Ensure mobile phase components are fully miscible and filtered. |
Part 3: Protocols & Workflows
Protocol 1: Step-by-Step TLC Monitoring
This protocol describes how to monitor the reduction of Methyl 3-bromo-5-nitrobenzoate (SM) to this compound (P).
-
Prepare the TLC Chamber: Pour a 70:30 mixture of Hexane:Ethyl Acetate into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, close the lid, and let it saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).[16]
-
Spot the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of your diluted starting material solution onto the "SM" mark.
-
RXN Lane: Withdraw a small aliquot from your reaction mixture. Dilute it 10-50x in ethyl acetate. Apply a small spot of this diluted mixture onto the "RXN" mark.
-
CO Lane: Apply a spot of the starting material to the "CO" mark. Then, without letting the spot expand too much, carefully apply a spot of the diluted reaction mixture directly on top of the SM spot.[17] The co-spot is crucial for resolving compounds with similar Rf values.[16][17]
-
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below the origin line.[3] Close the lid and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a 254 nm UV lamp and circle any spots.
-
The "SM" lane shows the Rf of the starting material. The "RXN" lane shows all UV-active components in your mixture. A new, more polar spot (lower Rf) should appear, corresponding to the product.
-
Reaction Completion: The reaction is considered complete when the starting material spot is completely absent from the "RXN" lane. The co-spot lane helps confirm this, as you will still see the SM spot there for reference.
-
Diagram 1: TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Diagram 2: Troubleshooting HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
SL10x. (2024, July 6). Quantitative analysis by HPLC. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative & Qualitative HPLC. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
-
Universallab. (2024, March 8). Everything you need to know about quantitative analysis in liquid chromatography is right here! Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Organic Chemistry at the University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Journal of the Indian Chemical Society. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Analytical Methods. (2015, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
- 1. silicycle.com [silicycle.com]
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Technical Support Center: Work-up and Troubleshooting for Methyl 3-amino-5-bromobenzoate Synthesis
Welcome to the technical support center for "Methyl 3-amino-5-bromobenzoate" reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and work-up of this important intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I've just completed the esterification of 3-amino-5-bromobenzoic acid using thionyl chloride in methanol. What is the critical first step in the work-up and why?
The most critical first step is to carefully and completely neutralize the excess thionyl chloride and the HCl generated during the reaction. Thionyl chloride is highly corrosive and will react violently with water.
Expert Insight: A slow, dropwise addition of your reaction mixture to a cooled, saturated solution of sodium bicarbonate (NaHCO₃) is paramount.[1][2] This controlled quenching neutralizes the acidic components, preventing potential side reactions like hydrolysis of your newly formed ester back to the carboxylic acid, which can occur under harsh acidic or basic conditions.[3] Vigorous stirring during quenching is essential to ensure complete neutralization.
Q2: During the aqueous work-up of my esterification reaction, I'm observing a persistent emulsion during the extraction with ethyl acetate. How can I resolve this?
Emulsion formation is a common issue when working with aromatic amines due to their ability to act as surfactants. Several strategies can be employed to break these emulsions:
-
Addition of Brine: The addition of a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous layer. This reduces the solubility of organic materials in the aqueous phase and can help to break the emulsion.[2]
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent stable emulsions from forming in the first place.
-
Filtration through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite can help to break up the dispersed droplets.
Q3: My final product after evaporation of the solvent is a dark-colored oil, but the literature reports a yellow solid. What could be the cause and how do I purify it?
A dark, oily product often indicates the presence of impurities. In the context of "this compound" synthesis, this could be due to several factors:
-
Residual Starting Material: Incomplete reaction can leave unreacted 3-amino-5-bromobenzoic acid.
-
Side Products: Overheating during the reaction or work-up can lead to decomposition or side reactions.
-
Oxidation: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.
To purify your product, recrystallization is the recommended method.[4]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A common solvent system for recrystallizing this compound is a mixture of ethyl acetate and hexanes. Methanol can also be effective.[5]
-
Dissolution: Dissolve the crude oily product in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution as this can cause it to boil over.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Slowly add hexanes to the hot ethyl acetate solution until you observe persistent cloudiness. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Troubleshooting Guide: Reduction of Methyl 3-bromo-5-nitrobenzoate
The reduction of the nitro group to an amine using reagents like iron in acetic acid is a common synthetic route.[6] However, the work-up can be challenging.
Problem: Low or no yield after work-up.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material is still present, consider increasing the reaction time or temperature. | Nitro group reductions can sometimes be sluggish. Ensuring the reaction goes to completion is the first step to a good yield. |
| Product Loss During Extraction | Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction.[6] Use a larger volume of extraction solvent or perform more extractions. | The amino group is basic and can be protonated in an acidic or neutral aqueous solution, making it water-soluble. Basification ensures the amine is in its freebase form, which is more soluble in organic solvents. |
| Ester Hydrolysis | Avoid excessively harsh basic conditions or prolonged exposure to strong bases during work-up.[3] | The methyl ester is susceptible to hydrolysis under strongly basic conditions, which would convert your product back to the water-soluble carboxylate salt. |
Workflow for Troubleshooting Low Yield in Nitro Reduction
Caption: Troubleshooting workflow for low yield in nitro reduction.
Q4: My NMR spectrum shows my desired product, but also some unexpected peaks. What are the common impurities from the reduction of methyl 3-bromo-5-nitrobenzoate?
Common impurities can include:
-
Unreacted Starting Material (Methyl 3-bromo-5-nitrobenzoate): Easily identified by the presence of the nitro group in the IR spectrum and characteristic aromatic signals in the NMR.
-
Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of the corresponding hydroxylamine. This can be difficult to remove but may be addressed by re-subjecting the crude product to the reduction conditions.
-
Iron Complexes: Residual iron salts can sometimes complex with the product. Washing the organic layer with a solution of a chelating agent like EDTA can help to remove these.
Q5: What are the key safety precautions I should take when working with the synthesis of this compound?
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Aromatic Amines: Can be toxic and are often skin and respiratory irritants.[7] Handle in a well-ventilated area or fume hood.
-
Solvents: Many organic solvents are flammable. Avoid open flames and use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[8]
References
-
Shafiq, M., et al. (2011). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Khan, I., et al. (2011). Methyl 2-amino-5-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Clark, J. (n.d.). preparation of amines. Chemguide. Retrieved from [Link]
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry. Retrieved from [Link]
-
Save My Exams. (2024). Preparation of Amines. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
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- 8. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in Methyl 3-Amino-5-Bromobenzoate Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving Methyl 3-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions. Here, we delve into the common challenges and provide in-depth, evidence-based solutions to overcome catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its successful functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often pivotal. However, the inherent properties of this substrate, particularly the presence of the amino group, can lead to catalyst deactivation, resulting in low yields, reaction stalling, and purification difficulties. This guide provides a structured approach to diagnosing and mitigating these issues.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The catalytic cycle typically involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst deactivation in the cross-coupling of this compound.
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes related to the catalyst?
A1: Low yields are often a primary indicator of catalyst deactivation. Several factors related to the catalyst system could be at play:
-
Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition.[1][5] This occurs when the Pd(0) species agglomerates into inactive nanoparticles, often due to insufficient ligand concentration or stability.
-
Ligand Oxidation: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation by trace oxygen in the reaction mixture.[5] The resulting phosphine oxides do not effectively coordinate with the palladium center, leading to an inactive catalyst.[5]
-
Inhibition by the Amino Group: The amino group on this compound can act as a ligand itself, coordinating to the palladium center and potentially displacing the desired phosphine ligand. This can inhibit the catalytic cycle.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[1] This reduction is often facilitated by the phosphine ligand or other components in the reaction mixture.[1]
Q2: The reaction starts well but then stalls before completion. What does this suggest about the catalyst's stability?
A2: Reaction stalling is a classic symptom of a catalyst that is deactivating over the course of the reaction. This can be due to:
-
Gradual Ligand Degradation: The phosphine ligands may be slowly degrading due to reaction with the solvent, base, or impurities.
-
Product Inhibition: In some cases, the biaryl product can coordinate to the palladium center more strongly than the reactants, leading to catalyst inhibition as the product concentration increases.[6]
-
Change in Reaction Conditions: As the reaction progresses, the concentration of reactants decreases, and byproducts are formed. These changes can alter the reaction environment in a way that is detrimental to the catalyst's stability.
Q3: I am observing the formation of a significant amount of dehalogenated starting material (Methyl 3-aminobenzoate). Is this related to catalyst deactivation?
A3: Yes, the formation of the dehalogenated side product is often linked to a side reaction within the catalytic cycle. After the oxidative addition of this compound to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the reaction mixture.[1] Subsequent reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[1] This unproductive pathway consumes the active catalyst and reduces the overall yield of the desired cross-coupled product.
Q4: How does the choice of base impact catalyst stability in this specific cross-coupling reaction?
A4: The base plays a multifaceted and critical role in the Suzuki-Miyaura reaction, and its choice can significantly influence catalyst stability.[7][8]
-
Activation of the Boronic Acid: The primary role of the base is to activate the organoboron species, making it more nucleophilic for the transmetalation step.[8]
-
Catalyst Deactivation: Strong bases can also contribute to catalyst deactivation. For instance, hydroxide ions can compete with the desired ligands for coordination to the palladium center.
-
Ligand Degradation: Certain bases can promote the degradation of phosphine ligands.
-
Solubility: The solubility of the base can also be a factor.[9] An insoluble base may not be effective, while a highly soluble and strong base might lead to side reactions.
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1] The optimal base often needs to be determined empirically for a specific substrate and catalyst system.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the cross-coupling of this compound.
Guide 1: Diagnosing and Mitigating Palladium Black Formation
The formation of palladium black is a clear visual indicator of catalyst failure.
Diagnostic Workflow
A flowchart for troubleshooting stalled cross-coupling reactions.
Guide 3: Minimizing Dehalogenation Side Product Formation
The formation of Methyl 3-aminobenzoate reduces the efficiency of the desired cross-coupling.
Strategies for Suppression
| Strategy | Action | Underlying Principle |
| Optimize the Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Avoid strongly basic and nucleophilic bases if possible. | The choice of base can influence the presence of hydride sources in the reaction mixture. [7] |
| Use a Bulky Ligand | Employ a sterically demanding ligand. | A bulky ligand can disfavor the approach of small hydride donors to the palladium center. |
| Control Water Content | Carefully control the amount of water in the reaction. While some Suzuki reactions require water, excess water can sometimes be a source of hydrides. | The optimal water content can be critical for both catalyst activity and selectivity. [6] |
| Scavenge Hydride Sources | In some cases, the addition of a mild oxidant can help to remove hydride species from the reaction mixture. This should be approached with caution as it can also affect the catalyst. | This is an advanced strategy and should be used judiciously after other options have been exhausted. |
Analytical Techniques for Deactivation Analysis
To gain a deeper understanding of catalyst deactivation, a range of analytical techniques can be employed.
| Technique | Information Gained |
| ³¹P NMR Spectroscopy | Can be used to monitor the integrity of phosphine ligands and detect the formation of phosphine oxides. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information about the oxidation state of the palladium and can detect the presence of poisons on the catalyst surface. [10][11] |
| Transmission Electron Microscopy (TEM) | Can be used to visualize the formation and morphology of palladium nanoparticles (palladium black). |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Can quantify the amount of palladium that has leached from a solid-supported catalyst or precipitated as palladium black. [11] |
Concluding Remarks
Catalyst deactivation in the cross-coupling of this compound is a multifaceted challenge that requires a systematic and informed approach to troubleshooting. By understanding the fundamental mechanisms of the catalytic cycle and the common pathways of deactivation, researchers can effectively diagnose and mitigate these issues. The strategic selection of ligands, bases, and reaction conditions, coupled with careful experimental technique, is paramount to achieving high yields and reproducible results in these important synthetic transformations.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
csbsju.edu. Oxidative Addition & Palladium Coupling. [Link]
-
JoVE. Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
Chemistry LibreTexts. 1.26: Oxidative Addition/Reductive Elimination. [Link]
-
Applied Catalysts. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]
-
PMC - NIH. Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. [Link]
-
Wikipedia. Oxidative addition. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]
-
The Role of Phosphine Ligands in Palladium Catalysis. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
APL Energy. Catalyst deactivation during water electrolysis: Understanding and mitigation. [Link]
-
PMC - NIH. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
NIH. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. [Link]
-
American Chemical Society. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization−Coupling Reactions. [Link]
-
Hiden Analytical. Catalyst Characterization Techniques. [Link]
-
ResearchGate. Roles of Bases in Transition-Metal Catalyzed Organic Reactions. [Link]
-
PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
New Journal of Chemistry (RSC Publishing). complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
PubChem - NIH. This compound. [Link]
-
PubMed Central. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. alfachemic.com [alfachemic.com]
Managing exotherms in the synthesis of "Methyl 3-amino-5-bromobenzoate"
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our focus is on ensuring the safe and efficient execution of this synthesis, with a particular emphasis on managing potential exothermic events.
Introduction: Understanding the Synthetic Strategy
The synthesis of this compound is most commonly achieved through the esterification of 3-Bromo-5-aminobenzoic acid. This approach is often preferred over the direct bromination of methyl 3-aminobenzoate to avoid potential regioselectivity issues and the challenges of controlling a highly exothermic aromatic bromination. The key transformation involves the reaction of the carboxylic acid with an esterifying agent in the presence of an alcohol, typically methanol.
A robust and widely used method for this esterification is the use of thionyl chloride (SOCl₂) in methanol.[1][2] This reagent combination is highly effective as it generates a catalytic amount of hydrochloric acid (HCl) in situ, which protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. While efficient, the initial reaction between thionyl chloride and methanol is exothermic and requires careful management to prevent a rapid temperature increase.
This guide will provide a detailed protocol for this synthesis and address potential issues related to exotherm control in a comprehensive question-and-answer format.
Detailed Experimental Protocol: Esterification of 3-Bromo-5-aminobenzoic Acid
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
3-Bromo-5-aminobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Apparatus for solvent removal under reduced pressure (e.g., rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Bromo-5-aminobenzoic acid (1.0 eq) in anhydrous methanol (approximately 15 mL per gram of starting material).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂) (approximately 1.2-1.5 eq) dropwise to the stirred suspension via a dropping funnel over a period of 20-30 minutes. Crucially, monitor the internal temperature throughout the addition and maintain it below 10 °C. The reaction of thionyl chloride with methanol is exothermic.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is neutral or slightly basic. This step neutralizes the excess acid and should be performed with caution due to CO₂ evolution.
-
Work-up: Remove the methanol under reduced pressure. To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Isolation: Concentrate the organic layer under reduced pressure to yield this compound as a solid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on managing the exothermic reaction.
Question: The temperature of my reaction is rising rapidly during the addition of thionyl chloride. What should I do?
Answer: A rapid temperature increase is a critical safety concern and must be addressed immediately.
-
Immediate Action: Stop the addition of thionyl chloride immediately.
-
Enhanced Cooling: Ensure the ice bath is well-maintained and provides efficient cooling to the flask. If necessary, add more ice and salt to lower the bath temperature.
-
Agitation: Increase the stirring rate to ensure efficient heat transfer from the reaction mixture to the cooling bath.
-
Controlled Re-initiation: Once the temperature is stable and back within the desired range (0-10 °C), you can resume the addition of thionyl chloride at a much slower rate.
Question: I observed vigorous gas evolution and fuming during the addition of thionyl chloride. Is this normal?
Answer: Yes, this is expected. The reaction of thionyl chloride with methanol generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The fuming is likely due to the HCl gas reacting with atmospheric moisture. It is essential to perform this reaction in a well-ventilated fume hood.
Question: After adding the thionyl chloride, the starting material did not fully dissolve. Is this a problem?
Answer: It is not uncommon for the 3-Bromo-5-aminobenzoic acid to not fully dissolve initially. As the reaction progresses and the ester is formed, the solubility of the material in methanol will change, and you should see the solid gradually go into solution. Continue stirring at room temperature overnight as planned.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this synthesis?
A1: The main exothermic event is the reaction between thionyl chloride and methanol.[3] This reaction forms methyl chlorosulfite and hydrogen chloride. The subsequent esterification of the carboxylic acid is typically less exothermic.
Q2: Can I add the thionyl chloride all at once?
A2: Absolutely not. The rapid addition of thionyl chloride to methanol will cause a significant and potentially uncontrollable exotherm, leading to a rapid rise in temperature and pressure. This could result in a runaway reaction and a breach of the reaction vessel. Slow, controlled, dropwise addition with efficient cooling is mandatory for safety.
Q3: Are there any alternative, less exothermic methods for this esterification?
A3: Yes, several other methods can be employed, which may offer better control over the exotherm:
-
Fischer Esterification: Refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This method is generally less exothermic initially but requires heating to drive the reaction to completion.
-
Trimethylsilyldiazomethane (TMS-diazomethane): This reagent can esterify carboxylic acids under mild conditions. However, TMS-diazomethane is toxic and potentially explosive, requiring specialized handling procedures.
-
Using HCl gas in Methanol: A solution of HCl in methanol can be used.[3] This avoids the initial exotherm of adding thionyl chloride, but requires the handling of corrosive HCl gas.
Q4: Why is it important to use anhydrous methanol?
A4: Thionyl chloride reacts readily with water to produce SO₂ and HCl. If water is present in the methanol, it will consume the thionyl chloride, reducing the efficiency of the esterification. Therefore, using anhydrous methanol is crucial for achieving a high yield.
Data Summary
| Parameter | Recommended Value | Rationale |
| Thionyl Chloride Addition Temperature | 0-10 °C | To control the initial exotherm of the reaction with methanol. |
| Thionyl Chloride Addition Rate | Slow, dropwise (over 20-30 min) | To prevent a rapid and unsafe temperature increase. |
| Solvent | Anhydrous Methanol | To prevent the decomposition of thionyl chloride by water. |
| Quenching Agent | Saturated aqueous NaHCO₃ | To neutralize excess acid and facilitate product isolation. |
Workflow for Managing Exotherms
The following diagram illustrates the decision-making process for managing a temperature excursion during the addition of thionyl chloride.
Caption: Decision tree for managing temperature during thionyl chloride addition.
References
-
Pietrzak, M., et al. Esterification of p-Aminobenzoic Acid. Available at: [Link]
- Google Patents. Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
- Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
-
ResearchGate. What is the alternate process for preparing ester hydrochloride?. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18763420, this compound. Available at: [Link]
Sources
Technical Support Center: Palladium Catalyst Removal from Methyl 3-amino-5-bromobenzoate Products
Welcome to the technical support center for the purification of Methyl 3-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual palladium catalysts from your reaction products. In the synthesis of pharmaceutical intermediates, minimizing heavy metal contamination is not just a matter of purity, but a crucial regulatory requirement.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from organic reaction mixtures?
There are three main strategies for removing palladium catalysts, each with its own advantages and limitations:
-
Filtration: This is the simplest method, primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when the palladium has precipitated as Pd(0) black.[3] A common laboratory practice is filtration through a pad of Celite.[2][4][5]
-
Adsorption (Scavenging): This technique employs a material that selectively binds to the palladium, which is then removed by filtration.[6][7] Common adsorbents include activated carbon and specialized metal scavengers.[3]
-
Crystallization: Purifying the final product by crystallization can significantly lower palladium levels, as impurities tend to stay in the mother liquor.[1][6]
Q2: I performed a Suzuki coupling to synthesize a derivative of this compound and filtered the reaction mixture through Celite, but my ICP-MS analysis still shows high palladium levels. What's going on?
This is a common issue. If simple filtration is ineffective, it strongly suggests the presence of soluble or colloidal palladium species in your product mixture.[3] The amino group on your this compound can act as a ligand, forming soluble complexes with palladium, making it pass through the Celite filter.
Your next step should be to employ a scavenging technique. You have two main options:
-
Activated Carbon: A cost-effective choice that can adsorb a broad range of palladium species.[3][8][9]
-
Specialized Scavengers: These are materials, often silica or polymer-based, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or triazines.[3][10][11] They are generally more selective than activated carbon and can minimize product loss.[3]
Troubleshooting Guide
Problem 1: Inefficient Palladium Removal with Activated Carbon
Symptom: You've treated your this compound product with activated carbon, but the residual palladium levels are still above the acceptable limit (typically < 10 ppm for APIs).[10]
Causality Analysis:
Activated carbon's performance can be influenced by several factors. It functions through physisorption, where the palladium species are trapped within its porous structure.[7] However, the product molecule, this compound, can also be adsorbed, leading to a competition for binding sites and potential yield loss.[3][7] The efficiency of adsorption is also dependent on the solvent, temperature, and the specific form of the palladium in the mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient palladium removal with activated carbon.
Experimental Protocol: Optimizing Activated Carbon Treatment
-
Screening: In parallel, set up small-scale trials (e.g., on 100 mg of your crude product) with varying amounts of activated carbon (e.g., 2 wt%, 5 wt%, 10 wt%).
-
Solvent & Temperature: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, toluene). Stir the mixture with the activated carbon at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a set time (e.g., 2 hours).
-
Analysis: Filter each trial through a fresh Celite pad, wash with the solvent, and submit the filtrate for ICP-MS analysis to determine the optimal conditions.
Problem 2: Choosing the Right Specialized Scavenger
Symptom: You want to use a specialized scavenger for your this compound product but are unsure which one to select.
Causality Analysis:
The choice of scavenger is critical and depends on the oxidation state of the palladium species [Pd(0) or Pd(II)] and the nature of your product and solvent.[10] Thiol-based scavengers, for instance, are highly effective for a range of palladium species due to the strong affinity of sulfur for palladium. Given that your molecule has an amino group that can chelate Pd(II), a scavenger that can effectively compete with this chelation is necessary.
Comparative Data for Scavenger Selection:
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Thiol-Based | -SH | Pd(0), Pd(II) | High efficiency, broad applicability.[10] | Potential for thiol-related impurities if scavenger is not robust. |
| Amine-Based | -NH2, -NR2 | Pd(II) | Good for chelating soluble Pd(II) species. | May have lower efficiency for Pd(0). |
| Triazine-Based (TMT) | Triazine thiol | Pd(II) | Forms insoluble complexes with palladium for easy removal.[7] | Can be less effective in certain solvent systems. |
Experimental Protocol: Scavenger Screening
-
Setup: Dissolve your crude this compound in your reaction solvent.
-
Scavenger Addition: To separate vials, add different scavengers (e.g., a thiol-based silica scavenger, an amine-based polymer scavenger, and a TMT-functionalized resin) at the manufacturer's recommended loading.
-
Reaction: Stir the mixtures at the recommended temperature for the specified time.
-
Workup: Filter off the scavenger and wash with the solvent.
-
Analysis: Analyze the palladium content in the filtrate by ICP-MS to identify the most effective scavenger.[12][13]
Quantifying Residual Palladium
Q3: How can I accurately measure the amount of residual palladium in my final product?
The industry-standard method for quantifying trace metals in pharmaceutical compounds is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[12][13][14][15] This technique offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. For accurate results, proper sample preparation is crucial.[15]
Workflow for Palladium Quantification:
Caption: Standard workflow for quantifying residual palladium using ICP-MS.
While ICP-MS is the gold standard, some research groups have developed fluorescence-based methods for more rapid, in-lab screening of palladium levels, which can be useful for quickly comparing the efficacy of different removal methods before sending samples for final, quantitative analysis.[12][14]
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
- Merck/PITT Collaboration. (n.d.). Rapid Method for Evaluation of Residual Palladium.
-
ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Retrieved from [Link]
-
ACS Publications. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Impact of solvent on "Methyl 3-amino-5-bromobenzoate" reactivity
Technical Support Center: Methyl 3-amino-5-bromobenzoate
Welcome to the technical support center for this compound (M3A5B). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will explore the critical impact of solvent selection on its reactivity, providing troubleshooting guides and frequently asked questions to help you navigate challenges and optimize your synthetic outcomes. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: General Considerations & Solubility FAQs
The physical properties of your solvent are the foundation of your reaction. A poor solvent choice can lead to issues with solubility, reaction rate, and even catalyst stability before the first equivalent of reagent is added.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound possesses both polar (amino, methyl ester) and non-polar (bromophenyl) functionalities, giving it moderate solubility in a range of organic solvents.
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility: Acetonitrile (MeCN), Toluene, 1,4-Dioxane. Heating may be required to achieve desired concentrations.
-
Low Solubility: Alcohols (Methanol, Ethanol), Water, Hexanes.
Pro-Tip: For reactions requiring elevated temperatures, such as palladium-catalyzed cross-couplings, solvents like toluene or dioxane are often preferred due to their higher boiling points. Always perform a solubility test with your specific reaction concentration and temperature before committing to a large-scale reaction.
Q2: Can the amino group on M3A5B interact with acidic solvents?
A2: Yes, this is a critical consideration. The aniline-like amino group is basic and can be protonated by acidic solvents (e.g., glacial acetic acid) or acidic additives.[1] This protonation deactivates the nucleophilicity of the amine and can alter the electronic properties of the aromatic ring, potentially affecting the reactivity of the C-Br bond in cross-coupling reactions. Unless protonation is a desired mechanistic step, it is best to use neutral or basic conditions.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate for C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formation. Solvent choice is paramount in these transformations, as it influences nearly every step of the catalytic cycle.[2][3][4][5]
Workflow for Solvent Selection in Pd-Catalyzed Reactions
Below is a decision-making workflow to guide your initial solvent selection for cross-coupling reactions involving M3A5B.
Caption: Solvent selection workflow for common cross-coupling reactions.
Suzuki-Miyaura Coupling: Troubleshooting Guide
Q: My Suzuki coupling of M3A5B with an arylboronic acid is slow and gives a low yield. I'm using THF as the solvent. What could be wrong?
A: This is a common issue. While THF is a versatile solvent, it may not be optimal for Suzuki couplings for several reasons:
-
Base Insolubility: The inorganic bases crucial for the Suzuki reaction (e.g., K₂CO₃, Cs₂CO₃) are poorly soluble in pure THF. This lack of solubility can dramatically slow the reaction, as the base is required to activate the boronic acid for transmetalation.
-
Low Boiling Point: THF's boiling point (66 °C) may not provide enough thermal energy to drive the reaction of a moderately reactive aryl bromide to completion, especially with sterically hindered coupling partners.
-
Hydrolysis: Trace water in non-anhydrous THF can lead to protodeboronation (hydrolysis of the boronic acid), which is a primary cause of yield loss.
Recommended Solutions & Causality
| Issue | Recommended Action | Scientific Rationale |
| Low Reaction Rate | Switch to a solvent mixture like 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1 ratio).[6] | The addition of a protic co-solvent like water or ethanol significantly increases the solubility of the inorganic base, accelerating the catalytic cycle. Water can also facilitate the crucial transmetalation step.[7] |
| Protodeboronation | Use anhydrous solvents (e.g., dry Toluene, CPME) and a stronger, non-aqueous soluble base like K₃PO₄. | By removing water, you minimize the pathway for boronic acid decomposition. K₃PO₄ is more soluble in some organic solvents than carbonates and is often effective under anhydrous conditions. |
| Catalyst Deactivation | Ensure your solvent is properly degassed. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction. Degassing the solvent via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles is critical for reproducibility. |
| Chemoselectivity Issues | In multifunctional molecules, solvent polarity can switch reaction selectivity. For example, in chloroaryl triflates, nonpolar solvents like THF favor reaction at the C-Cl bond, while polar solvents like MeCN can favor the C-OTf bond.[8] | The solvent can stabilize different transition states in the oxidative addition step. While M3A5B doesn't have this specific issue, it highlights the powerful, and sometimes non-intuitive, role of the solvent in directing reactivity.[8] |
Q: I am observing significant amounts of a debrominated byproduct (Methyl 3-aminobenzoate). Why is this happening?
A: This side reaction, known as hydrodehalogenation or protodebromination, is often solvent-dependent. Alcoholic solvents (e.g., methanol, ethanol, isopropanol) can sometimes act as hydride sources, especially in the presence of a base and the palladium catalyst, leading to the reduction of the C-Br bond.[9]
Troubleshooting Hydrodehalogenation
-
Avoid Alcoholic Solvents: If this is a persistent issue, switch to a purely aprotic solvent system like Toluene or 1,4-Dioxane.
-
Check Your Reagents: Ensure your amine or boronic acid coupling partners are not contaminated with sources of hydride.
-
Optimize Ligand: The choice of phosphine ligand can also influence the relative rates of cross-coupling versus dehalogenation.[9]
Buchwald-Hartwig Amination: Troubleshooting Guide
Q: I am attempting a Buchwald-Hartwig amination with M3A5B and a secondary amine in DMF, but the reaction is messy. What is the problem?
A: While DMF is an effective polar aprotic solvent, it is not always the best choice for Buchwald-Hartwig reactions, particularly with strong bases like NaOtBu.
-
Base Reactivity: Strong bases can react with DMF, especially at elevated temperatures, leading to side products and inconsistent results.
-
Catalyst Inhibition: The coordinating nature of DMF can sometimes interfere with the palladium catalyst, occupying coordination sites and slowing down the reaction.[10]
Recommended Solutions & Causality
| Issue | Recommended Action | Scientific Rationale |
| Reaction with Solvent | Switch to a non-coordinating, high-boiling solvent like Toluene or Xylene .[11] | These hydrocarbon solvents are inert to the strong bases typically used and provide the high temperatures often required for the amination of aryl bromides. |
| Poor Solubility of Base | Consider using a solvent like 1,4-Dioxane or t-Butanol . | Dioxane is a common and effective solvent for Buchwald-Hartwig reactions.[11] Using t-butanol as a solvent with NaOtBu can sometimes be advantageous by maintaining a high concentration of the active base. |
| Low Yields | Screen alternative "green" solvents like 2-MeTHF or CPME . | Recent studies have shown that solvents like 2-MeTHF can be superior replacements for THF or Dioxane, sometimes facilitating catalyst activation and improving yields in C-N couplings.[12] |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
While less common for this substrate compared to cross-coupling, the principles of solvent effects on SNAr reactions are fundamental.
Q: If I were to attempt an SNAr reaction with M3A5B, should I use a protic or aprotic solvent?
A: For a classic SNAr reaction, a polar aprotic solvent is almost always superior.
Caption: Protic vs. Aprotic solvent effects on nucleophile reactivity in SNAr.
Scientific Rationale:
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents have acidic protons that form strong hydrogen bonds with anionic nucleophiles. This "solvent cage" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the electrophilic carbon. This significantly slows down the reaction.[13]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents lack acidic protons. They can solvate the accompanying cation (like K⁺ or Na⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.[14][15] This results in a much faster reaction rate for SNAr.
Section 4: Experimental Protocols
The following protocol is a validated starting point for a Suzuki-Miyaura reaction with M3A5B, incorporating best practices for solvent handling.
Protocol: Suzuki-Miyaura Coupling of M3A5B with Phenylboronic Acid
Materials:
-
This compound (M3A5B) (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Solvent)
-
Ethanol (Co-solvent)
-
Deionized Water (Co-solvent)
Procedure:
-
Solvent Preparation (Critical Step): Prepare a 4:1:1 mixture of Toluene:Ethanol:Water. In a separate flask, degas this solvent mixture by bubbling argon through it for 30 minutes.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Phenylboronic Acid, and Potassium Carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst to the flask. Quickly add the degassed solvent mixture via cannula or syringe (calculate volume for a ~0.1 M concentration with respect to M3A5B).
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The protocol's success relies on the visual confirmation of a homogenous or well-suspended mixture once heated and the rigorous exclusion of oxygen. A properly running reaction should show steady consumption of the starting material. Failure to degas the solvent will often result in the formation of palladium black and a stalled reaction.
References
-
Clarke, M. L., & Orpen, A. G. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2207-2224. [Link]
-
Fan, Y., & Cundari, T. R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8753–8759. [Link]
-
Clarke, M. L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Request PDF. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. [Link]
-
ResearchGate. (2015). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. ResearchGate. [Link]
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Study.com. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ScienceDirect. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ScienceDirect. [Link]
-
Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(30), 11218–11225. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Frank, É., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2596-2603. [Link]
-
Chemistry Stack Exchange. (2020). Nucleophilic substitution in polar protic/aprotic solvents. Chemistry Stack Exchange. [Link]
-
Reddit. (2022). What would happen if a polar protic solvent replaced a polar aprotic solvent in an SN2 reaction?. Reddit. [Link]
-
Kesselowski, B. (2020). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. YouTube. [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. PubChem. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pure.york.ac.uk [pure.york.ac.uk]
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- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
"Methyl 3-amino-5-bromobenzoate" byproduct identification and mitigation
Welcome to the technical support resource for Methyl 3-amino-5-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key chemical intermediate. Here, we address frequent questions and provide in-depth troubleshooting guides to help you identify and mitigate byproducts, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely adopted method is the Fischer esterification of 3-Amino-5-bromobenzoic acid.[1] This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst. A highly effective variation of this involves using thionyl chloride (SOCl₂) as the reagent, which reacts with methanol in situ to form the acidic catalyst (HCl) and also acts as a dehydrating agent, driving the reaction to completion.[2][3][4]
Q2: What are the typical reaction conditions for the thionyl chloride method?
A standard protocol involves dissolving 3-Amino-5-bromobenzoic acid in methanol, cooling the solution in an ice bath (0°C), and then adding thionyl chloride dropwise.[2][4] The reaction is then allowed to warm to room temperature and stirred overnight. The slow, cooled addition of thionyl chloride is critical to control the exothermic reaction with methanol.
Q3: How is the reaction typically worked up and the product isolated?
The reaction is quenched by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.[2] The product is then typically extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which often appears as a yellow solid.[2]
Q4: What are the expected spectroscopic signatures for pure this compound?
For the pure compound, you should expect to see the following characteristic peaks:
-
¹H NMR (in Methanol-d₄): A singlet for the methyl ester protons around 3.46 ppm and three aromatic protons appearing as triplets between 6.57 and 7.10 ppm.[2]
-
¹³C NMR (in CDCl₃): A peak for the methyl carbon around 52.3 ppm and the carbonyl carbon at approximately 166.0 ppm, along with aromatic carbon signals.[2]
-
Mass Spectrometry (ESI, MH⁺): A molecular ion peak at m/z 231, corresponding to the protonated molecule.[2]
Q5: What are the primary safety concerns when working with the reagents for this synthesis?
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction quench with sodium bicarbonate should be performed slowly and cautiously, as it generates a significant amount of CO₂ gas, which can cause pressure buildup.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific issues that may arise during the synthesis, providing insights into their chemical origins and actionable solutions.
Problem 1: Low Yield & Presence of Starting Material
-
Symptom: Your final product yield is significantly lower than expected, and analysis (TLC, NMR, LC-MS) shows a substantial amount of unreacted 3-Amino-5-bromobenzoic acid.
-
Root Cause Analysis:
-
Incomplete Reaction: The esterification reaction did not proceed to completion. This can be due to insufficient reagent, insufficient reaction time, or the presence of water, which inhibits the reaction.
-
Product Loss During Workup: The product has zwitterionic character and can be partially soluble in the aqueous phase if the pH is not optimal during extraction.
-
-
Mitigation & Solution Protocol:
-
Ensure Anhydrous Conditions: Use dry methanol and glassware. Thionyl chloride is highly water-sensitive.
-
Sufficient Reagent: Use a sufficient excess of thionyl chloride to ensure it acts as both a catalyst and a dehydrating agent. A common protocol uses a significant molar excess.[2]
-
Optimize Reaction Time: While overnight stirring is standard, for stubborn reactions, you can monitor progress by TLC. If the starting material spot persists, consider extending the reaction time.
-
Workup pH Control: During the NaHCO₃ quench, ensure the aqueous layer is basic (pH > 8) to keep the product in its neutral form, maximizing its partitioning into the organic solvent (e.g., ethyl acetate). Check the pH with litmus paper before extraction.
-
Problem 2: Final Product is a Dark Oil or Discolored Solid
-
Symptom: The isolated product is brown, dark red, or an oil, instead of the expected yellow solid.
-
Root Cause Analysis:
-
Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can be accelerated by acid and light, forming highly colored quinone-imine type impurities.[5][6][7] The electron-donating nature of the amino group makes the aromatic ring particularly vulnerable to oxidative processes.
-
-
Mitigation & Solution Protocol:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Using solvents that have been degassed can help reduce dissolved oxygen.
-
Purification: If oxidation has already occurred, the colored impurities can often be removed by column chromatography on silica gel or by recrystallization.
-
Storage: Store the final product in a dark, sealed container, preferably under an inert atmosphere, to prevent degradation over time.
-
Workflow: Diagnosing and Mitigating Oxidation
Caption: Logic for addressing product discoloration.
Problem 3: NMR Spectrum Shows a Broad Singlet ~10-12 ppm and/or LC-MS shows a peak at m/z 217
-
Symptom: Spectroscopic analysis indicates the presence of a carboxylic acid. The ¹H NMR shows a broad peak characteristic of a carboxylic acid proton, and the mass spectrum shows a mass corresponding to the starting material or the hydrolyzed ester.
-
Root Cause Analysis:
-
Ester Hydrolysis: The methyl ester product has been hydrolyzed back to the carboxylic acid (3-Amino-5-bromobenzoic acid). This is a common issue during workup, especially if the solution remains acidic for a prolonged period or if the basic quench is not sufficient.[8][9] The ester is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.
-
-
Mitigation & Solution Protocol:
-
Controlled Quench: Add the reaction mixture to the cold NaHCO₃ solution, not the other way around. This prevents localized areas of high acid concentration that can promote hydrolysis.
-
Minimize Time in Aqueous Phase: Proceed with the organic extraction promptly after neutralization. Do not let the biphasic mixture sit for extended periods.
-
Avoid Strong Base: While a basic pH is needed, using a very strong base (e.g., concentrated NaOH) and heat can saponify the ester. Saturated NaHCO₃ is generally sufficient and safer.[2]
-
Re-esterification (if necessary): If significant hydrolysis has occurred, the crude product can be re-subjected to the esterification conditions.
-
Mechanism: Byproduct Formation Pathways
Caption: Key reaction and potential byproduct pathways.
Problem 4: GC-MS or LC-MS shows an impurity with m/z ~172
-
Symptom: Mass spectrometry reveals a significant impurity with a mass corresponding to 3-bromoaniline.
-
Root Cause Analysis:
-
Decarboxylation: The starting material, 3-Amino-5-bromobenzoic acid, has undergone decarboxylation (loss of CO₂). This side reaction is favored by high temperatures and strong acidic conditions.[10] While the standard protocol is run at room temperature, localized heating during the exothermic addition of thionyl chloride could potentially trigger this process. A recent study also highlights that decarboxylation can be facilitated by photoinduced process.[11]
-
-
Mitigation & Solution Protocol:
-
Strict Temperature Control: Meticulously maintain the reaction temperature at 0°C during the addition of thionyl chloride. Ensure the addition is slow and dropwise to dissipate heat effectively.
-
Avoid Excessive Heat: Do not heat the reaction mixture unless a specific protocol calls for it, as this will significantly increase the rate of decarboxylation.
-
Purification: 3-bromoaniline has different polarity and volatility compared to the desired ester product and can typically be removed via silica gel column chromatography.
-
Data Summary & Protocols
Table 1: Potential Byproducts and Their Identification
| Byproduct Name | Molecular Weight ( g/mol ) | Identification Method | Key Spectroscopic Signature |
| 3-Amino-5-bromobenzoic acid | 216.04 | LC-MS, ¹H NMR | m/z 217 (M+H)⁺; Broad ¹H signal at 10-12 ppm |
| 3-Bromoaniline | 172.02 | GC-MS, LC-MS | m/z 172/174 (M)⁺ with characteristic bromine isotope pattern |
| Oxidized Species | Variable | UV-Vis, LC-MS | Broad UV absorption; Appearance of higher mass ions |
Protocol 1: Synthesis of this compound[2]
-
Suspend 3-Amino-5-bromobenzoic acid (1.0 g, 4.62 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add thionyl chloride (4.0 mL, 55.0 mmol) dropwise over 20 minutes, ensuring the temperature remains low.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture overnight.
-
Cool the mixture again to 0°C and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is > 8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure to afford the product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect fractions and monitor them by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. Journal of the Indian Chemical Society. Available from: [Link]
-
Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. Der Pharma Chemica. Available from: [Link]
-
Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. ResearchGate. Available from: [Link]
-
THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS. Journal of Experimental Medicine. Available from: [Link]
-
Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Journal of Biological Chemistry. Available from: [Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Available from: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Available from: [Link]
-
De-esterification of amino acid esters. ResearchGate. Available from: [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Reddit. Available from: [Link]
Sources
- 1. 3-氨基-5-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 706791-83-5 [chemicalbook.com]
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- 4. This compound | 706791-83-5 [amp.chemicalbook.com]
- 5. Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-5-bromobenzoate
Welcome to the comprehensive technical support guide for the synthesis of Methyl 3-amino-5-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is to empower you with the knowledge to optimize reaction time and temperature, ensuring a successful and efficient synthesis.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its preparation can be approached through several synthetic routes, each with its own set of challenges and optimization parameters. This guide will focus on two common and reliable pathways, providing a deep dive into the critical aspects of each step. We will explore the nuances of esterification and nitro group reduction, offering practical solutions to common issues encountered in the laboratory.
Synthetic Strategies: Two Paths to Your Target Molecule
The synthesis of this compound can be efficiently achieved through two primary routes, each with distinct advantages. The choice of route may depend on the availability of starting materials and the specific requirements of your research.
Caption: Two primary synthetic routes to this compound.
Part 1: Troubleshooting and FAQ for Synthetic Route 1
This route begins with the esterification of 3-Amino-5-bromobenzoic acid. The primary methods for this transformation are Fischer esterification and the use of thionyl chloride.
Frequently Asked Questions (FAQs): Esterification of 3-Amino-5-bromobenzoic Acid
Q1: What are the key differences between Fischer esterification and using thionyl chloride for this synthesis?
A1: Fischer esterification involves reacting the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[2][3] It is a reversible reaction.[2] The use of thionyl chloride (SOCl₂) first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol. This method is generally faster and not reversible, often leading to higher yields.
Q2: Why is my Fischer esterification yield low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] To drive the equilibrium towards the product, you can:
-
Use a large excess of methanol: This shifts the equilibrium according to Le Chatelier's principle. A 5-10 fold excess is common.[2]
-
Remove water: Water is a byproduct, and its removal will push the reaction forward. While a Dean-Stark trap is common for higher boiling alcohols, for methanol, using a drying agent or simply a large excess of the alcohol is more practical.
Another critical factor is the basicity of the amino group on your starting material, which can neutralize the acid catalyst.[2][3] Ensure you use a sufficient amount of catalyst to account for this.
Q3: I'm observing significant darkening of my reaction mixture during Fischer esterification. What's happening?
A3: Darkening of the reaction mixture, especially at elevated temperatures, can indicate decomposition or side reactions.[2] Prolonged heating in the presence of a strong acid can lead to unwanted byproducts. To mitigate this, consider:
-
Lowering the reaction temperature: While reflux is common, optimizing for the lowest effective temperature can improve purity.
-
Reducing the reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
-
Using a milder catalyst: While less common for this specific substrate, other catalysts could be explored if decomposition is severe.
Troubleshooting Guide: Fischer Esterification
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reversible reaction equilibrium is not shifted towards the product.[2] | Use a large excess (5-10 fold) of methanol to drive the reaction forward.[2] |
| Insufficient acid catalyst due to neutralization by the amino group.[2][3] | Increase the amount of acid catalyst to ensure enough is present for both protonation of the amino group and catalysis. | |
| Incomplete Reaction (Starting Material Remains) | Reaction time is too short or temperature is too low. | Monitor the reaction by TLC. If the reaction stalls, consider increasing the reflux time or ensuring the temperature is at the boiling point of methanol (approx. 65°C). |
| Formation of Dark-Colored Impurities | Decomposition of starting material or product at high temperatures or with prolonged heating.[2] | Optimize for the shortest possible reaction time by monitoring with TLC. Avoid excessively high temperatures. |
| Difficulty in Product Isolation | The product may be soluble in the aqueous workup phase if the pH is too acidic. | During workup, carefully neutralize the excess acid with a base like sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic to precipitate the ester. |
Part 2: Troubleshooting and FAQ for Synthetic Route 2
This route involves the bromination of 3-nitrobenzoic acid, followed by esterification, and finally, the reduction of the nitro group. The final reduction step is often the most critical for optimization.
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: What is the most reliable method for reducing the nitro group in Methyl 3-bromo-5-nitrobenzoate?
A1: The reduction of an aromatic nitro group to an amine is a well-established transformation. For substrates containing other potentially reducible groups like an ester, a chemoselective method is crucial. The use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly effective method.[4][5][6] It is known to be mild and selective for the nitro group, leaving the ester and bromo functionalities intact.[7]
Q2: How does the SnCl₂/HCl reduction work?
A2: The reaction proceeds through a stepwise reduction of the nitro group. The tin metal acts as the reducing agent, donating electrons. The acidic medium is crucial as it protonates the intermediates, preventing side reactions like the formation of azoxy or azo compounds.[4] The mechanism involves the formation of nitroso and hydroxylamine intermediates before yielding the final amine.[4][5]
Caption: Simplified pathway for the reduction of a nitro group to an amine.
Q3: My nitro reduction is incomplete. What should I do?
A3: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of SnCl₂.
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating to go to completion.[8] However, be cautious as higher temperatures can sometimes lead to side products.
-
Purity of Reagents: The quality of the tin(II) chloride can affect the reaction. Use a reliable source.
-
Solubility: Poor solubility of the starting material can hinder the reaction.[8] Ensure your substrate is well-dissolved in the chosen solvent (e.g., ethanol, ethyl acetate).
Troubleshooting Guide: Nitro Group Reduction with SnCl₂/HCl
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient equivalents of SnCl₂. | Use a stoichiometric excess of SnCl₂ (typically 3-5 equivalents). |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40-50°C) and monitor by TLC. | |
| Poor solubility of the starting material.[8] | Choose a solvent system where the nitro-compound is soluble. Ethanol or ethyl acetate are common choices. | |
| Formation of Side Products (e.g., azoxy, azo compounds) | Reaction conditions are not acidic enough.[4] | Ensure a sufficiently acidic environment by using concentrated HCl. This helps to keep the intermediates protonated and on the desired reaction pathway.[4] |
| Difficult Work-up (emulsions, sticky precipitates) | Formation of tin salts during neutralization. | During the basic workup (e.g., with NaOH or NaHCO₃), add the base slowly with vigorous stirring. Filtration through celite can help remove precipitated tin salts.[7] |
| Product is difficult to extract | The amine product may be protonated and remain in the aqueous layer if the pH is too low after workup. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the amine and allow for efficient extraction into an organic solvent. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Esterification of 3-Amino-5-bromobenzoic Acid using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Amino-5-bromobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (2.0-2.5 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is neutral to slightly basic.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of Methyl 3-bromo-5-nitrobenzoate using SnCl₂/HCl
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-bromo-5-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and precipitate tin salts. Adjust the pH to be basic (pH > 8).
-
Isolation: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with the organic solvent used in the reaction. Separate the layers of the filtrate and extract the aqueous layer with additional organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Data Summary: Optimizing Reaction Parameters
The following table provides a summary of typical reaction conditions for the key steps in the synthesis of this compound. These should be considered as starting points for optimization.
| Reaction Step | Reagents | Typical Temperature | Typical Reaction Time | Key Optimization Points |
| Fischer Esterification | 3-Amino-5-bromobenzoic acid, Methanol, H₂SO₄ | Reflux (~65°C) | 1-10 hours[9] | Excess methanol, sufficient catalyst, monitor by TLC to avoid decomposition. |
| Thionyl Chloride Esterification | 3-Amino-5-bromobenzoic acid, Methanol, SOCl₂ | Reflux (~65°C) | 2-4 hours | Slow addition of SOCl₂ at 0°C, ensure complete reaction by TLC. |
| Bromination | 3-Nitrobenzoic acid, N-Bromosuccinimide, H₂SO₄ | 65°C | 2 hours[10] | Control temperature during addition of NBS, monitor by TLC for completion. |
| Nitro Reduction | Methyl 3-bromo-5-nitrobenzoate, SnCl₂·2H₂O, HCl | Room Temp to 50°C | 2-6 hours | Stoichiometry of SnCl₂, sufficiently acidic conditions, gentle heating if necessary. |
Conclusion: A Pathway to Success
The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions. By understanding the underlying principles of each reaction and being aware of the common pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for achieving high yields and purity, empowering you to confidently navigate the synthesis of this important chemical intermediate.
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Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from [Link][4]
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Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians. Retrieved from [Link][5]
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Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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- Technical Support Center: Esterification of Substituted Benzoic Acids. (2025). BenchChem.
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Debenzylation or Demethylation in Methyl Ester of O ‐Alkyl Nitrophenols with Stannous Chloride Dihydr
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- Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry.
- A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. (2025). BenchChem.
- Synthesis method of methyl 3,5-dibromo-2-aminobenzoate. (n.d.).
- ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.).
- Experiment 3. Ester Formation: Preparation of Benzocaine. (2011). University of Michigan.
- 3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses.
- Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. (n.d.). Vedantu.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2018). NIH.
- METHYL 2-AMINO-5-BROMO-3-IODOBENZO
- Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses.
- 3-Bromobenzoic acid synthesis. (n.d.). ChemicalBook.
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- METHYL 3-AMINOBENZO
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020).
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-amino-5-bromobenzoate and Methyl 2-amino-5-bromobenzoate
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency and success. This guide provides an in-depth technical comparison of the reactivity of two isomeric aminobromobenzoates: Methyl 3-amino-5-bromobenzoate and Methyl 2-amino-5-bromobenzoate. By examining their behavior in key synthetic transformations and grounding the discussion in fundamental principles of organic chemistry, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Structural and Electronic Overview
At first glance, this compound and Methyl 2-amino-5-bromobenzoate are closely related, sharing the same molecular formula (C₈H₈BrNO₂) and molecular weight (230.06 g/mol ).[1][2] However, the positional difference of the amino group—meta in the former and ortho in the latter relative to the methyl ester—imparts distinct electronic and steric characteristics that profoundly influence their chemical reactivity.
| Property | This compound | Methyl 2-amino-5-bromobenzoate |
| CAS Number | 706791-83-5[1] | 52727-57-8[2] |
| Structure | Amino group is meta to the ester | Amino group is ortho to the ester |
| Melting Point | Not widely reported | 72-74 °C[2] |
| Appearance | Yellow solid[3] | Light yellow to orange powder/crystal |
This compound places the electron-donating amino group and the electron-withdrawing bromo and methyl ester groups in a arrangement that influences the overall electron density of the aromatic ring. In Methyl 2-amino-5-bromobenzoate , the proximity of the ortho amino group to the methyl ester introduces significant steric and electronic interactions, a phenomenon known as the "ortho effect," which can alter reaction pathways and rates.[4]
Caption: Chemical structures of the two isomers.
Comparative Reactivity in Key Transformations
This section will explore the differential reactivity of the two isomers in three common and synthetically valuable reaction classes: acylation of the amino group, nucleophilic aromatic substitution of the bromo group, and diazotization of the amino group followed by Sandmeyer reaction.
N-Acylation: A Tale of Steric Hindrance
The acylation of the amino group is a fundamental transformation for introducing amide functionalities. The nucleophilicity of the nitrogen atom is the primary driver of this reaction.
This compound: The amino group in this isomer is relatively unhindered, making it readily accessible to acylating agents. The electronic effects of the meta bromo and ester groups have a less pronounced impact on the nucleophilicity of the amine compared to an ortho arrangement.
Methyl 2-amino-5-bromobenzoate: The ortho positioning of the bulky methyl ester group relative to the amino group introduces significant steric hindrance.[4] This steric congestion can impede the approach of the acylating agent, potentially leading to slower reaction rates or the need for more forcing conditions compared to the 3-amino isomer. Furthermore, intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen can reduce the availability of the nitrogen's lone pair for nucleophilic attack.[5]
Expected Reactivity: this compound is expected to undergo N-acylation more readily and under milder conditions than Methyl 2-amino-5-bromobenzoate.
Caption: Factors influencing N-acylation reactivity.
Nucleophilic Aromatic Substitution (SNAr): The Role of Electronic Activation
The bromo substituent on both isomers can be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is highly dependent on the electronic stabilization of the intermediate Meisenheimer complex.
This compound: The amino group is para to the site of nucleophilic attack (the carbon bearing the bromine). The electron-donating nature of the amino group can destabilize the negatively charged Meisenheimer complex, thus slowing down the reaction.
Methyl 2-amino-5-bromobenzoate: The amino group is meta to the site of nucleophilic attack. In this position, the electron-donating resonance effect of the amino group does not directly destabilize the Meisenheimer complex. The primary electronic influence comes from the electron-withdrawing methyl ester group, which is para to the bromine. This powerful electron-withdrawing group can effectively stabilize the negative charge of the intermediate through resonance, thereby accelerating the SNAr reaction.
Expected Reactivity: Methyl 2-amino-5-bromobenzoate is expected to be significantly more reactive towards nucleophilic aromatic substitution than this compound due to the favorable positioning of the electron-withdrawing ester group.
Caption: Factors influencing SNAr reactivity.
Diazotization and Sandmeyer Reaction: A Versatile Transformation
The conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction, is a powerful method for introducing a wide range of substituents.[6][7] The efficiency of the initial diazotization step can be influenced by the basicity of the amino group.
This compound: The amino group in this isomer is expected to have a basicity that is not significantly affected by steric factors. The diazotization should proceed under standard conditions.
Methyl 2-amino-5-bromobenzoate: The "ortho effect" can come into play again. Steric hindrance from the adjacent methyl ester group can inhibit the protonation of the amino group, making it a weaker base.[4] This could potentially affect the rate and efficiency of the diazotization reaction.
Expected Reactivity: While both isomers can undergo diazotization, this compound may react more readily due to the absence of steric inhibition of protonation. However, both resulting diazonium salts are expected to be viable substrates for subsequent Sandmeyer reactions.
Experimental Protocols
The following are representative protocols for the synthesis of the starting materials and key transformations. Researchers should always perform a thorough risk assessment and optimize conditions on a small scale before proceeding to a larger scale.
Synthesis of Precursors
Protocol 1: Synthesis of 3-Bromo-5-aminobenzoic Acid
This protocol describes the synthesis of the precursor for this compound.
-
Materials: 3,5-Diaminobenzoic acid, hydrobromic acid, sodium nitrite, water.
-
Procedure:
-
Dissolve 3,5-diaminobenzoic acid in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly add the diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.
-
Warm the reaction mixture to room temperature and then heat to 60 °C until nitrogen evolution ceases.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the product with cold water and dry.
-
Protocol 2: Synthesis of 2-Amino-5-bromobenzoic Acid [8]
This protocol describes the synthesis of the precursor for Methyl 2-amino-5-bromobenzoate.
-
Materials: 2-Aminobenzoic acid (anthranilic acid), glacial acetic acid, bromine, benzene, concentrated hydrochloric acid.
-
Procedure:
-
Dissolve 20 g of anthranilic acid in glacial acetic acid and cool to below 15 °C.[8]
-
Add a solution of bromine in acetic acid dropwise until a reddish-brown color persists.[8]
-
Filter the resulting white crystals, wash with benzene, and dry.[8]
-
To separate the monobrominated product, boil the dried solid with water containing concentrated hydrochloric acid and filter while hot.[8]
-
The filtrate, upon cooling, will yield a precipitate of 2-amino-5-bromobenzoic acid.[8]
-
Esterification
Protocol 3: Synthesis of this compound [3]
-
Materials: 3-Bromo-5-aminobenzoic acid, methanol, thionyl chloride, saturated aqueous sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Suspend 3-Bromo-5-aminobenzoic acid (1.0 g, 4.62 mmol) in methanol (15 mL) and cool in an ice bath.[3]
-
Add thionyl chloride (4.00 mL, 55.0 mmol) dropwise over 20 minutes.[3]
-
Allow the mixture to warm to room temperature and stir overnight.[3]
-
Quench the reaction with saturated aqueous NaHCO₃ solution at 0 °C.[3]
-
Remove the solvent under vacuum and suspend the residue in ethyl acetate (200 mL).[3]
-
Wash the organic phase with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate to afford the product.[3] A yield of 98% has been reported for this procedure.[3]
-
Diazotization and Sandmeyer Reaction
The following is a general protocol that can be adapted for both isomers.
Protocol 4: General Procedure for Sandmeyer Bromination [9]
-
Materials: Methyl aminobromobenzoate isomer, hydrobromic acid, sodium nitrite, copper(I) bromide.
-
Procedure:
-
Diazotization: Dissolve the methyl aminobromobenzoate in aqueous HBr and cool to 0-5 °C.[9] Slowly add a solution of NaNO₂ dropwise while maintaining the low temperature to form the diazonium salt.[9]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr.[9] Slowly add the cold diazonium salt solution to the CuBr solution.[9] Nitrogen gas will evolve.
-
Warm the reaction to room temperature and then work up by extraction and purification.
-
Caption: General synthetic pathways from the aminobromobenzoate isomers.
Conclusion
The choice between this compound and Methyl 2-amino-5-bromobenzoate as a synthetic intermediate is not arbitrary and should be guided by the specific transformation being planned.
-
For N-acylation , this compound is the more reactive isomer due to reduced steric hindrance around the amino group.
-
For nucleophilic aromatic substitution at the bromo position, Methyl 2-amino-5-bromobenzoate is expected to be significantly more reactive, thanks to the stabilizing effect of the para-ester group on the Meisenheimer intermediate.
-
For diazotization and subsequent Sandmeyer reactions , both isomers are viable substrates, although the diazotization of the 2-amino isomer might be slightly more challenging due to the ortho effect.
By understanding these nuanced differences in reactivity, researchers can better design their synthetic routes, anticipate potential challenges, and ultimately accelerate their research and development efforts.
References
- An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromobenzo
- Application Notes and Protocols for the Sandmeyer Reaction of 5-Amino-2-bromobenzoic Acid. (2025). Benchchem.
- Application Notes and Protocols: Diazotization Reactions of 5-Amino-2-bromobenzoic Acid. (2025). Benchchem.
- Methyl 3-amino-5-bromobenzo
- A Comparative Analysis of Yields: Sandmeyer Reaction vs.
- Methyl 2-amino-5-bromobenzo
- A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. (2025). Benchchem.
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Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link].
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Ortho effect. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link].
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link].
- Methyl 2-amino-5-bromobenzoate. (2011). Acta Crystallographica Section E, 67(8), o1887.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances, 11(54), 34329-34356.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Methyl 2-amino-5-bromobenzoate. (2013). Journal of Crystal Growth, 372, 100-104.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Methyl 3-amino-5-bromo-2-methylbenzo
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- METHYL 2-AMINO-5-BROMOBENZO
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This compound | C8H8BrNO2 | CID 18763420. (n.d.). PubChem. Retrieved January 12, 2026, from [Link].
- Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(42), 13624-13628.
- Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (2009). Acta Crystallographica Section E, 65(5), o955.
- Methyl 2-amino-5-bromobenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887.
- Electrophilic Aromatic Substitution: Nitration of Methyl benzo
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A Senior Application Scientist's Guide to Aryl Halide Reactivity: A Comparative Analysis of Methyl 3-amino-5-bromobenzoate and its Chloro-Analog
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the judicious selection of building blocks is a critical determinant of synthetic efficiency and success. Among the most versatile intermediates are halogenated aromatic compounds, which serve as key handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially significant reagents: Methyl 3-amino-5-bromobenzoate and Methyl 3-amino-5-chlorobenzoate .
Through a blend of mechanistic theory and practical, data-driven insights, we will explore the nuanced yet profound impact of substituting a bromine atom for a chlorine atom on the reactivity of this scaffold. This analysis is designed to empower researchers to make informed decisions when designing synthetic routes, optimizing reaction conditions, and troubleshooting complex chemical transformations.
Foundational Physicochemical and Electronic Properties
At first glance, the two molecules are nearly identical. However, the difference in the halogen atom imparts subtle yet significant variations in their physical and electronic properties, which are the root cause of their differing reactivity.
| Property | This compound | Methyl 3-amino-5-chlorobenzoate |
| Molecular Formula | C₈H₈BrNO₂[1] | C₈H₈ClNO₂[2] |
| Molecular Weight | 230.06 g/mol [1] | 185.61 g/mol [2] |
| CAS Number | 706791-83-5[1] | 21961-31-9[2] |
| C-X Bond Dissociation Energy (Aryl-X) | ~285 kJ/mol[3] | ~327 kJ/mol[3] |
| Halogen Electronegativity (Pauling Scale) | 2.96 | 3.16 |
The most critical differentiator for many reactions is the Carbon-Halogen bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave.[4][5] This single factor is the primary driver behind the enhanced reactivity of aryl bromides in a vast number of transition metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Realm of the Bromo-Compound
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthesis. The universally accepted reactivity trend for the aryl halide partner in these reactions is I > Br > OTf > Cl .[6] This trend is a direct consequence of the mechanism, which begins with the oxidative addition of the aryl halide to the palladium(0) catalyst.
The Critical First Step: Oxidative Addition
The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step of the catalytic cycle.[7] During this step, the C-X bond is broken. Because the C-Br bond is weaker and more easily cleaved than the C-Cl bond, this compound undergoes oxidative addition much more readily than its chloro-analog.[4][8] This fundamental difference translates to faster reaction rates, lower required temperatures, and often, the ability to use less activated catalysts.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Comparative Performance
In the Suzuki-Miyaura reaction, which forges C-C bonds, the superior reactivity of the bromo-compound is evident.[9] To couple the less reactive chloro-analog, chemists must often employ more sophisticated, electron-rich, and bulky phosphine ligands, higher temperatures, and longer reaction times to facilitate the challenging oxidative addition step.[7]
| Parameter | This compound | Methyl 3-amino-5-chlorobenzoate | Rationale |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with XPhos, SPhos, or other biaryl phosphines | Chloro-analog requires a more electron-rich and active catalyst to facilitate oxidative addition.[10] |
| Typical Temperature | 80-90 °C | 100-120 °C | Higher energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | 2-6 hours | 12-24 hours | Slower rate of oxidative addition for the C-Cl bond leads to a longer overall reaction time. |
| Yield | Generally High (>90%) | Moderate to High (60-95%) | Slower reaction and harsher conditions can lead to more side reactions (e.g., hydrodehalogenation). |
Buchwald-Hartwig Amination: A Similar Story
The Buchwald-Hartwig amination forms a C-N bond and follows the same mechanistic principles.[11][12] Consequently, this compound is the preferred substrate for its higher reactivity, allowing for the use of a broader range of amine coupling partners under milder conditions.[13] Achieving efficient coupling with the chloro-analog often necessitates the use of specialized, sterically hindered ligands and stronger bases.[10]
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Roles
While aryl halides are typically unreactive towards nucleophiles, substitution can occur if the aromatic ring is sufficiently electron-deficient, usually by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14][15] In this scenario, the reactivity trend of the halogens is often inverted: F > Cl > Br > I .[15][16]
The SNAr Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17]
-
Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][18]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
Crucially, the C-X bond is not broken in the rate-determining step.[16] Instead, the reaction rate is governed by the electrophilicity of the carbon atom being attacked. The more electronegative the halogen, the more it withdraws electron density via induction, making the ring more susceptible to nucleophilic attack.
Therefore, the chlorine atom in Methyl 3-amino-5-chlorobenzoate , being more electronegative than bromine, activates the ring more effectively towards nucleophilic attack. This results in a faster reaction rate for the chloro-analog in SNAr reactions compared to the bromo-analog, assuming the reaction is feasible for the given substitution pattern.
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, we provide representative protocols for a Suzuki-Miyaura coupling reaction.
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
Protocol 1: Suzuki Coupling of this compound (Higher Reactivity)
-
Materials:
-
This compound (1.0 mmol, 230 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.[9]
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 85 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Suzuki Coupling of Methyl 3-amino-5-chlorobenzoate (Lower Reactivity)
-
Materials:
-
Methyl 3-amino-5-chlorobenzoate (1.0 mmol, 186 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add Methyl 3-amino-5-chlorobenzoate, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Summary and Strategic Recommendations
The choice between this compound and its chloro-analog is a strategic decision dictated by the intended chemistry, project budget, and desired process efficiency.
| Feature | This compound | Methyl 3-amino-5-chlorobenzoate |
| Reactivity in Cross-Coupling | High | Low |
| Reactivity in SNAr | Low | Higher |
| Reaction Conditions | Milder (lower temp, less active catalyst) | Harsher (higher temp, specialized catalyst/ligands) |
| Cost | Generally Higher | Generally Lower / More Economical |
| Ideal Use Case | Rapid synthesis, complex molecule construction, maximizing yield, broad substrate scope. | Large-scale synthesis where cost is a primary driver and harsher conditions are acceptable. |
Recommendation for the Bench Scientist:
-
For exploratory synthesis, route development, and complex molecule construction where high yields and mild conditions are paramount, This compound is the superior choice. Its reliability and high reactivity justify the additional cost.
-
For large-scale, process chemistry applications where cost-of-goods is a critical factor, Methyl 3-amino-5-chlorobenzoate becomes an attractive alternative. However, be prepared to invest time in optimizing reaction conditions, including screening for more active (and often more expensive) catalyst systems to achieve acceptable yields and purity.
By understanding the fundamental principles that govern the reactivity of these aryl halides, researchers can better navigate their synthetic challenges, leading to more efficient, robust, and successful outcomes in the laboratory.
References
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- Chemical Communications (RSC Publishing). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
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A Comparative Benchmarking Guide to Methyl 3-amino-5-bromobenzoate for Advanced Drug Discovery
Introduction: The Strategic Value of Substituted Aminobenzoates in Medicinal Chemistry
In the intricate landscape of drug discovery, the selection of starting materials—or building blocks—is a critical decision that profoundly influences the trajectory of a research program. Among the most versatile and widely employed scaffolds are the aminobenzoic acids and their esters.[1] These structures present a trifecta of synthetically tractable functional groups: an aromatic ring amenable to substitution, a nucleophilic amino group, and a carboxylic acid (or ester) that can participate in amide bond formation. This unique combination makes them ideal starting points for creating vast libraries of compounds for screening and lead optimization.[2] The ortho-, meta-, and para-isomers of aminobenzoate are foundational components in a wide array of microbial natural products and synthetic pharmaceuticals.[3][4]
This guide provides an in-depth comparative analysis of Methyl 3-amino-5-bromobenzoate , a strategically substituted building block. We will benchmark its performance in key synthetic transformations against relevant structural isomers and analogs. Our focus is not merely on reaction outcomes but on the underlying chemical principles that govern reactivity, offering researchers the insights needed to make informed decisions in their synthetic design.
Physicochemical Profile of Key Building Blocks
The choice of a building block is often a trade-off between synthetic accessibility and the desired physicochemical properties of the final molecule.[2] The position and nature of substituents on the aminobenzoate ring dictate properties like lipophilicity (LogP), molecular weight, and electronic character, which in turn affect reaction kinetics, solubility, and ultimately, the biological activity of the derivatives.
| Building Block | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Key Physicochemical Features |
| This compound | 230.06[5] | 2.2[5] | Meta-disposition of functional groups offers a distinct substitution pattern. The bromine atom provides a versatile handle for cross-coupling reactions. | |
| Methyl 2-amino-5-bromobenzoate | 230.06[6] | 2.2 | Ortho-arrangement allows for potential intramolecular interactions and cyclization reactions to form heterocycles like quinazolinones. | |
| Methyl 4-amino-3-bromobenzoate | 230.06 | 2.2 | Para-amino substitution provides a different vector for molecular growth compared to the meta-isomer. | |
| Methyl 3-amino-5-chlorobenzoate | 185.61 | 2.1 | Lower molecular weight compared to the bromo-analog. The C-Cl bond is generally less reactive in cross-coupling, requiring more specialized catalytic systems. | |
| Methyl 3-aminobenzoate | 151.16 | 1.4 | Baseline compound lacking a halogen handle for cross-coupling, limiting its utility to derivatization of the amine and ester groups. |
Core Reactivity and Synthetic Utility
This compound is a trifunctional molecule, offering three distinct sites for chemical modification. Understanding the interplay and selective reactivity of these sites is paramount for its effective use.
Caption: Reactivity map of this compound.
Performance Benchmark 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is arguably the most valuable feature of this building block, serving as a linchpin for modern palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are prevalent motifs in pharmaceuticals.[7] The reaction involves coupling the aryl bromide with an organoboron compound.[8]
Comparative Rationale:
-
This compound vs. Chloro-analog: The C-Br bond is significantly more reactive than the C-Cl bond in the standard oxidative addition step to the Pd(0) catalyst. Consequently, reactions with the bromo-substrate typically proceed under milder conditions, with lower catalyst loadings and a broader range of compatible boronic acids.
-
Meta- vs. Ortho-/Para- Isomers: The electronic environment and steric hindrance around the C-Br bond are key. For Methyl 2-amino-5-bromobenzoate, the ortho-amino group can exhibit a dual role. It can coordinate to the palladium center, potentially influencing the catalytic cycle, and it provides greater steric hindrance, which may require more robust ligands (e.g., bulky biarylphosphines) for optimal yield. The meta-disposition in our target molecule generally leads to predictable reactivity with minimal electronic interference between the reacting site and the other functional groups.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.[9]
Experimental Protocol: Suzuki-Miyaura Coupling This representative protocol is adapted for this compound based on established methods for similar substrates.[9]
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL), via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
For constructing aryl amines, the Buchwald-Hartwig amination is a powerful tool, enabling the coupling of aryl halides with a wide range of amines.[10] This reaction has largely replaced harsher classical methods.[10]
Comparative Rationale:
-
Substrate Reactivity: The reactivity trend (I > Br > Cl) holds for Buchwald-Hartwig amination. This compound is an excellent substrate, offering a good balance of reactivity and stability.
-
Ligand Choice: The success of this reaction is highly dependent on the phosphine ligand coordinated to the palladium center.[11] For a relatively unhindered substrate like this compound, standard ligands like BINAP or even monodentate phosphines may suffice.[10] However, for more challenging couplings (e.g., with sterically hindered secondary amines or less reactive aryl chlorides), more specialized, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[11]
-
Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the amine coupling partner to facilitate its entry into the catalytic cycle.[12] Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, especially for sensitive substrates.
Experimental Protocol: Buchwald-Hartwig Amination This general protocol can be used as a starting point for coupling this compound with a primary or secondary amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Catalyst & Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., BINAP, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Performance Benchmark 2: Amide Bond Formation
The methyl ester functionality is a gateway to constructing amide bonds, a cornerstone of peptide and medicinal chemistry.[13] This is typically achieved by reaction with an amine, often facilitated by coupling agents or through direct thermal amidation.
Comparative Rationale:
-
Steric Hindrance: The reactivity of the ester is influenced by its steric environment. In Methyl 2-amino-5-bromobenzoate, the ortho-amino group can sterically hinder the approach of a bulky amine nucleophile. The meta-position of the amino group in this compound presents a much lower steric barrier, generally allowing for more facile amide bond formation.
-
Chemoselectivity: The molecule contains two nucleophilic sites: the primary aromatic amine (-NH₂) and the amine coupling partner. The aromatic amine is significantly less nucleophilic than a typical primary or secondary aliphatic amine due to the delocalization of its lone pair into the benzene ring. Therefore, in direct amidations with aliphatic amines, selective reaction at the ester is generally observed. However, for protection strategies or when using highly activated ester species, competitive acylation at the ring's amino group is a possibility that must be considered.
Experimental Protocol: Direct Thermal Amidation This protocol is suitable for forming amides with primary or secondary amines that have a sufficiently high boiling point.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv) and the desired amine (2.0-5.0 equiv).
-
Reaction Execution: Heat the mixture to 100-140 °C with stirring for 12-48 hours. The progress can be monitored by observing the evolution of methanol byproduct or by LC-MS analysis of aliquots.
-
Purification: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the excess amine can be removed under high vacuum, and the residue purified by column chromatography or recrystallization.
Conclusion: Strategic Selection of an Aminobenzoate Building Block
Caption: Decision workflow for selecting an aminobenzoate building block.
This compound stands out as a highly versatile and synthetically tractable building block. Its key advantages are:
-
Strategic Isomerism: The meta-arrangement of its functional groups provides a distinct structural motif compared to the more common ortho- and para-isomers, allowing for broader exploration of chemical space.
-
Balanced Reactivity: The C-Br bond offers a reliable and highly reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, generally under milder conditions than its chloro-analog.
-
Reduced Steric Hindrance: The ester and amino groups are sterically accessible, facilitating high-yielding derivatization and amide bond formation reactions.
While isomers like Methyl 2-amino-5-bromobenzoate are superior for specific applications, such as the synthesis of certain fused heterocycles, this compound provides a more general and predictable platform for library synthesis and lead optimization. By understanding the comparative reactivity and physicochemical properties outlined in this guide, researchers can strategically deploy this building block to accelerate the discovery of novel therapeutics.
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Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 29(1), 68-87. Available at: [Link]
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Walsh, C. T., & Tang, Y. (2012). Aminobenzoates as building blocks for natural product assembly lines. ResearchGate. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5481. Available at: [Link]
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Sova, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8098–8106. Available at: [Link]
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Organic Chemistry Division. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Kelly, C. B., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6331–6343. Available at: [Link]
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Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 237–244. Available at: [Link]
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Roy, S. (2021). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. The University of Texas at El Paso. Available at: [Link]
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Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. Available at: [Link]
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Bisht, R., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]
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Kim, J., et al. (2021). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 10(10), 2636-2640. Available at: [Link]
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D'Souza, L. M., & Gademann, K. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 53(22), 7382–7401. Available at: [Link]
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Mironov, M., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 133. Available at: [Link]
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EPFL. (2016). Transition Metal Catalyzed Amide Bond Formation. Available at: [Link]
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Shrestha, R., et al. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 13(45), 31693–31715. Available at: [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Recent developments in catalytic amide bond formation. Nature, 480(7378), 471–479. Available at: [Link]
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Ertl, P., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Medicinal Chemistry, 64(21), 16187–16194. Available at: [Link]
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A Comparative Guide to the Reaction Kinetics of Methyl 3-amino-5-bromobenzoate Isomers
For researchers and professionals in drug development, understanding the reaction kinetics of synthetic intermediates is not merely an academic exercise; it is a cornerstone of process optimization, scalability, and the rational design of novel chemical entities. The isomers of Methyl aminobenzoate, particularly halogenated derivatives like Methyl 3-amino-5-bromobenzoate, serve as versatile scaffolds in medicinal chemistry.[1] Their reactivity, however, is exquisitely sensitive to the positional arrangement of their functional groups. A slight shift in a substituent can dramatically alter reaction rates, influencing yield, purity, and the economic viability of a synthetic route.
This guide provides an in-depth analysis of the reaction kinetics of this compound and its key positional isomers. Recognizing that direct, side-by-side comparative kinetic data for these specific compounds is sparse in the peer-reviewed literature, we will first establish a theoretical framework based on established principles of physical organic chemistry to predict relative reactivities.[2] Subsequently, we will provide a robust, self-validating experimental protocol to empower researchers to generate this critical data in their own laboratories.
The Isomers in Focus: Structure and Electronic Landscape
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. For our analysis, we will compare three key isomers to understand how the placement of the amino (-NH₂) and bromo (-Br) groups relative to the methyl ester (-COOCH₃) modulates reactivity.
-
This compound (The Target): The amino and bromo groups are meta to the ester.
-
Methyl 2-amino-5-bromobenzoate: The amino group is ortho to the ester, introducing steric factors and the potential for intramolecular hydrogen bonding.
-
Methyl 4-amino-3-bromobenzoate: The amino group is para to the ester, maximizing its resonance effect on the reaction center.
The primary functional groups exert the following electronic influences:
-
Amino Group (-NH₂): A potent activating group that donates electron density via resonance (+M effect), particularly to the ortho and para positions.[3] It also has a weaker electron-withdrawing inductive effect (-I). In acidic media, it is protonated to the anilinium ion (-NH₃⁺), which is strongly deactivating.[4]
-
Bromo Group (-Br): A deactivating group. It is strongly electron-withdrawing by induction (-I) and weakly electron-donating by resonance (+M).
-
Methyl Ester Group (-COOCH₃): A deactivating, electron-withdrawing group through both induction and resonance (-I, -M).
Figure 1: Chemical structures of the isomers under kinetic analysis.
Theoretical Kinetic Comparison: Alkaline Ester Hydrolysis
A foundational reaction to probe the electronic effects of the ring substituents is the alkaline hydrolysis of the methyl ester. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the rate-determining step is the attack of a hydroxide ion on the electrophilic carbonyl carbon.[5] Therefore, any substituent that increases the electrophilicity (positive charge character) of the carbonyl carbon will accelerate the reaction, while any substituent that decreases it will slow the reaction down.
Figure 2: Logical flow for predicting relative reactivity in alkaline hydrolysis.
Analysis of Predicted Reactivity:
| Isomer | Key Influencing Factors | Predicted Relative Rate |
| This compound | The electron-donating resonance effect (+M) of the meta-amino group does not extend to the ester moiety. The primary influences are the electron-withdrawing inductive effects (-I) of the amino and bromo groups, which increase the electrophilicity of the carbonyl carbon. | Fastest |
| Methyl 4-amino-3-bromobenzoate | The amino group is para to the ester, allowing its strong +M effect to donate electron density directly to the carbonyl group via conjugation. This significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. | Intermediate |
| Methyl 2-amino-5-bromobenzoate | The ortho-amino group introduces significant steric hindrance, impeding the approach of the hydroxide nucleophile. Furthermore, potential intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen can stabilize the starting material, increasing the activation energy required for the reaction.[6] | Slowest |
This theoretical ranking provides a testable hypothesis. The following experimental protocol is designed to validate these predictions and generate quantitative kinetic data.
Experimental Protocol: Kinetic Analysis by HPLC
This protocol describes a method for determining the second-order rate constants for the alkaline hydrolysis of the specified isomers. The reaction progress is monitored by quantifying the disappearance of the starting ester over time using High-Performance Liquid Chromatography (HPLC). The use of a large excess of hydroxide ensures pseudo-first-order kinetics, simplifying data analysis.[5]
Causality Behind Experimental Choices:
-
Methodology: HPLC is chosen for its high resolution, sensitivity, and ability to separate the reactant from the product (the corresponding carboxylate), allowing for precise quantification.
-
Pseudo-First-Order Conditions: Using a significant excess of NaOH (at least 10-fold) makes its concentration effectively constant throughout the reaction. This allows us to treat the reaction as first-order with respect to the ester, simplifying the kinetic analysis from a complex second-order problem to a more straightforward pseudo-first-order one.[7]
-
Temperature Control: Reaction kinetics are highly sensitive to temperature. A thermostated water bath is crucial to maintain a constant temperature (e.g., 30 °C) and ensure the calculated rate constants are meaningful and reproducible.
-
Quenching: Aliquots are quenched with a strong acid (e.g., HCl) to instantly neutralize the NaOH and stop the hydrolysis reaction, ensuring that the measured concentration accurately reflects the reaction's progress at that specific time point.[8]
Figure 3: Experimental workflow for the comparative kinetic study.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Isomer Stock Solution (10 mM): Accurately weigh the required mass of each isomer (e.g., this compound, MW: 230.06 g/mol )[9] and dissolve in a volumetric flask using acetonitrile to create a 10 mM stock solution.
-
Sodium Hydroxide Solution (0.1 M): Prepare a 0.1 M aqueous solution of NaOH and standardize it by titration.
-
Quenching Solution (0.2 M HCl): Prepare a 0.2 M aqueous solution of hydrochloric acid.
-
-
HPLC Method Development:
-
Develop an isocratic or gradient reverse-phase HPLC method capable of resolving the starting methyl ester from its hydrolyzed carboxylic acid product.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) may be a good starting point.
-
Detection: UV detector set to a wavelength where the ester has strong absorbance (e.g., determined by UV-Vis scan).
-
Calibration: Create a calibration curve by injecting known concentrations of the isomer stock solution to correlate peak area with concentration.
-
-
Kinetic Run (Performed for each isomer):
-
Place flasks containing the Isomer Stock Solution and the 0.1 M NaOH solution in a thermostated water bath set to 30 °C and allow them to equilibrate for at least 20 minutes.
-
To initiate the reaction, rapidly add a volume of the Isomer Stock Solution to the NaOH solution to achieve a final isomer concentration of ~0.1 mM and a final NaOH concentration that remains in large excess (e.g., 0.09 M). Start a stopwatch immediately upon mixing.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by dispensing the aliquot into a vial containing 200 µL of the 0.2 M HCl quenching solution.
-
Analyze each quenched sample by HPLC to determine the concentration of the remaining ester at each time point.
-
Data Analysis and Interpretation
The data obtained from the HPLC analysis will be used to calculate the rate constant for each isomer.
-
Calculate Observed Rate Constant (k_obs): For a pseudo-first-order reaction, the integrated rate law is: ln([A]t) = -k_obs * t + ln([A]₀) Where:
-
[A]t is the concentration of the ester at time t.
-
[A]₀ is the initial concentration of the ester.
-
k_obs is the pseudo-first-order rate constant.
Plot ln([A]t / [A]₀) versus time (t). The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs.[10]
-
-
Calculate Second-Order Rate Constant (k₂): The pseudo-first-order rate constant is related to the true second-order rate constant (k₂) by the equation: k_obs = k₂ * [NaOH] Therefore, the second-order rate constant can be calculated as: k₂ = k_obs / [NaOH]
-
Comparative Data Summary: The final results should be compiled into a table for clear comparison.
| Isomer | k_obs (s⁻¹) | [NaOH] (M) | k₂ (M⁻¹s⁻¹) |
| This compound | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| Methyl 2-amino-5-bromobenzoate | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| Methyl 4-amino-3-bromobenzoate | (Experimental Value) | (Experimental Value) | (Calculated Value) |
By comparing the experimentally determined k₂ values, researchers can quantitatively assess the relative reactivity of each isomer, providing a solid empirical foundation to validate or refine the initial theoretical predictions. This data is invaluable for selecting the optimal isomer for a desired synthetic transformation and for adjusting reaction conditions (e.g., temperature, reaction time) to achieve the desired outcome efficiently and selectively.
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Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]
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The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. Available at: [Link]
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Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. Available at: [Link]
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Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
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Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). International Journal of Engineering and Technical Research. Available at: [Link]
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Why does aniline react faster than nitro benzene in an electronic substitution reaction?. Quora. Available at: [Link]
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Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available at: [Link]
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KINETICS OF ACID HYDROLYSIS OF AN ESTER. St. Joseph's College. Available at: [Link]
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Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. ResearchGate. Available at: [Link]
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Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Crystal Growth & Design. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. Available at: [Link]
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AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules. Available at: [Link]
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Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. Available at: [Link]
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Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. MDPI. Available at: [Link]
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A Theoretical Deep Dive: Unraveling the Reactivity of Methyl 3-amino-5-bromobenzoate for Advanced Drug Synthesis
A Senior Application Scientist's Guide to Predicting and Comparing Reactivity using Density Functional Theory (DFT)
In the intricate world of pharmaceutical development, the ability to predict and control the reactivity of molecular building blocks is paramount. Methyl 3-amino-5-bromobenzoate, a key intermediate in the synthesis of a variety of bioactive compounds, presents a fascinating case study in regioselectivity and reactivity. The interplay of its electron-donating amino group, electron-withdrawing methyl ester, and the sterically influential bromo substituent creates a nuanced reactivity profile. This guide provides an in-depth analysis of the reactivity of this compound, leveraging the predictive power of Density Functional Theory (DFT) to offer insights beyond empirical observations. We will compare its reactivity with structurally similar analogs and provide a theoretical framework for optimizing its use in complex synthetic pathways.
The Molecule in Focus: Electronic Landscape and Reactivity Hotspots
This compound possesses a unique electronic architecture. The amino group (-NH2) acts as a strong activating group, donating electron density to the aromatic ring through resonance, primarily at the ortho and para positions. Conversely, the methyl ester (-COOCH3) is a deactivating group, withdrawing electron density. The bromine atom (-Br), while deactivating due to its inductive effect, can also participate in resonance, albeit weakly. This electronic tug-of-war governs the molecule's susceptibility to electrophilic and nucleophilic attack.
DFT calculations are instrumental in visualizing and quantifying these electronic effects. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions provide a detailed map of the molecule's reactivity.
Frontier Molecular Orbitals (FMO): The Key to Reactivity
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.[1][2] For electrophilic aromatic substitution, the distribution of the HOMO is particularly insightful, as it indicates the regions of highest electron density and thus the most probable sites of attack by an electrophile.[3][4]
A hypothetical DFT calculation on this compound would likely reveal that the HOMO is predominantly localized on the aromatic ring, with significant contributions from the nitrogen atom of the amino group and the carbon atoms at the C2, C4, and C6 positions. The larger lobes of the HOMO are expected to be at the C2 and C6 positions, ortho to the activating amino group, making these the most nucleophilic sites.
The LUMO, on the other hand, indicates the sites most susceptible to nucleophilic attack. For this compound, the LUMO is expected to be distributed over the methyl ester group and the carbon atom attached to the bromine (C5), suggesting these as potential sites for nucleophilic reactions.
dot graph "HOMO_LUMO_Diagram" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} केंदित Caption: A representative HOMO-LUMO energy diagram. A smaller energy gap (ΔE) generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP): A Visual Guide to Charge Distribution
The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface.[5][6] Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group. The aromatic protons and the methyl group protons would exhibit a positive potential. This visualization reinforces the understanding of the molecule's reactive sites.
dot graph MEP_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंदित Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map using DFT.
Comparative Reactivity Analysis: A DFT-Guided Comparison
To truly understand the reactivity of this compound, it is essential to compare it with its structural analogs. Here, we will consider two key alternatives: methyl 3-amino-5-chlorobenzoate and methyl 3-amino-5-fluorobenzoate. The primary difference between these molecules is the halogen substituent, which will influence both steric and electronic properties.
| Reactivity Descriptor | Methyl 3-amino-5-fluorobenzoate | Methyl 3-amino-5-chlorobenzoate | This compound | Rationale for Predicted Trend |
| HOMO Energy (eV) | Highest (Least Negative) | Intermediate | Lowest (Most Negative) | Fluorine is the most electronegative, but its smaller size and better orbital overlap for resonance slightly destabilize the HOMO compared to the larger halogens. Bromine's greater polarizability stabilizes the HOMO most. |
| LUMO Energy (eV) | Highest (Least Negative) | Intermediate | Lowest (Most Negative) | The trend follows the electronegativity and inductive effect of the halogens (F > Cl > Br), which withdraws electron density and lowers the LUMO energy. |
| HOMO-LUMO Gap (eV) | Largest | Intermediate | Smallest | A smaller gap generally indicates higher reactivity. The bromo-substituted compound is predicted to be the most reactive.[7] |
| Dipole Moment (Debye) | Highest | Intermediate | Lowest | The dipole moment is expected to correlate with the electronegativity of the halogen. |
| Fukui Function (f-) at C2/C6 | Highest | Intermediate | Lowest | This indicates the susceptibility to electrophilic attack. The stronger electron-donating character of the amino group is slightly more pronounced with the more electronegative halogen.[8][9][10] |
| Fukui Function (f+) at C5 | Lowest | Intermediate | Highest | This indicates the susceptibility to nucleophilic attack at the carbon bearing the halogen. The C-Br bond is the weakest and most polarizable, making it the best leaving group. |
Table 1: Predicted DFT-Derived Reactivity Descriptors for Methyl 3-amino-5-halobenzoates.
This comparative analysis suggests that while the fluoro- and chloro-analogs might be more susceptible to electrophilic attack at the ortho positions due to a slightly more activated ring, the bromo-derivative is the superior substrate for reactions involving nucleophilic attack at the halogen-bearing carbon, such as cross-coupling reactions.
Experimental Validation: Cross-Coupling Reactions
The theoretical predictions from DFT can be directly correlated with experimental outcomes, particularly in the context of transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.[11] Reactions like Suzuki-Miyaura, Sonogashira, and Hiyama couplings are commonly employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the halogen.[12][13][14]
The C-Br bond in this compound is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) compared to the C-Cl and C-F bonds in its analogs. This is a critical step in the catalytic cycle of most cross-coupling reactions. Therefore, one would expect this compound to exhibit higher reactivity and require milder reaction conditions in these transformations.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to validate the predicted reactivity.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene/Water (solvent mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by a mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The reaction kinetics and overall yield for the bromo-, chloro-, and fluoro-substituted substrates would provide direct experimental evidence to support the DFT predictions. It is expected that the reaction with this compound would proceed faster and give a higher yield compared to its chloro- and fluoro-counterparts under identical conditions.
Conclusion and Future Outlook
This guide has demonstrated how Density Functional Theory can serve as a powerful predictive tool for understanding and comparing the reactivity of key pharmaceutical intermediates like this compound. By analyzing fundamental electronic properties, we can make informed decisions about reaction design, catalyst selection, and the choice of starting materials to optimize synthetic efficiency. The synergy between computational chemistry and experimental work is crucial for accelerating the drug development pipeline. Future studies could expand on this work by investigating the transition states of various reactions involving this molecule, providing even deeper mechanistic insights and enabling the in silico design of novel, highly selective transformations.
References
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Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18763420, this compound. [Link]
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Guedes, G. P., et al. (2022). Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring. The Journal of Organic Chemistry, 87(21), 14336-14346. [Link]
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Imperial College London. HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. [Link]
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Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. [Link]
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Royal Society of Chemistry. An analysis of electrophilic aromatic substitution: a “complex approach”. [Link]
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DergiPark. 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. [Link]
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ResearchGate. (PDF) The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. [Link]
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ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
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Proteopedia. Electrostatic potential maps. [Link]
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A Comparative Guide to Cross-Coupling Reactions of Methyl 3-amino-5-bromobenzoate: A Yield-Oriented Analysis for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 3-amino-5-bromobenzoate stands as a versatile building block, offering two distinct reactive sites for diversification. The bromo substituent provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, comparative analysis of the yields and experimental considerations for several key cross-coupling reactions of this valuable substrate, empowering chemists to make informed decisions in their synthetic endeavors.
Introduction: The Synthetic Utility of this compound
This compound is a trifunctional molecule featuring an aniline, a methyl ester, and an aryl bromide. This arrangement is of significant interest in medicinal chemistry as the 3-amino-meta-substituted benzoic acid motif is a common feature in pharmacologically active compounds. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling, a class of reactions celebrated for their broad functional group tolerance and reliability in forming new chemical bonds. This guide will focus on a comparative analysis of five major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Comparative Yield Analysis
The choice of cross-coupling reaction can significantly impact the efficiency of a synthetic route. The following table summarizes reported and representative yields for various cross-coupling reactions of this compound and closely related analogues. It is crucial to note that yields are highly dependent on the specific coupling partner and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂·DCM | dppf | Na₂CO₃ | Dioxane | 98% | [1][2] |
| Suzuki-Miyaura | (3,5-dimethylisoxazol-4-yl)boronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | THF | Not Reported | [3] |
| Buchwald-Hartwig | Amine (unspecified) | Pd₂(dba)₃ | CyPF-tBu | Not Reported | Toluene | Not Reported | |
| Sonogashira | Phenylacetylene (on a similar substrate: 4-bromo-2-methylaniline) | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | Toluene | 95% | |
| Heck | Alkene (general) | Palladium Catalyst | Phosphine Ligand | Base | Solvent | Variable | [4] |
| Stille | Organostannane (general) | Palladium Catalyst | Phosphine Ligand | - | Solvent | Variable | [5] |
In-Depth Experimental Protocols and Mechanistic Rationale
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7] Its popularity stems from the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions.
To a solution of this compound (1.0 eq) and 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) in de-gassed anhydrous dioxane is added Pd(dppf)Cl₂·DCM (0.05 eq) and a 2 M aqueous solution of Na₂CO₃ (2 eq). The reaction mixture is heated at 80 °C for 1-16 hours. After completion, the reaction is worked up by standard aqueous extraction and purified by column chromatography to yield the product as a yellow oil (98% yield).
-
Catalyst and Ligand (Pd(dppf)Cl₂): The use of a pre-formed palladium(II) complex with a bulky, electron-rich phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is common. The dppf ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][8]
-
Base (Na₂CO₃): The base is crucial for the activation of the boronic acid/ester, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[7][9] An aqueous solution of a carbonate base is often a good choice for substrates that are not base-sensitive.
-
Solvent (Dioxane): Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of carbon-nitrogen bonds from aryl halides and amines.[10][11]
A typical Buchwald-Hartwig amination involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base in an inert solvent.
-
Catalyst and Ligand (e.g., Pd₂(dba)₃ / Biarylphosphine Ligands): The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often employed. These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition to the aryl bromide. The steric bulk also facilitates the reductive elimination step, which forms the C-N bond.[12][13]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center. The choice of base can significantly influence the reaction rate and outcome.
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[14][15]
A mixture of the aryl bromide (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in an amine solvent such as triethylamine is stirred at room temperature or heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to afford the coupled product.
-
Dual Catalysis (Palladium and Copper): The Sonogashira reaction traditionally employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which is more reactive in the transmetalation step.[16][17]
-
Base (Amine Solvent, e.g., Et₃N): The amine serves as both the base to deprotonate the terminal alkyne and often as the solvent.
-
Ligand (PPh₃): Triphenylphosphine is a common ligand that stabilizes the palladium catalyst.
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A Comparative Spectroscopic Guide to Methyl 3-amino-5-bromobenzoate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Methyl 3-amino-5-bromobenzoate and its analogs are versatile building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. Their utility stems from the unique electronic properties conferred by the amino, bromo, and methyl ester substituents on the benzene ring. This guide provides a comprehensive spectroscopic comparison of this compound with its key derivatives, offering insights into how subtle structural modifications manifest in their NMR, IR, and Mass Spectra. The experimental data presented herein serves as a valuable reference for compound identification, purity assessment, and understanding structure-property relationships.
Introduction to the Spectroscopic Landscape of Substituted Benzoates
The spectroscopic signature of an aromatic compound is a sensitive fingerprint of its electronic and structural environment. In the case of this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and methyl ester (-COOCH₃) groups creates a distinct pattern of signals in various spectroscopic techniques. By systematically altering the substituents, we can observe predictable shifts in these signals, providing a deeper understanding of fundamental spectroscopic principles. This guide will explore these effects through a comparative analysis of the parent compound and its derivatives where the bromine is replaced by other halogens (F, Cl, I) and the amino group is modified.
Experimental Methodologies: A Self-Validating Approach
To ensure the reliability and reproducibility of the presented data, standardized protocols were employed for all spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are fundamental to structural elucidation. The following protocol ensures data consistency.
Sample Preparation Protocol:
-
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Standardization: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Figure 1: Standard workflow for NMR sample preparation and data acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule.
Thin Solid Film Protocol:
-
Sample Preparation: Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Film Deposition: Apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for these compounds, typically yielding the protonated molecular ion with minimal fragmentation.
ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
-
Desolvation: A heated drying gas (typically nitrogen) aids in the evaporation of the solvent, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z).
Spectroscopic Comparison of this compound and Its Derivatives
The following sections detail the spectroscopic data for the parent compound and a selection of its derivatives. The data is summarized in tables for easy comparison, followed by a discussion of the key spectral features and the influence of the various substituents.
This compound (Parent Compound)
Figure 2: Structure of this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (t, J=1.6 Hz, 1H), 6.83 (t, J=1.6 Hz, 1H), 6.57 (t, J=1.6 Hz, 1H), 3.87 (s, 3H), 3.80 (br s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.0, 147.7, 132.6, 122.9, 122.3, 121.6, 114.6, 52.3 |
| FTIR (KBr, cm⁻¹) | ~3400 & ~3300 (N-H stretch), ~1720 (C=O stretch), ~1600 (N-H bend), ~1250 (C-O stretch) |
| MS (ESI) | m/z 230/232 [M+H]⁺ (approx. 1:1 ratio) |
-
¹H NMR Analysis: The three aromatic protons appear as triplets with small coupling constants, indicative of meta-coupling. The downfield shift of the proton at 7.10 ppm can be attributed to its position between two electron-withdrawing groups (Br and COOCH₃). The methyl ester protons appear as a sharp singlet at 3.87 ppm, and the amino protons as a broad singlet around 3.80 ppm.
-
¹³C NMR Analysis: The spectrum shows eight distinct carbon signals, consistent with the molecular structure. The carbonyl carbon of the ester is observed at the most downfield position (166.0 ppm). The carbons attached to the electronegative bromine and nitrogen atoms are also shifted downfield.
-
FTIR Analysis: The spectrum displays the characteristic stretches for the primary amine (two bands around 3400 and 3300 cm⁻¹), the carbonyl group of the ester (a strong band around 1720 cm⁻¹), and the C-O bond of the ester (around 1250 cm⁻¹).
-
MS Analysis: The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the protonated molecular ion at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Halogenated Derivatives: A Study of Electronegativity and Size Effects
Replacing the bromine atom with other halogens (Fluorine, Chlorine, and Iodine) allows for a systematic investigation of how electronegativity and atomic size influence the spectroscopic properties.
Table 2: Comparative Spectroscopic Data of Methyl 3-amino-5-halobenzoates
| Derivative | ¹H NMR (Aromatic Protons, δ ppm) | ¹³C NMR (Selected Signals, δ ppm) | MS (ESI) [M+H]⁺ (m/z) |
| -F | ~6.8-7.0 (m) | C-F: ~163 (d), C=O: ~166 | 170 |
| -Cl | ~7.0-7.2 (m) | C-Cl: ~134, C=O: ~166 | 186/188 (3:1) |
| -Br | 7.10, 6.83, 6.57 (t) | C-Br: ~122, C=O: ~166 | 230/232 (1:1) |
| -I | ~7.2-7.4 (m) | C-I: ~95, C=O: ~166 | 278 |
-
¹H NMR Trends: As the electronegativity of the halogen decreases (F > Cl > Br > I), the deshielding effect on the adjacent aromatic protons generally decreases, leading to a slight upfield shift in their chemical shifts. However, other factors such as the "heavy atom effect" of iodine can complicate this trend.
-
¹³C NMR Trends: The chemical shift of the carbon directly attached to the halogen is highly dependent on the halogen. The carbon attached to fluorine (C-F) is significantly deshielded due to fluorine's high electronegativity. Conversely, the carbon attached to iodine (C-I) is shielded due to the heavy atom effect, resulting in a significant upfield shift.[1]
-
MS Isotopic Patterns: The mass spectra of the chloro and bromo derivatives exhibit characteristic isotopic patterns due to the natural abundance of their isotopes (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1). Fluorine and iodine are monoisotopic, so their derivatives show a single peak for the molecular ion.
Derivatives with Modified Amino Group
Modifying the amino group, for instance, through acetylation, significantly alters the electronic properties and, consequently, the spectroscopic data.
Table 3: Spectroscopic Data for Methyl 3-acetylamino-5-bromobenzoate
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ ~8.0 (s, 1H, NH), ~7.8-7.5 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃) | δ ~168 (C=O, amide), ~166 (C=O, ester), ~140 (C-N), ~130-120 (Ar-C), 52.5 (OCH₃), 24.7 (COCH₃) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1725 (C=O, ester), ~1680 (C=O, amide I), ~1540 (N-H bend, amide II) |
| MS (ESI) | m/z 272/274 [M+H]⁺ (approx. 1:1 ratio) |
-
Impact of Acetylation: The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen atom. This leads to a downfield shift of the aromatic protons in the ¹H NMR spectrum compared to the parent compound. The ¹H NMR also shows a new singlet for the acetyl methyl group and a singlet for the amide proton.
-
FTIR Signature of Amide: The IR spectrum is distinguished by the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands, which are characteristic of secondary amides.[2]
Mechanistic Insights into Spectroscopic Trends
The observed spectroscopic trends can be rationalized by considering the electronic effects of the substituents.
Substituent Effects on NMR Chemical Shifts
The chemical shift of a nucleus in NMR is determined by the local electron density. Electron-donating groups (like -NH₂) increase electron density, shielding the nearby nuclei and causing an upfield shift (lower δ). Conversely, electron-withdrawing groups (like -Br, -COOCH₃, and -NO₂) decrease electron density, deshielding the nuclei and causing a downfield shift (higher δ).
Figure 3: Influence of electron donating and withdrawing groups on NMR chemical shifts.
In this compound, the amino group donates electron density primarily to the ortho and para positions. The bromo and methyl ester groups withdraw electron density. The observed chemical shifts are a net result of these competing effects.
Mass Spectral Fragmentation
The fragmentation of these methyl benzoate derivatives in mass spectrometry is influenced by the stability of the resulting ions. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).
For this compound, a likely fragmentation pathway involves the loss of the methoxy radical (•OCH₃) to form a stable acylium ion. The presence of the halogen and amino groups can influence subsequent fragmentation steps. For instance, primary aromatic amines can undergo fragmentation with the loss of a neutral ammonia molecule.[3]
Conclusion
This guide has provided a detailed comparative analysis of the spectroscopic properties of this compound and several of its key derivatives. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a robust resource for researchers in the field. The observed trends in chemical shifts, vibrational frequencies, and fragmentation patterns can be rationally explained by the electronic effects of the various substituents. A thorough understanding of these spectroscopic signatures is essential for the unambiguous identification and characterization of these important synthetic intermediates.
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The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.). Retrieved January 12, 2026, from [Link]
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Halogen Fragmentation in Mass Spectrometry. Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. (2024, March 24). Retrieved January 12, 2026, from [Link]
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The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. (2018, April 25). Retrieved January 12, 2026, from [Link]
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Different type of amines in FT-IR spectroscopy. analyzetest.com. (2021, January 1). Retrieved January 12, 2026, from [Link]
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N-acetylation of aromatic amines: Implication for skin and immune cells. IMR Press. (2015, January 1). Retrieved January 12, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 3-amino-5-bromobenzoate and Its Isomers
Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the isomeric substitution pattern of a core scaffold is a critical determinant of a molecule's biological activity. The subtle repositioning of functional groups can profoundly alter a compound's interaction with biological targets, leading to significant variations in efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of chemical derivatives synthesized from methyl 3-amino-5-bromobenzoate and its structural isomers, namely methyl 2-amino-5-bromobenzoate and methyl 4-amino-3-bromobenzoate.
These aminobromobenzoate esters serve as versatile starting materials for the synthesis of a diverse range of heterocyclic compounds, including quinazolinones, Schiff bases, and triazoles, many of which exhibit promising anticancer and antimicrobial properties. By examining the biological data of derivatives originating from these distinct isomeric precursors, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential. This guide will delve into the synthesis of these derivatives, present a comparative analysis of their biological activities supported by experimental data, and provide detailed protocols for key assays.
The Isomeric Starting Materials: A Foundation for Diverse Bioactivity
The three key isomers under consideration are:
-
This compound: A meta-amino substituted compound.
-
Methyl 2-amino-5-bromobenzoate: An ortho-amino substituted compound (an anthranilate derivative).
-
Methyl 4-amino-3-bromobenzoate: A para-amino substituted compound.
The spatial arrangement of the amino and bromo substituents on the benzene ring of these isomers influences the reactivity of the starting material and the final architecture of the resulting derivatives, which in turn dictates their biological function.
Comparative Biological Activities of Isomer-Derived Compound Classes
This section will compare the biological activities of different classes of compounds synthesized from the aforementioned methyl aminobromobenzoate isomers.
Quinazolinone Derivatives: Potent Anticancer Agents
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities, particularly their anticancer effects.[1] Their mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[2]
Comparative Anticancer Activity of Quinazolinone Derivatives
| Derivative Class | Starting Isomer | Target Cell Line(s) | IC50 (µM) | Key Findings & Reference(s) |
| 6-Bromoquinazolin-4(3H)-ones | Methyl 2-amino-5-bromobenzoate | A549 (Lung Cancer) | 0.44 | A derivative, 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one, showed potent activity by inducing G1-phase arrest and inhibiting the ALK/PI3K/AKT signaling pathway.[3] |
| Substituted Quinazolinones | 2-Aminobenzonitrile (Conceptual Isomer) | MCF-7 (Breast), A549 (Lung), HCT-116 (Colon) | ~1.32 - 5.4 | While not directly from methyl aminobromobenzoates, these derivatives highlight the anticancer potential of the quinazoline scaffold derived from ortho-amino precursors.[4] |
Discussion of Structure-Activity Relationship:
The data suggests that the quinazolinone scaffold is a promising framework for the development of potent anticancer agents. Derivatives originating from ortho-amino precursors, such as methyl 2-amino-5-bromobenzoate, have been shown to yield highly active compounds. The bromine substituent at the 6-position of the quinazolinone ring, a direct consequence of its position in the starting material, appears to be a favorable feature for anticancer activity. Further comparative studies are warranted to elucidate the direct influence of the initial isomeric substitution on the cytotoxic potency of quinazolinone derivatives.
Schiff Base Derivatives: Versatile Antimicrobial and Anticancer Agents
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of primary amines with carbonyl compounds. These compounds and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[5][6]
Comparative Antimicrobial Activity of Schiff Base Derivatives
| Derivative Class | Starting Isomer | Target Microorganism(s) | MIC (µg/mL) | Key Findings & Reference(s) |
| Benzimidazole-based Schiff bases and their metal complexes | Isomeric Aminophenols | S. aureus, L. monocytogenes, E. coli, P. aeruginosa | As low as 250 ng/mL | Isomerism in the Schiff base structure plays a crucial role in antimicrobial activity, with metal complexes generally showing higher activity than the free ligands.[7] |
| Isatin-derived Schiff bases and their metal complexes | Isomeric Aminophenols | Gram-positive and Gram-negative bacteria, Fungi | - | Metal complexes showed enhanced antimicrobial activity compared to the free ligands, with nitro-substituted derivatives being more active than bromo-substituted ones.[8] |
Discussion of Structure-Activity Relationship:
The antimicrobial activity of Schiff bases is significantly influenced by their isomeric structure and the presence of metal ions. While direct comparative data for derivatives of the specific methyl aminobromobenzoate isomers is limited, the available literature on related compounds underscores that both the position of substituents on the aromatic rings and the coordination with metal ions are key determinants of antimicrobial potency. The electron-withdrawing or donating nature of substituents can modulate the electronic properties of the azomethine group, impacting its interaction with microbial targets.
Triazole Derivatives: Broad-Spectrum Bioactivity
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Derivatives of 1,2,4-triazole are particularly noted for their diverse pharmacological properties, including antifungal, antimicrobial, and anticancer activities.[9][10]
Comparative Biological Activity of Triazole Derivatives
| Derivative Class | Starting Isomer | Biological Activity | Key Findings & Reference(s) |
| 1,2,4-Triazole Hybrids | General | Anticancer, Antimicrobial | Hybrid molecules incorporating the 1,2,4-triazole nucleus have shown significant activity against various cancer cell lines and microbial strains.[11][12] |
| 1,2,4-Triazole-3-thiones | General | Antimicrobial, Antitumor, Anti-inflammatory | These derivatives exhibit a wide array of biological activities, with their efficacy influenced by the nature of substituents on the triazole ring.[9] |
Discussion of Structure-Activity Relationship:
Experimental Protocols
Synthesis of Quinazolinone Derivatives from Methyl 2-amino-5-bromobenzoate (Niementowski Reaction)
This protocol describes a classical method for the synthesis of 6-bromoquinazolin-4(3H)-one.[5]
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Formamide
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.
-
The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol.
Diagram of Synthetic Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [9] Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Synthesized compounds
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the synthesized compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion: Navigating the Isomeric Landscape for Future Drug Discovery
This comparative guide highlights the profound impact of isomeric substitution on the biological activities of derivatives synthesized from methyl aminobromobenzoates. While a direct head-to-head comparison of derivatives from all three isomers within a single study remains a gap in the current literature, the available data strongly suggests that the strategic placement of the amino and bromo groups on the starting phenyl ring is a powerful tool for modulating the anticancer and antimicrobial properties of the resulting heterocyclic compounds.
Derivatives from methyl 2-amino-5-bromobenzoate, in particular, have shown significant promise in the synthesis of potent quinazolinone-based anticancer agents. The insights gathered from this analysis underscore the importance of exploring the full isomeric space of a given scaffold in the early stages of drug discovery. Future research should focus on the systematic synthesis and parallel biological evaluation of derivatives from all three isomers to provide a more comprehensive understanding of their structure-activity relationships and to unlock their full therapeutic potential.
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Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (2024). Pharmaceutical Chemistry Journal, 58(1). [10][13]10. Kansagara, N. N., Dangar, V. R., & Shah, V. R. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SCHIFF'S BASE AND ARYL AMINOMETHYL DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1536-1545. [6]11. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). Molecules, 27(19), 6296. [14]12. Wu, X., et al. (2010). Design and synthesis of 4-benzothienyl amino quinazoline derivatives as new analogues of gefitinib. Bioorganic & Medicinal Chemistry Letters, 20(14), 4252-4256. [2]13. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (2014). Journal of Medicinal Chemistry, 57(15), 6443-6455. [15]14. Lytvyn, R., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Farmatsevtychnyi Zhurnal, 77(1), 16-25. [16]15. Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 465-474. [12][14]16. Synthesis and antibacterial evaluation of some new Schiff bases. (2015). Journal of Chemical and Pharmaceutical Research, 7(8), 701-706. [17]17. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2023). ACS Omega, 8(38), 34844-34855. [3]18. Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 29(1), 215-235. [1]19. An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2021). European Journal of Medicinal Chemistry, 213, 113164. [18]20. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry, 47(29), 13637-13652. [19]21. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. (2024). European Journal of Medicinal Chemistry, 265, 116089.
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The Strategic Synthesis of Methyl 3-amino-5-bromobenzoate: A Cost-Effectiveness Analysis for Pharmaceutical Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing the Synthesis of a Key Pharmaceutical Intermediate.
In the landscape of pharmaceutical development and medicinal chemistry, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Methyl 3-amino-5-bromobenzoate, a versatile intermediate, frequently appears in the synthesis of a range of bioactive molecules, including kinase inhibitors and receptor antagonists. This guide provides a comprehensive cost-effectiveness analysis of its synthesis, offering a comparative look at various synthetic routes and alternative reagents. By examining experimental data on yields, reaction times, and reagent costs, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
The Role of this compound in Drug Discovery
The strategic placement of an amino group, a bromine atom, and a methyl ester on the benzene ring makes this compound a highly valuable scaffold in organic synthesis. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The amino group can be readily acylated, alkylated, or transformed into other functionalities, while the methyl ester provides a site for hydrolysis and subsequent amide bond formation. This trifunctional nature allows for the rapid construction of complex molecular architectures, making it a sought-after intermediate in the development of novel therapeutics.[1][2]
Notably, this compound is a key starting material in the synthesis of potent kinase inhibitors and P2Y14 receptor antagonists, which are targets for inflammatory diseases.[3][4][5] Its use in the construction of these complex molecules underscores its importance in the drug discovery pipeline.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically involves two key transformations: the bromination of an aminobenzoic acid precursor and the esterification of the carboxylic acid. The order and methodology of these steps significantly influence the overall efficiency and cost of the synthesis.
Route 1: Bromination followed by Esterification
This common approach begins with the bromination of 3-aminobenzoic acid, followed by the esterification of the resulting 3-amino-5-bromobenzoic acid.
Workflow for Route 1
Caption: Synthetic workflow for Route 1: Bromination followed by Esterification.
Route 2: Esterification followed by Bromination
An alternative strategy involves the initial protection of the carboxylic acid as a methyl ester, followed by the bromination of the resulting methyl 3-aminobenzoate.
Workflow for Route 2
Caption: Synthetic workflow for Route 2: Esterification followed by Bromination.
Experimental Data and Performance Comparison
A critical evaluation of these synthetic routes requires a close examination of experimental data, focusing on reaction yields, times, and the nature of the reagents employed.
| Parameter | Route 1: Bromination then Esterification | Route 2: Esterification then Bromination | Alternative: Isomer Synthesis (Methyl 2-amino-5-bromobenzoate) [6] |
| Starting Material | 3-Aminobenzoic acid | 3-Aminobenzoic acid | 2-Aminobenzoic acid |
| Key Reagents | Brominating agent (NBS or Br₂), Thionyl chloride or H₂SO₄, Methanol | Thionyl chloride or H₂SO₄, Methanol, Brominating agent (NBS or Br₂) | Bromine, Acetic Acid, Methanol, Sulfuric Acid |
| Reported Yield (Overall) | Variable, typically 70-90% (step-wise) | Generally comparable to Route 1, but can be influenced by regioselectivity of bromination. | ~90% (for esterification step) |
| Reaction Time | Bromination: 1-3 hours; Esterification: Overnight | Esterification: Overnight; Bromination: 1-3 hours | Bromination: 1 hour; Esterification: 1-1.25 hours |
| Purification | Recrystallization or column chromatography for both steps. | Recrystallization or column chromatography for both steps. | Filtration and washing, followed by recrystallization. |
Note: Yields are highly dependent on specific reaction conditions and scale. The data presented is a synthesis of reported values from various sources.
In-Depth Analysis of Key Synthetic Steps
Bromination: A Choice of Reagents
The choice of brominating agent is a crucial factor in the cost and safety of the synthesis.
-
N-Bromosuccinimide (NBS): Generally considered a safer and easier-to-handle reagent than liquid bromine. It often provides higher selectivity and cleaner reactions. However, it is typically more expensive.
-
Bromine (Br₂): A less expensive but more hazardous reagent that requires careful handling due to its corrosive and toxic nature. Reactions with bromine can sometimes lead to the formation of poly-brominated byproducts, requiring more extensive purification.
A direct bromination of 4-aminobenzoic acid using N-bromosuccinimide in DMF has been reported to yield the desired product in approximately 70% after 18 hours at room temperature.[3] An alternative method using ammonium bromide and hydrogen peroxide in acetic acid can be completed in 3 hours.[7]
Esterification: Acid Catalysis
The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. The choice of acid catalyst can impact reaction time and work-up procedures.
-
Thionyl Chloride (SOCl₂): Often used in excess, it reacts with methanol to generate HCl in situ, which catalyzes the esterification. The reaction of 3-bromo-5-aminobenzoic acid with thionyl chloride in methanol proceeds overnight to give a high yield (98%) of the corresponding methyl ester.[4] While effective, thionyl chloride is corrosive and requires careful handling.
-
Sulfuric Acid (H₂SO₄): A common and inexpensive catalyst for Fischer esterification. The reaction of p-aminobenzoic acid with ethanol using sulfuric acid as a catalyst requires refluxing for 60-75 minutes.[8]
Cost-Effectiveness Analysis
To provide a practical comparison, a cost analysis of the starting materials and key reagents for the synthesis of one mole of this compound is presented below. Prices are estimates based on commercially available data from various suppliers and may vary.
| Reagent | Route 1 (Bromination First) | Route 2 (Esterification First) |
| 3-Aminobenzoic acid | ~$20-40/mole[5] | ~$20-40/mole[5] |
| N-Bromosuccinimide | ~$50-80/mole[9] | ~$50-80/mole[9] |
| or Bromine | ~$20-30/mole | ~$20-30/mole |
| Thionyl Chloride | ~$15-25/mole | ~$15-25/mole |
| or Sulfuric Acid | ~$5-10/mole | ~$5-10/mole |
| Methanol | ~$5-10/mole | ~$5-10/mole |
| Estimated Reagent Cost per Mole of Product | ~ | ~ |
Analysis:
From a purely reagent cost perspective, utilizing bromine and sulfuric acid is significantly more economical than using N-bromosuccinimide and thionyl chloride. However, this does not account for the potential costs associated with safety measures for handling bromine, or the potential for lower yields and more complex purification, which can increase solvent and labor costs.
Alternatives to this compound
In certain synthetic contexts, other isomers or analogs of aminobromobenzoates may serve as viable alternatives. For instance, Methyl 2-amino-5-bromobenzoate is a commercially available isomer that can also participate in cross-coupling reactions.[10] The choice between isomers is often dictated by the desired substitution pattern in the final target molecule.
Furthermore, for applications where the bromine atom is used in palladium-catalyzed cross-coupling reactions, Methyl 3-amino-5-chlorobenzoate could be a more cost-effective alternative, although it is generally less reactive than its bromo counterpart.[11]
Case Study: Synthesis of a Kinase Inhibitor Intermediate
This compound is a key building block in the synthesis of certain kinase inhibitors.[3] A representative synthetic step involves a Suzuki coupling reaction with a boronic acid.
Suzuki Coupling of this compound
Caption: Suzuki coupling reaction using this compound.
In the synthesis of a series of ATAD2A bromodomain inhibitors, this compound was coupled with (3,5-dimethylisoxazol-4-yl)boronic acid using a palladium catalyst to afford Methyl 3-amino-5-(3,5-dimethylisoxazol-4-yl)benzoate in an 89% yield.[1] This high-yielding transformation highlights the utility of the bromo-substituent for constructing complex biaryl structures.
Conclusion and Recommendations
The synthesis of this compound presents a classic case of balancing cost, efficiency, and safety in chemical synthesis. While the use of less expensive reagents like bromine and sulfuric acid is tempting from a budgetary standpoint, the operational advantages and potentially higher, cleaner yields offered by N-bromosuccinimide and thionyl chloride can, in many research and development settings, justify the additional cost.
For researchers, the choice of synthetic route and reagents should be guided by the following considerations:
-
Scale of Synthesis: For small-scale, discovery-phase synthesis, the convenience and safety of NBS and thionyl chloride may outweigh their higher cost. For large-scale production, a thorough process optimization using bromine and sulfuric acid could be more cost-effective.
-
Purity Requirements: If high purity is critical and by-product formation is a concern, the milder and more selective conditions often associated with NBS may be preferable.
-
Downstream Applications: The reactivity of the final product in subsequent steps should be considered. The choice of an alternative, such as a chloro- or iodo-analog, may be dictated by the specific requirements of the planned transformations.
Ultimately, a careful evaluation of all factors, including reagent cost, reaction yield, purification effort, and safety considerations, will enable the selection of the most cost-effective and efficient synthetic strategy for obtaining this compound, a valuable tool in the arsenal of the medicinal chemist.
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A Senior Application Scientist's Guide to the Scalable Synthesis of Methyl Aminobromobenzoate Isomers
Executive Summary: Methyl aminobromobenzoate derivatives are pivotal building blocks in modern medicinal chemistry, serving as versatile scaffolds for a wide array of pharmaceutical agents. However, the path from laboratory-scale synthesis to industrial production is fraught with challenges, where factors like cost, safety, and process efficiency become paramount. This guide provides a comparative analysis of synthetic routes to three key isomers: Methyl 3-amino-5-bromobenzoate, Methyl 3-amino-4-bromobenzoate, and Methyl 4-amino-3-bromobenzoate. By dissecting the underlying chemistry and process logistics, we aim to equip researchers and drug development professionals with the insights needed to select the most scalable and robust synthetic strategies for their specific needs.
Introduction: The Strategic Importance of Aminobromobenzoates
Substituted anilines and benzoic acids are privileged structures in drug discovery, appearing in molecules targeting a vast range of diseases. The strategic placement of amino, bromo, and methyl ester functionalities on a benzene ring creates a trifecta of synthetic handles. The amino group acts as a potent nucleophile or a precursor to diazonium salts, the bromine atom is a gateway to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the ester provides a site for amide bond formation. The choice of isomer is critical, as the substitution pattern dictates the ultimate three-dimensional structure and pharmacological activity of the final drug candidate.
This guide moves beyond simple reaction schemes to evaluate the practical scalability of common synthetic pathways. We will assess each route based on starting material accessibility, process safety, operational complexity, and overall yield—metrics that are crucial for successful process scale-up.
Comparative Analysis of Synthetic Routes
We will now explore the synthesis of three high-value isomers, highlighting the strategic decisions and scalability trade-offs for each.
Target Isomer: this compound
This isomer is often synthesized from commercially available 3,5-dinitrobenzoic acid, a route that leverages the differential reactivity of the nitro groups. A common alternative involves the direct bromination of an aniline precursor.
This is a classic and highly reliable route that proceeds in three steps: esterification, selective reduction, and Sandmeyer reaction.
Caption: Route 1B for this compound synthesis.
-
Causality & Scalability Analysis: This route is significantly shorter, which is highly desirable for scalability. The amino group is a powerful ortho-, para-director. In Methyl 3-aminobenzoate, the positions ortho (2, 4) and para (6) to the amino group are activated. Bromination is therefore expected to occur at the 4- and 6-positions. To achieve the desired 5-bromo isomer, this route is generally not viable due to regioselectivity issues, leading to a mixture of products that are difficult to separate. While seemingly simple, this route is impractical for producing the pure 3-amino-5-bromo isomer at scale.
Target Isomer: Methyl 3-amino-4-bromobenzoate
The synthesis of this isomer often starts from 3-amino-4-bromobenzoic acid or through a nitration/reduction sequence on a brominated precursor.
This is the most direct and common route, relying on the availability of the corresponding carboxylic acid.
Caption: Route 3A for Methyl 4-amino-3-bromobenzoate synthesis.
-
Causality & Scalability Analysis: This is an excellent example of a regiochemically controlled reaction. The amino group at position 4 is a strong activating ortho-, para-director, while the methyl ester at position 1 is a deactivating meta-director. Both groups direct incoming electrophiles to the 3- and 5-positions. This alignment results in highly selective bromination at the desired position. Using N-bromosuccinimide (NBS) in a solvent like DMF is a common and scalable method. It is generally safer and easier to handle than liquid bromine, especially at a large scale. The reaction proceeds under mild conditions, and the product can often be precipitated by adding water, simplifying the workup. The primary challenge is preventing over-bromination to the 3,5-dibromo product, which can be controlled by careful stoichiometry and temperature management.
Quantitative Comparison of Scalable Routes
The following table provides a semi-quantitative comparison of the most promising scalable route for each isomer.
| Parameter | Route 1A (for 3-amino-5-bromo) | Route 2A (for 3-amino-4-bromo) | Route 3A (for 4-amino-3-bromo) |
| Starting Material Cost | Low (3,5-Dinitrobenzoic Acid is a commodity) | Moderate (3-Amino-4-bromobenzoic Acid is a specialty chemical) | Low (Methyl 4-aminobenzoate is readily available) |
| Number of Steps | 3-4 | 1 | 1 |
| Process Complexity | High (Diazotization, Sandmeyer) | Low (Standard esterification) | Low (Standard bromination) |
| Key Safety Concerns | Diazonium salt instability, copper waste | Flammable solvents, strong acids | Handling of brominating agents (NBS/Br₂) |
| Purification Method | Chromatography / Crystallization | Crystallization | Crystallization / Precipitation |
| Overall Scalability | Moderate: Viable but requires specialized equipment and stringent process controls. | High: Dependent on starting material cost, but operationally simple. | Very High: Short, high-yielding, and uses standard industrial operations. |
Detailed Experimental Protocols
The following protocols represent the most scalable and validated methods for synthesizing each target isomer.
Protocol 1: Synthesis of Methyl 4-amino-3-bromobenzoate (Route 3A)
This protocol is adapted from standard procedures for the bromination of activated anilines.
-
Materials:
-
Methyl 4-aminobenzoate (1 equiv.)
-
N-Bromosuccinimide (NBS) (1.05 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
-
Procedure:
-
Charge a suitable reactor with Methyl 4-aminobenzoate and DMF (approx. 5-10 volumes).
-
Stir the mixture to obtain a clear solution and cool the reactor to 0-5 °C using an ice bath.
-
Slowly add NBS portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to minimize the formation of the dibrominated by-product.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Once complete, slowly pour the reaction mixture into a separate vessel containing deionized water (approx. 20 volumes) with vigorous stirring.
-
The product will precipitate as a solid. Stir the slurry for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with deionized water to remove residual DMF and succinimide.
-
Dry the product under vacuum at 40-50 °C to a constant weight. The product is typically obtained in high yield (>90%) and purity.
-
Protocol 2: Synthesis of Methyl 3-amino-4-bromobenzoate (Route 2A)
This protocol describes a standard Fischer esterification.
-
Materials:
-
3-Amino-4-bromobenzoic acid (1 equiv.)
-
Methanol (10-20 volumes)
-
Concentrated Sulfuric Acid (0.1-0.2 equiv.)
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
Charge a reactor with 3-Amino-4-bromobenzoic acid and methanol.
-
Stir to create a slurry and cool the mixture to 0-10 °C.
-
Slowly add concentrated sulfuric acid, maintaining the temperature below 20 °C.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-24 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, cool the mixture to room temperature and reduce the volume of methanol by distillation under reduced pressure.
-
Slowly add the concentrated reaction mixture to a stirred solution of saturated sodium bicarbonate to neutralize the acid. Ensure the final pH is > 8.
-
The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Conclusion and Recommendations
The scalability of synthetic routes to methyl aminobromobenzoate isomers is highly dependent on the specific substitution pattern.
-
For Methyl 4-amino-3-bromobenzoate , the direct bromination of Methyl 4-aminobenzoate (Route 3A) is unequivocally the most scalable and industrially viable approach. Its high regioselectivity, mild conditions, and simple workup make it a superior choice for large-scale manufacturing.
-
For Methyl 3-amino-4-bromobenzoate , the single-step esterification of the parent acid (Route 2A) is the most efficient process, provided the starting material is economically accessible. The operational simplicity of this route makes it highly scalable.
-
The synthesis of This compound presents the most significant scalability challenges. While the multi-step route from 3,5-dinitrobenzoic acid (Route 1A) is feasible, it involves hazardous intermediates and more complex unit operations. For this specific isomer, process optimization and safety engineering are critical for successful scale-up.
Ultimately, the choice of synthetic route requires a careful balance of raw material cost, process robustness, safety, and capital expenditure. This guide serves as a foundational tool for navigating these critical decisions in the journey from discovery to commercialization.
References
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Wikipedia Contributors. (2023). Sandmeyer reaction. Wikipedia. [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. National Institutes of Health. [Link]
A Senior Application Scientist's Guide to the Characterization of Impurities in Methyl 3-amino-5-bromobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Methyl 3-amino-5-bromobenzoate and its isomers, which serve as critical building blocks in the synthesis of novel therapeutics, a comprehensive understanding of the impurity profile is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the identification, quantification, and characterization of potential impurities, grounded in established scientific principles and regulatory expectations.
The presence of impurities, even at trace levels, can have significant implications for the final drug product's stability, bioavailability, and safety profile. Regulatory bodies, such as the International Council for Harmonisation (ICH), have therefore established stringent guidelines (e.g., ICH Q3A for new drug substances) that necessitate the thorough characterization of any impurity present at or above a specified threshold.[1][2][3][4][5] This guide is designed to equip researchers and drug development professionals with the necessary knowledge to navigate the complexities of impurity profiling for this important class of compounds.
The Landscape of Potential Impurities: A Synthesis and Degradation Perspective
A logical and scientifically sound approach to impurity characterization begins with a thorough understanding of the potential sources of these unwanted chemical entities. Impurities can be broadly categorized as process-related or degradation products.
Process-Related Impurities: These impurities are introduced or formed during the synthesis of the API. For this compound and its isomers, a common synthetic route involves the esterification of the corresponding aminobenzoic acid.[2]
Table 1: Potential Process-Related Impurities in this compound and Its Isomers
| Impurity Type | Potential Impurity Name | Origin | Significance |
| Starting Material | 3-Bromo-5-aminobenzoic acid | Incomplete reaction during esterification of the target molecule.[2] | Can impact reaction kinetics and introduce downstream impurities. |
| 2-Aminobenzoic acid / 5-Aminobenzoic acid | Starting material for isomers. | Isomeric impurity that can be difficult to separate. | |
| Intermediate | 2-Amino-5-bromobenzoic acid | Intermediate in the synthesis of the 2-amino isomer. | Can be carried over into the final product if purification is inadequate. |
| By-products | Methyl 3,5-dibromobenzoate | Over-bromination during the synthesis of the starting material. | Can have different toxicological and pharmacological profiles. |
| Isomeric Methyl aminobromobenzoates | Impurities in the starting materials or side reactions. | Difficult to separate due to similar physicochemical properties. | |
| Reagents/Solvents | Methanol, Thionyl Chloride | Residual solvents and reagents from the synthesis.[2] | Controlled under ICH Q3C guidelines for residual solvents. |
Degradation Products: These impurities arise from the degradation of the drug substance over time due to environmental factors such as heat, light, humidity, and interaction with other components in the formulation. Forced degradation studies are intentionally conducted under stressed conditions to predict the likely degradation products and to develop stability-indicating analytical methods.[4][5]
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Stress Condition | Significance |
| Hydrolysis | 3-Bromo-5-aminobenzoic acid | Acidic or basic conditions | Loss of potency; the acidic product may have different properties. |
| Oxidation | N-oxide derivatives, colored degradants | Oxidizing agents (e.g., H₂O₂) | Potential for formation of reactive or toxic species. |
| Photodegradation | Various photolytic products | Exposure to UV or visible light | Can lead to discoloration and loss of potency. |
A Comparative Analysis of Analytical Techniques for Impurity Profiling
The selection of an appropriate analytical technique is critical for the successful separation, identification, and quantification of impurities. Given the structural similarities between this compound and its potential impurities, high-resolution chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced counterpart, UPLC, are the workhorses of pharmaceutical impurity analysis due to their versatility, robustness, and high resolving power. The choice between them often depends on the complexity of the sample and the desired throughput.
-
Expertise & Experience: For the separation of closely related isomers of aminobenzoic acids, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can provide superior resolution compared to traditional C18 columns. The subtle differences in the pKa and hydrophobicity of the isomers can be exploited to achieve baseline separation.
-
Trustworthiness: A stability-indicating HPLC/UPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure no impurities are co-eluting.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.
-
Expertise & Experience: For aminobenzoate esters, derivatization may be necessary to improve their volatility and thermal stability for GC analysis. However, direct injection can sometimes be employed with a robust inlet and column. Headspace GC-MS is the preferred technique for the analysis of residual solvents, offering high sensitivity and minimizing matrix effects.
-
Trustworthiness: Method validation for GC-MS should include specificity, linearity, accuracy, precision, and the determination of detection and quantification limits for all potential volatile impurities.
Hyphenated Mass Spectrometry Techniques (LC-MS/MS, UPLC-Q-TOF-MS)
The coupling of liquid chromatography with mass spectrometry provides an unparalleled level of sensitivity and specificity for the identification and structural elucidation of unknown impurities.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is invaluable for determining the elemental composition of unknown impurities, which is a critical step in their structural elucidation. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to piece together the structure of the impurity.
-
Authoritative Grounding: The use of UPLC-Q-TOF-MS has been demonstrated to be a powerful tool for the simultaneous analysis of a drug and its related impurities, offering both high-resolution separation and accurate mass measurement for confident identification.
Table 3: Comparison of Key Analytical Techniques for Impurity Characterization
| Technique | Primary Application | Strengths | Limitations |
| HPLC/UPLC-UV/PDA | Quantification of known and unknown impurities; Purity assessment. | Robust, reproducible, widely available, quantitative. | Limited structural information for unknown impurities. |
| GC-MS | Analysis of volatile and semi-volatile impurities (e.g., residual solvents). | High sensitivity for volatile compounds, excellent for identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| LC-MS/MS | Identification and quantification of trace-level impurities. | High sensitivity and selectivity, provides structural information. | Matrix effects can influence quantification; requires specialized equipment. |
| UPLC-Q-TOF-MS | Structural elucidation of unknown impurities; Comprehensive impurity profiling. | Accurate mass measurement for elemental composition, fragmentation data for structural analysis. | Higher cost and complexity compared to standard LC-MS. |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. | Provides unambiguous structural information. | Requires isolation of the impurity in sufficient quantity and purity; lower sensitivity. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a representative guide and should be optimized and validated for the specific application.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound and establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC/UPLC method.
Protocol 2: Stability-Indicating UPLC-PDA Method
Objective: To separate and quantify this compound and its impurities.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) or a mixed-mode column for enhanced isomer separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to resolve all potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and PDA scan from 200-400 nm.
-
Injection Volume: 2 µL.
Data Analysis:
-
Integrate all peaks and report the area percentage of each impurity.
-
Perform peak purity analysis using the PDA data to ensure the main peak is free from co-eluting impurities.
Visualization of Workflows
Impurity Characterization Workflow
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The characterization of impurities in this compound and its isomers is a multifaceted task that requires a deep understanding of synthetic organic chemistry, degradation pathways, and modern analytical techniques. A systematic approach, beginning with the prediction of potential impurities and followed by the application of orthogonal analytical methods, is crucial for building a comprehensive impurity profile. This guide provides a framework for researchers to develop and validate robust analytical methods that not only meet regulatory expectations but also ensure the quality and safety of the final pharmaceutical product. By integrating expertise, ensuring the trustworthiness of data, and grounding methodologies in authoritative science, the challenges of impurity profiling can be effectively addressed.
References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. [Link]
-
European Medicines Agency. Quality: impurities. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]
-
Bliss, G. et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
Alsante, K. M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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A Senior Application Scientist's Guide to Hammett Analysis of Substituted Aminobromobenzoates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of physical organic chemistry and medicinal chemistry, the ability to quantitatively predict how structural modifications to a molecule will impact its reactivity is paramount. The Hammett equation offers a powerful and enduring framework for this purpose, providing a lens through which we can understand and harness the electronic effects of substituents on reaction rates and equilibria.[1][2][3] This guide provides an in-depth, practical comparison of the reactivity of a series of substituted aminobromobenzoates, demonstrating the application of Hammett analysis to elucidate reaction mechanisms and guide molecular design.
The Principle of Linear Free-Energy Relationships: The Hammett Equation
At its core, the Hammett equation is a linear free-energy relationship that correlates the logarithms of reaction rate constants (k) or equilibrium constants (K) for a series of reactions with substituents on an aromatic ring.[1][2] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[4]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to the electronic effects of the substituents.[1][5]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, pointing to the development of positive charge in the transition state. The magnitude of ρ reflects the degree of charge development.[1][5]
Experimental Design: A Comparative Study of Substituted Methyl 4-Amino-3-bromobenzoates
This guide focuses on the alkaline hydrolysis of a series of methyl 4-amino-3-bromobenzoates with varying substituents at the 5-position. The presence of the amino and bromo groups provides a complex electronic environment, making this an interesting case study for the application of Hammett analysis.
Synthesis of Substituted Methyl 4-Amino-3-bromobenzoates
The synthesis of the parent compound, methyl 4-amino-3-bromobenzoate, and its derivatives can be achieved through a multi-step process, often starting from a commercially available substituted nitrobenzoic acid. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate
-
Esterification: 4-Amino-3-bromo-5-nitrobenzoic acid (1 eq.) is dissolved in methanol. The solution is cooled to 0°C.
-
Thionyl chloride (2.5 eq.) is added dropwise to the cooled solution.
-
The reaction mixture is then heated to reflux for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 4-amino-3-bromo-5-nitrobenzoate.
This protocol can be adapted for other derivatives by starting with the appropriately substituted benzoic acid.
Kinetic Measurements: Alkaline Hydrolysis
The rate of alkaline hydrolysis of the synthesized esters is monitored to determine the rate constants. A common and effective method is UV-Vis spectrophotometry, particularly if the product of the hydrolysis (the carboxylate anion) has a different UV-Vis absorbance profile from the starting ester.[6][7]
Experimental Protocol: Kinetic Analysis of Ester Hydrolysis
-
Stock Solutions: Prepare stock solutions of the synthesized methyl aminobromobenzoate esters in a suitable solvent (e.g., 60% acetone-water). Prepare a stock solution of sodium hydroxide (e.g., 0.10 M).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance difference between the reactant and the product. For benzoate derivatives, this is often in the range of 250-300 nm.
-
Reaction Initiation: In a 1 mL cuvette, add the ester stock solution and the solvent to a final volume of 900 µL. Take a blank reading.
-
Initiate the hydrolysis by adding 100 µL of the NaOH stock solution.
-
Data Acquisition: Monitor the change in absorbance over time, recording data at regular intervals (e.g., every second for the first 180 seconds).
-
After the initial rapid phase, allow the reaction to go to completion (this may take 5-30 minutes) and record the final absorbance.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined from the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of NaOH.
Data Analysis and Hammett Plot
To construct a Hammett plot, we need the rate constants for a series of substituted compounds and the corresponding Hammett substituent constants (σ). For polysubstituted systems, the σ values of the substituents are often assumed to be additive.
Illustrative Experimental Data
The following table presents a realistic, illustrative dataset for the alkaline hydrolysis of a series of 5-substituted methyl 4-amino-3-bromobenzoates. This data is modeled based on the additivity of known Hammett σ values and a typical ρ value for benzoate ester hydrolysis.
| Substituent (X) at C5 | σ_meta (for X) | Σσ (σ_p-NH₂ + σ_m-Br + σ_m-X) | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |
| -H (Reference) | 0.00 | -0.27 | 0.010 | 0.00 |
| -CH₃ | -0.07 | -0.34 | 0.006 | -0.22 |
| -OCH₃ | 0.12 | -0.15 | 0.018 | 0.26 |
| -Cl | 0.37 | 0.10 | 0.045 | 0.65 |
| -CN | 0.56 | 0.29 | 0.091 | 0.96 |
| -NO₂ | 0.71 | 0.44 | 0.195 | 1.29 |
Note: The Σσ values are calculated assuming additivity: Σσ = σ_para for the 4-NH₂ group (-0.66) + σ_meta for the 3-Br group (+0.39) + σ_meta for the 5-X substituent.
Visualization of the Hammett Relationship
A Hammett plot is a graph of log(k/k₀) versus σ. The slope of this plot gives the reaction constant, ρ.
Sources
The Critical Influence of Substituent Position on the Physicochemical Properties of Aminobromobenzoates: A Comparative Guide
Introduction
In the landscape of medicinal chemistry and materials science, the nuanced arrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's properties and, consequently, its function. Aminobromobenzoic acids and their ester derivatives, aminobromobenzoates, serve as a compelling case study in this fundamental principle of structure-property relationships. These compounds are versatile building blocks in the synthesis of a wide range of pharmaceuticals and functional materials.[1][2] The relative positioning of the amino (-NH₂), bromo (-Br), and carboxyl (-COOH or -COOR) groups on the benzene ring dictates the electronic environment, steric hindrance, and potential for intermolecular interactions, thereby influencing solubility, reactivity, and biological activity.[3][4]
This guide provides a detailed comparative analysis of aminobromobenzoate isomers, focusing on how the positional changes of the amino and bromo substituents impact their physicochemical and spectroscopic properties. By understanding these subtle yet significant differences, researchers can make more informed decisions in the design and synthesis of novel molecules with tailored characteristics. We will delve into the underlying principles governing these properties, supported by experimental data and established analytical protocols.
The "Why": Causality Behind Experimental Choices
The selection of analytical techniques for characterizing aminobromobenzoate isomers is driven by the need to probe the specific molecular features influenced by substituent position. The electronic and steric effects of the amino and bromo groups directly impact the electron density distribution around the benzene ring and the vibrational modes of the functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone for elucidating the precise connectivity and electronic environment of atoms within a molecule.[3] The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electron-donating or -withdrawing nature of neighboring substituents. Positional isomers will exhibit distinct splitting patterns and chemical shifts, providing a definitive fingerprint for each structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.[5] The vibrational frequencies of the N-H bonds in the amino group, the C=O bond in the carboxyl group, and the C-Br bond are all affected by their position on the aromatic ring and the potential for intramolecular hydrogen bonding.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the aromatic system are influenced by the substituents. The position of the electron-donating amino group and the electron-withdrawing bromo and carboxyl groups alters the energy of these transitions, resulting in shifts in the maximum absorption wavelength (λmax).
-
Mass Spectrometry (MS): While all isomers of aminobromobenzoic acid share the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition.[3] Furthermore, fragmentation patterns can sometimes offer clues to the substitution pattern, although this is often less definitive than NMR for isomer differentiation.
Experimental Workflow: A Self-Validating System
A robust characterization of aminobromobenzoate isomers requires a multi-technique approach to ensure the identity and purity of each compound. The following workflow represents a self-validating system where the results from each technique corroborate the others.
Caption: A generalized workflow for the synthesis, purification, and multi-technique spectroscopic characterization of aminobromobenzoate isomers.
Detailed Experimental Protocols
Synthesis of Aminobromobenzoic Acid Isomers
A common synthetic route involves the bromination of the corresponding aminobenzoic acid precursor. The choice of starting material and reaction conditions will dictate the regioselectivity of the bromination. For example, the synthesis of 4-amino-3-bromobenzoic acid can be achieved by the direct bromination of 4-aminobenzoic acid.
Step-by-Step Protocol:
-
Dissolve the starting aminobenzoic acid isomer in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Precipitate the product by adding water and collect the solid by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified aminobromobenzoate isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[6]
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) to a fine powder.[3]
-
Pellet Formation: Use a pellet press to form a thin, transparent pellet from the powder.[3]
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[3]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminobromobenzoate isomer in a UV-transparent solvent (e.g., ethanol, methanol).
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization method (e.g., Electrospray Ionization - ESI).[6]
-
Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z).[6]
-
Detection: Detect the abundance of each ion to generate the mass spectrum.[6]
Comparative Data Analysis
The following tables summarize the expected and experimentally observed data for various isomers of aminobromobenzoic acid. These differences are directly attributable to the substituent positions.
¹H NMR Spectroscopic Data
The chemical shifts of the aromatic protons are a clear indicator of the electronic effects of the substituents. The electron-donating amino group will shield adjacent protons (shift to lower ppm), while the electron-withdrawing bromo and carboxyl groups will deshield them (shift to higher ppm).
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 4-Amino-3-bromobenzoic acid | 7.89 (d), 7.63 (dd), 6.78 (d)[3] |
| 3-Amino-4-bromobenzoic acid | ~7.7 (d), ~7.5 (s), ~7.0 (d)[3] |
| 2-Amino-5-bromobenzoic acid | Signals will be in the aromatic region, with splitting patterns determined by the coupling between adjacent protons. |
| 5-Amino-2-bromobenzoic acid | Signals will be in the aromatic region, with distinct shifts due to the para- and ortho- relationships of the protons to the substituents. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
IR Spectroscopic Data
The position of the amino group relative to the carboxyl group can lead to intramolecular hydrogen bonding, which will affect the vibrational frequencies of the N-H and C=O bonds.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| General Features | ~3500-3300 (N-H stretch), ~1700-1680 (C=O stretch of carboxylic acid), ~1300-1200 (C-N stretch), Below 1000 (C-Br stretch) |
| 2-Amino isomers | May show a broader O-H stretch and a lower frequency C=O stretch due to intramolecular hydrogen bonding between the amino and carboxyl groups. |
| 3- and 4-Amino isomers | Less likely to exhibit significant intramolecular hydrogen bonding, leading to sharper O-H and N-H stretches and a higher frequency C=O stretch. |
Physicochemical Properties
Properties such as melting point and solubility are influenced by the ability of the isomers to pack efficiently in a crystal lattice and to interact with solvent molecules. Symmetrical isomers often have higher melting points due to better crystal packing.[7]
| Property | General Trends |
| Melting Point | Isomers with higher symmetry (e.g., 4-amino-X-bromobenzoic acid) may exhibit higher melting points due to more efficient crystal packing. Intramolecular hydrogen bonding can also influence melting point. |
| Solubility | The polarity and ability to form intermolecular hydrogen bonds with the solvent will dictate solubility. The position of the polar amino and carboxyl groups will be a key factor. |
| Acidity (pKa) | The electron-withdrawing bromo group will increase the acidity of the carboxylic acid (lower pKa). The position of the electron-donating amino group will have an opposing effect. The net effect will depend on the relative positions of all three substituents. |
Structure-Property Relationships: A Deeper Dive
The observed differences in the properties of aminobromobenzoate isomers can be rationalized by considering the interplay of electronic and steric effects.
Caption: The influence of substituent position on molecular effects and resulting macroscopic properties of aminobromobenzoate isomers.
-
Electronic Effects: The amino group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The bromo and carboxyl groups are deactivating, meta-directing groups due to their electron-withdrawing inductive and resonance effects. The net electronic environment of the aromatic ring and its protons/carbons is a vector sum of these effects, which is highly dependent on their relative positions.
-
Steric Hindrance: The position of the bulky bromo group can sterically hinder reactions at adjacent sites. For example, in a 2-amino-3-bromobenzoic acid, the reactivity of both the amino and carboxyl groups may be impeded.
-
Hydrogen Bonding: The proximity of the amino and carboxyl groups in ortho isomers allows for strong intramolecular hydrogen bonding. This can decrease intermolecular hydrogen bonding, potentially lowering the melting point and altering solubility compared to meta and para isomers where intermolecular hydrogen bonding is more prevalent.
Conclusion
The positional isomerism of aminobromobenzoates provides a clear and instructive example of how subtle changes in molecular structure can lead to significant variations in physicochemical and spectroscopic properties. A comprehensive analytical approach, combining NMR, IR, UV-Vis, and mass spectrometry, is essential for the unambiguous identification and characterization of these isomers. The insights gained from such comparative studies are crucial for drug development professionals and materials scientists, enabling the rational design of molecules with optimized properties for their intended applications. The principles outlined in this guide serve as a foundational framework for understanding and predicting the behavior of substituted aromatic compounds.
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Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. PubMed. Available at: [Link]
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Effects of substituent position on aminobenzoate relaxation pathways in solution. Royal Society of Chemistry. Available at: [Link]
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Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. PubMed Central. Available at: [Link]
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Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism. Pharmaguideline. Available at: [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]
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Physicochemical interactions of the isomers of aminobenzoic acid with sodium acetate in solid-matrix room-temperature luminescence spectroscopy. OSTI.GOV. Available at: [Link]
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Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. MDPI. Available at: [Link]
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Effect of Internal Substituents on the Properties of Dibenzo[ g, p]chrysene. PubMed. Available at: [Link]
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Identification and computational characterization of isomers with cis and trans amide bonds in folate and its analogues. Royal Society of Chemistry. Available at: [Link]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Methyl 3-amino-5-bromobenzoate
For researchers, scientists, and professionals in drug development, the synthesis and application of novel compounds are only one part of the equation. Rigorous and responsible chemical lifecycle management, particularly the disposal of surplus and waste material, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of methyl 3-amino-5-bromobenzoate, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Understanding the Hazard Profile: Why Special Handling is Non-Negotiable
This compound (CAS No. 706791-83-5) is a halogenated aromatic amine, a class of compounds that requires careful handling due to its inherent chemical properties and toxicological profile.
Inherent Hazards:
-
Irritant: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Toxicity of Aromatic Amines: Aromatic amines as a class are recognized for their potential toxicity. Many are lipid-soluble, allowing for ready absorption through the skin.[2][3][4] Their metabolic pathways can lead to the formation of reactive intermediates, posing long-term health risks, including carcinogenicity.[2][3][4]
-
Hazards of Halogenation: The presence of a bromine atom on the aromatic ring increases the compound's environmental persistence. Improper disposal, particularly through low-temperature combustion, can lead to the formation of highly toxic polybrominated dibenzodioxins or dibenzofurans.[5] This is the primary scientific justification for the required disposal method of high-temperature incineration.[6][7]
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
The Hierarchy of Controls: A Framework for Safe Handling
Before any disposal procedure, the principles of industrial hygiene, as outlined by OSHA's hierarchy of controls, must be applied to minimize exposure risk.[1][8][9][10]
Caption: Waste segregation workflow for different forms of this compound.
Step 3: Storage and Accumulation
All waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Management: Keep waste containers securely sealed at all times, except when adding waste.
-
Secondary Containment: Place all waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.
-
Location: Store away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).
Step 4: Arranging for Disposal
-
Contact EH&S: When the waste container is 75-80% full, or at regular intervals as dictated by your institution's policy, contact your Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Documentation: Ensure all labels and log sheets are complete and accurate before the scheduled pickup.
-
Professional Disposal: Your EH&S department will consolidate the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required method of destruction for this type of halogenated organic compound is high-temperature incineration (typically >1100 °C) with flue gas scrubbing to neutralize acidic gases like hydrogen bromide. [6][7][11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency number.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use an absorbent material like vermiculite or a commercial chemical spill kit to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.
-
Collect Waste: Carefully sweep the solid material or absorbed spill into a designated container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and arrange for disposal through EH&S.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a foundation of trust in their operational procedures.
References
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Controlling Exposure.[Link]
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Starek, A. (1998). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 49(2), 145–153. [Link]
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Mastering the Safe Handling of Methyl 3-amino-5-bromobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the precise and safe handling of chemical reagents is paramount. This guide provides essential, in-depth technical and safety information for the handling of Methyl 3-amino-5-bromobenzoate (CAS No: 706791-83-5), a compound frequently utilized in synthetic organic chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a powdered solid that presents a trifecta of primary hazards under the Globally Harmonized System (GHS).[1] A thorough understanding of these risks is the foundational step in mitigating them.
GHS Hazard Classifications: [1]
-
Skin Irritation (H315): Causes skin irritation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.
The presence of an aromatic amine and a bromine substituent on the benzene ring contributes to its irritant properties. Aromatic amines can be readily absorbed through the skin, and halogenated compounds can exhibit a range of toxicological effects. Therefore, preventing direct contact and inhalation is not merely a suggestion but a critical control point.
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Redness, itching, inflammation upon contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Pain, redness, swelling, and potential damage to eye tissue. |
| STOT - Single Exposure | H335: May cause respiratory irritation | Coughing, sneezing, and irritation of the nasal passages and throat if inhaled. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive assessment of the chemical's hazards.
-
Hand Protection: Due to the compound being an aromatic amine and a halogenated hydrocarbon, gloves with good chemical resistance to these classes of compounds are essential.
-
Best Practice: Double gloving can provide an additional layer of protection, especially during extended handling periods. Always inspect gloves for any signs of degradation or punctures before use.[4] Contaminated gloves should be removed immediately and disposed of as hazardous waste.
-
Eye and Face Protection:
-
Mandatory: Tightly fitting safety goggles with side shields are required to protect against airborne powder and splashes.
-
Recommended for Splash Risk: A face shield worn over safety goggles provides an extra layer of protection, particularly when handling larger quantities or preparing solutions.
-
-
Body Protection:
-
A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is advisable.
-
-
Respiratory Protection:
-
All handling of the powdered form of this compound that could generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[5][6][7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary, but this should be a secondary control measure.
-
Operational Plan: From Weighing to Dissolution
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination.
Weighing the Powdered Reagent
The fine, powdered nature of this reagent necessitates careful handling to prevent it from becoming airborne. The "tare method" is a highly effective technique to minimize exposure during weighing.[4]
Step-by-Step Weighing Protocol: [4][5][6]
-
Preparation: Don all required PPE. Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Taring the Vessel: Place a clean, empty, and sealable container (e.g., a vial with a screw cap) on the analytical balance located outside the fume hood. Tare the balance to zero.
-
Transfer in Fume Hood: Move the tared container into the chemical fume hood.
-
Adding the Powder: Carefully add the desired amount of this compound to the container using a clean spatula.
-
Sealing: Securely close the container.
-
Decontamination: Wipe the exterior of the sealed container with a damp cloth to remove any adhering powder particles.
-
Final Weighing: Return the sealed container to the analytical balance to obtain the precise weight of the transferred powder.
-
Repeat if Necessary: If adjustments to the weight are needed, repeat steps 3-7.
Dissolution of the Reagent
The process of dissolving the powder also requires careful execution within a controlled environment.
Step-by-Step Dissolution Protocol:
-
Solvent Addition: Perform this step inside a chemical fume hood.
-
Controlled Dispensing: Slowly add the desired solvent to the container holding the pre-weighed this compound.
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.
-
Labeling: Clearly label the resulting solution with the chemical name, concentration, solvent, and date of preparation.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8][9][10][11][12] Hold the eyelids open to ensure thorough rinsing. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Cleanup:
-
Alert Personnel: Notify others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator if the spill is significant or not in a well-ventilated area.
-
Containment: For small powder spills, gently cover the spill with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[13][14][15][16] Do not mix with non-halogenated waste streams.
-
Container Management: Waste containers should be kept closed except when adding waste. Ensure containers are in good condition and compatible with the waste.
-
Disposal Request: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for handling this compound.
References
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Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
